molecular formula C21H20O10 B191293 Sophoricoside CAS No. 152-95-4

Sophoricoside

Cat. No.: B191293
CAS No.: 152-95-4
M. Wt: 432.4 g/mol
InChI Key: ISQRJFLLIDGZEP-CMWLGVBASA-N
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Description

Sophoricoside is an isoflavonoid and an acrovestone.
This compound has been reported in Oxytropis falcata, Ormosia henryi, and other organisms with data available.
from fruit of Sophora japonica;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRJFLLIDGZEP-CMWLGVBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017840
Record name Sophoricoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-95-4
Record name Sophoricoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5',7'-Dihydroxy-4'-glucosyloxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophoricoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Sophoricoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological pathways of Sophoricoside. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Identity and Structure

This compound is an isoflavone glycoside, a class of natural compounds known for their diverse biological activities. It is primarily isolated from the fruits and seeds of Sophora japonica L. (the Japanese pagoda tree).[1][2] The core structure consists of a genistein aglycone (an isoflavone) attached to a β-D-glucopyranosyl moiety at the 4'-position.

The definitive chemical identifiers for this compound are as follows:

  • IUPAC Name : 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

  • Molecular Formula : C₂₁H₂₀O₁₀

  • CAS Number : 152-95-4

  • SMILES : C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO

  • InChI : InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1

  • InChIKey : ISQRJFLLIDGZEP-CMWLGVBASA-N

Physicochemical and Biological Data

The following table summarizes key quantitative data for this compound, compiled from various analytical and biological studies.

PropertyValue
Molecular Weight 432.38 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 237–238 °C
Density 1.83 g/cm³
Solubility Soluble in DMSO (86 mg/mL), Pyridine. Slightly soluble in Methanol. Published data regarding solubility in water and ethanol is conflicting.
UV-Vis (λmax) 260 nm (in HPLC mobile phase)
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 431
Biological Activity Selective inhibitor of cyclooxygenase-2 (COX-2) with an IC₅₀ of 3.3 µM.[3][4] Inhibits lipid accumulation in HepG2 cells at concentrations of 1–10 µM.[1][5]

Key Signaling Pathway: Regulation of Lipogenesis

This compound has been identified as a modulator of lipid metabolism. A key mechanism of action is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and subsequently inhibits downstream pathways, including the sterol regulatory element-binding protein (SREBP) pathway, which governs the synthesis of fatty acids and cholesterol.

sophoricoside_pathway This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK Activates SREBP1 SREBP-1a / SREBP-1c AMPK->SREBP1 Inhibits SREBP2 SREBP-2 AMPK->SREBP2 Inhibits FAS_ACC FAS, ACC SREBP1->FAS_ACC Activates Transcription HMGR HMGR SREBP2->HMGR Activates Transcription Lipogenesis Fatty Acid & Triglyceride Synthesis Cholesterogenesis Cholesterol Synthesis FAS_ACC->Lipogenesis HMGR->Cholesterogenesis

This compound-mediated inhibition of lipogenesis via the AMPK/SREBP pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of this compound.

Extraction and Purification from Sophora Fruits

This protocol is adapted from a patented method for industrial-scale extraction.

  • Maceration : Grind dried Sophora fruit medicinal materials into a coarse powder.

  • Solvent Extraction : Add 8–12 times the weight of the powdered material in a solvent solution of alkaline, dilute alcohol containing sodium borate.

  • Reflux : Heat the mixture and reflux for 2-3 cycles to ensure exhaustive extraction.

  • Neutralization & Filtration : Combine the extracts and adjust the pH to neutral using an appropriate acid. Filter the solution to remove solid plant material.

  • Chromatography : Pass the neutralized, filtered extract through a macroporous resin column.

  • Elution : Elute the column with an ethanol-water mixture.

  • Concentration and Precipitation : Concentrate the eluent to facilitate the precipitation of the crude extract. Dissolve the concentrate in ethyl acetate and filter. The undissolved substance is then dissolved in acetone and filtered again.

  • Crystallization : The resulting filter cake is dissolved in 70-90% ethanol via backflow. The final product is obtained through 2-4 cycles of crystallization.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of this compound in biological matrices.

  • Instrumentation : HPLC system with UV detection.

  • Column : Reversed-phase C18 column.

  • Mobile Phase : Acetonitrile:Methanol:0.08% Phosphoric Acid (8:29:63, v/v/v).[6]

  • Flow Rate : 1.0 mL/min.[6]

  • Detection : UV at 260 nm.[6]

  • Sample Preparation (Plasma) : Precipitate protein from plasma samples by adding methanol. Centrifuge and inject the supernatant into the HPLC system.[6]

  • Internal Standard : Naringin can be used as an internal standard for quantitative analysis.[6]

Spectroscopic Characterization (NMR & MS)

This outlines a general procedure for the structural confirmation of isolated this compound.

  • Sample Preparation (NMR) : Dissolve approximately 10-20 mg of purified this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H-NMR : Obtain a standard one-dimensional proton spectrum.

    • ¹³C-NMR : Obtain a standard one-dimensional carbon spectrum with proton decoupling.

    • 2D NMR : Perform 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

  • Sample Preparation (MS) : Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile.

  • MS Data Acquisition : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.

    • Full Scan MS : Acquire a full scan to determine the mass of the deprotonated molecule [M-H]⁻.

    • Tandem MS (MS/MS) : Select the parent ion (e.g., m/z 431) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern is crucial for confirming the structure, showing the loss of the glucose moiety (a loss of 162 Da) to yield the genistein aglycone fragment (m/z 269).

In Vitro Lipogenesis Inhibition Assay

This protocol details a cell-based assay to measure the effect of this compound on lipid accumulation in hepatocytes.

  • Cell Culture : Culture human hepatocarcinoma (HepG2) cells in DMEM medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.[5]

  • Serum Starvation : Before treatment, culture the cells in serum-free DMEM for 12 hours.[5]

  • Treatment : Incubate the serum-starved cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) in DMEM containing 100 nM oleic acid for 24 hours to induce lipid accumulation. A vehicle control (DMSO) and a positive control (e.g., 10 µM lovastatin) should be included.[5][7]

  • Cell Viability Assay : In a parallel plate, perform an MTT assay to ensure that the tested concentrations of this compound are not cytotoxic.[1]

  • Oil Red O Staining :

    • Wash the treated cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with a freshly prepared and filtered Oil Red O solution for 10 minutes.

    • Wash thoroughly with water to remove excess stain.

  • Quantification :

    • Visually inspect and photograph the cells under a microscope to observe lipid droplets (stained red).

    • For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm using a spectrophotometer. The absorbance is directly proportional to the amount of accumulated lipid.

References

Sophoricoside natural sources and biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sophoricoside: Natural Sources and Biosynthesis

Introduction

This compound is a prominent isoflavone glycoside, specifically a genistein-4'-O-glucoside, recognized for its significant biological activities.[1][2] It is primarily isolated from Styphnolobium japonicum (L.) Schott, a tree species also known by its synonym Sophora japonica L.[1][3][4] This compound has garnered substantial interest within the pharmaceutical and nutraceutical industries due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects.[2][3][4][5] As a phytoestrogen, its structural similarity to human estrogen allows it to interact with estrogen receptors, leading to potential applications in hormonal balance and the management of estrogen-related conditions.[6][7] This technical guide provides a comprehensive overview of the natural sources of this compound, its detailed biosynthesis pathway, and relevant experimental protocols for its extraction, purification, and quantification.

Natural Sources of this compound

The primary natural source of this compound is the Japanese Pagoda Tree, Styphnolobium japonicum (syn. Sophora japonica), a plant native to China and Korea.[4][8] Various parts of the plant contain this isoflavonoid, but its concentration varies significantly among them. The dried ripe fruits and seeds are considered the most abundant sources of this compound.[1][3][9][10]

Quantitative Analysis of this compound Content

High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound in plant tissues. The data below, derived from HPLC analysis, summarizes the distribution of this compound in different parts of Sophora japonica.

Plant PartThis compound Content (mg/g Dry Weight)Reference
Seeds3.302[9]
Leaves0.048[9]
StemsTrace Amounts[9]
RootsTrace Amounts[9]

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into two major stages:

  • Formation of the Aglycone Backbone (Genistein): This stage involves the general phenylpropanoid pathway followed by the isoflavonoid-specific branch.

  • Glycosylation of Genistein: This final step involves the attachment of a glucose moiety to the genistein backbone to form this compound.

The entire pathway originates from the amino acid L-phenylalanine.

Stage 1: Genistein Biosynthesis
  • Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of three enzymes:

    • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

    • Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

    • 4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid with Coenzyme A to yield p-Coumaroyl-CoA.[6][11]

  • Flavonoid and Isoflavonoid Pathway:

    • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[12][13]

    • Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into the flavanone naringenin.[6][14]

    • Isoflavone Synthase (IFS): A key enzyme in isoflavonoid synthesis, IFS is a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton, converting naringenin into 2-hydroxyisoflavanone.[6][15]

    • 2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates 2-hydroxyisoflavanone to produce the stable isoflavone, genistein.[6][15]

Stage 2: Glycosylation to this compound

  • UDP-Glycosyltransferase (UGT): In the final step, a specific UGT catalyzes the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of the genistein molecule. This glycosylation reaction yields this compound (genistein-4'-O-glucoside).[15][16][17] The availability of the UDP-glucose donor pool is critical for this reaction.[15][18]

Sophoricoside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS Genistein Genistein 2-Hydroxyisoflavanone->Genistein HID This compound This compound Genistein->this compound UGT (+ UDP-Glucose)

Biosynthesis pathway of this compound from L-phenylalanine.

Experimental Protocols

Extraction of this compound from Sophora japonica Fruits

This protocol is based on methods for extracting flavonoids from Sophora fruits.[19][20]

  • Objective: To extract this compound from dried Sophora japonica fruits.

  • Materials:

    • Dried, powdered Sophora japonica fruits.

    • 80% Ethanol solution containing sodium borate.

    • Reflux apparatus.

    • Filtration system (e.g., Buchner funnel with filter paper).

    • Rotary evaporator.

  • Methodology:

    • Weigh 100 g of powdered Sophora japonica fruits.

    • Add 1000 mL (10x amount) of 80% ethanol containing a small amount of sodium borate (to protect phenolic hydroxyl groups from oxidation under heating).[20]

    • Heat the mixture to reflux for 2 hours.

    • Cool the mixture and filter to separate the extract from the solid plant material.

    • Repeat the extraction process on the residue 1-2 more times to ensure complete extraction.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

    • The crude extract can be lyophilized or used directly for purification.

Isolation and Purification by Chromatography

This protocol describes a combination of macroporous resin and high-speed counter-current chromatography (HSCCC) for purification.[21]

  • Objective: To isolate and purify this compound from the crude extract.

  • Materials:

    • Crude this compound extract.

    • D-101 macroporous resin.

    • Glass column for chromatography.

    • HSCCC instrument.

    • Solvents: n-butanol, ethyl acetate, acetic acid, water.

    • HPLC system for purity analysis.

  • Methodology:

    • Macroporous Resin Column Chromatography (Pre-purification): a. Dissolve the crude extract in water and load it onto a pre-equilibrated D-101 macroporous resin column. b. Wash the column with deionized water to remove sugars and other polar impurities. c. Elute the column with a stepwise gradient of ethanol-water (e.g., 30%, 50%, 70% ethanol). d. Collect fractions and monitor by TLC or HPLC to identify fractions rich in this compound. e. Combine and concentrate the this compound-rich fractions.

    • High-Speed Counter-Current Chromatography (HSCCC): a. Prepare a two-phase solvent system. A system such as n-butanol-acetic acid-water or ethyl acetate-n-butanol-water is suitable for separating flavonoid glycosides.[21] b. Dissolve the pre-purified extract in the solvent mixture. c. Perform HSCCC separation according to the instrument's operating manual. The stationary and mobile phases are chosen from the prepared two-phase system. d. Collect the eluted fractions. e. Monitor fractions by HPLC to identify those containing pure this compound. f. Combine the pure fractions and evaporate the solvent to yield purified this compound.

    • Purity Verification: a. Dissolve the final product in methanol. b. Analyze by HPLC-DAD to confirm purity, which should typically be >98%.[21]

Quantification of this compound by HPLC-UV

This protocol is adapted from validated methods for quantifying this compound.[22][23][24]

  • Objective: To determine the concentration of this compound in an extract or purified sample.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[25]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.08% phosphoric acid or 0.4% formic acid). A typical mobile phase could be acetonitrile-methanol-0.08% phosphoric acid (8:29:63, v/v/v).[22][23]

    • Flow Rate: 1.0 mL/min.[22]

    • Detection Wavelength: 260 nm.[22]

    • Column Temperature: 25-30 °C.

  • Methodology:

    • Standard Preparation: a. Accurately weigh pure this compound standard and dissolve in 50% methanol to prepare a stock solution (e.g., 1 mg/mL).[25] b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.025, 0.05, 0.1, 0.25, 0.5 µg/mL).

    • Sample Preparation: a. Dissolve the accurately weighed extract or sample in the initial mobile phase or 50% methanol. b. Sonicate for 10 minutes to ensure complete dissolution.[23] c. Filter the solution through a 0.45 µm syringe filter before injection.[23]

    • Analysis: a. Inject the standard solutions into the HPLC system to construct a calibration curve (Peak Area vs. Concentration). b. Inject the prepared sample solution. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample using the calibration curve.

References

The Pharmacological Profile of Sophoricoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoricoside, an isoflavone glycoside isolated from Sophora japonica, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, pharmacokinetic properties, and therapeutic potential. It summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the intricate signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound (C₂₁H₂₀O₁₀) is a prominent isoflavone glycoside found in the fruits and flowers of Sophora japonica L., a plant with a long history of use in traditional medicine.[1] Extensive research has revealed its multifaceted pharmacological activities, including anti-inflammatory, anti-cancer, anti-osteoporotic, and metabolic regulatory effects.[1][2][3] This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₁H₂₀O₁₀[4]
Molecular Weight432.38 g/mol [4]
SolubilitySoluble in water, ethanol, and methanol.[4]
Melting Point237°C to 238°C[4]
AppearanceNot specified in the search results.

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways and cellular processes. The following sections detail its key pharmacological activities.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[5][6] Its primary mechanisms include the inhibition of key inflammatory mediators and the modulation of inflammatory signaling cascades.

Quantitative Data on Anti-inflammatory Activity

ParameterValueExperimental ModelReference
IC₅₀ for COX-2 activity3.3 µMIn vitro enzyme assay[6]
IC₅₀ for IL-6 bioactivity6.1 µMIn vitro bioassay[7]
In vivo dose (oral)>100 mg/kgCarrageenan-induced paw edema in mice[6]
In vivo dose (intravenous)>10 mg/kgCarrageenan-induced paw edema in mice[6]

Signaling Pathways in Inflammation

This compound's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway.[2][8] By inhibiting the phosphorylation and degradation of IκBα/β, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2]

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα/β IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB p_IkB p-IκBα/β NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (p65/p50) (Active) NFkB->NFkB_nuc Translocates to NFkB_IkB->IKK NFkB_IkB->NFkB Releases Proteasome Proteasomal Degradation p_IkB->Proteasome Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_nuc->Pro_inflammatory_Genes Induces Nucleus Nucleus

This compound inhibits the NF-κB signaling pathway.
Anti-osteoporotic Activity

This compound has shown significant potential in the prevention and treatment of osteoporosis.[5][9] It promotes bone formation and inhibits bone resorption, thereby improving bone mineral density and mechanical strength.[5][9]

Quantitative Data on Anti-osteoporotic Activity in Ovariectomized (OVX) Rats

ParameterDoseEffectReference
Bone Mechanical Hardness30 mg/kg/day for 45 daysRegained to normal levels[9]
Serum Alkaline Phosphatase (ALP)15 mg/kg/day for 45 daysIncreased to normal levels[9]
Serum Osteocalcin (OC)30 mg/kg/day for 45 daysSignificantly increased[3]
Serum Acid Phosphatase (ACP)15 mg/kg/day for 45 daysDecreased to normal levels[3]

Experimental Protocol: Ovariectomized Rat Model of Osteoporosis

A commonly used protocol to evaluate the anti-osteoporotic effects of this compound is the ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.[4][10][11][12]

OVX_Rat_Model_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Surgery Surgical Procedure: - Ovariectomy (OVX) - Sham Operation Acclimatization->Surgery Recovery Post-operative Recovery Surgery->Recovery Treatment Treatment Initiation: - this compound (e.g., 15 & 30 mg/kg, oral) - Vehicle Control - Positive Control (e.g., Estradiol) Recovery->Treatment Duration Treatment Duration (e.g., 45 days) Treatment->Duration Endpoint Endpoint Analysis Duration->Endpoint Biochemical Biochemical Analysis: - Serum ALP, OC, ACP Endpoint->Biochemical Mechanical Biomechanical Testing: - Femur Hardness Endpoint->Mechanical Histopathology Histopathological Examination: - Bone Microarchitecture Endpoint->Histopathology

Workflow for the ovariectomized rat model of osteoporosis.

Signaling Pathways in Bone Metabolism

This compound's effects on bone metabolism are partly mediated through the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation.[13][14] Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it promotes the transcription of genes involved in osteogenesis.[15][16]

Wnt_Signaling This compound This compound Wnt_Ligand Wnt This compound->Wnt_Ligand Promotes (hypothesized) Frizzled Frizzled Receptor Wnt_Ligand->Frizzled LRP LRP5/6 Wnt_Ligand->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates p_beta_catenin p-β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates to Nucleus Proteasome Proteasomal Degradation p_beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Osteogenesis_Genes Osteogenesis-related Gene Expression TCF_LEF->Osteogenesis_Genes Activates

Proposed involvement of this compound in the Wnt/β-catenin pathway.
Metabolic Regulation

This compound has demonstrated beneficial effects on metabolic health, including improvements in glucose and lipid metabolism.[17] It has potential applications in the management of metabolic disorders such as obesity and type 2 diabetes.

Quantitative Data on Metabolic Regulation

ActivityConcentration/DoseEffectExperimental ModelReference
In Vitro
Inhibition of Lipid Accumulation1-10 µMDose-dependent inhibitionHepG2 cells[4]
Inhibition of Adipogenesisup to 100 µg/mLDose-dependent inhibition3T3-L1 pre-adipocytes[8]
In Vivo
Reduction of Body and Liver Weight80 and 160 mg/kg/day for 8 weeksSignificant decreaseHigh-fructose diet-fed mice[17]
Reduction of Hepatic Cholesterol and Triglycerides80 and 160 mg/kg/day for 8 weeksSignificant decreaseHigh-fructose diet-fed mice[17]

Experimental Protocol: In Vitro Adipogenesis Assay

The 3T3-L1 pre-adipocyte differentiation model is commonly used to assess the anti-adipogenic potential of compounds like this compound.[8][18][19]

Adipogenesis_Assay_Workflow Cell_Seeding Seed 3T3-L1 pre-adipocytes Confluence Grow to confluence Cell_Seeding->Confluence Induction Induce differentiation with DMI cocktail (Dexamethasone, IBMX, Insulin) Confluence->Induction Treatment Treat with this compound (various concentrations) Induction->Treatment Maturation Allow adipocyte maturation Treatment->Maturation Analysis Analysis Maturation->Analysis Oil_Red_O Oil Red O Staining (Lipid Droplet Visualization) Analysis->Oil_Red_O Triglyceride_Assay Triglyceride Quantification Analysis->Triglyceride_Assay Western_Blot Western Blot Analysis (PPARγ, C/EBPα) Analysis->Western_Blot

Workflow for the in vitro 3T3-L1 adipogenesis assay.

Signaling Pathways in Metabolic Regulation

This compound's metabolic effects are mediated, in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[20] Activated AMPK phosphorylates downstream targets to inhibit anabolic pathways like lipogenesis and promote catabolic pathways such as glucose uptake and fatty acid oxidation. This compound has also been identified as a selective antagonist of Liver X Receptor β (LXRβ), which plays a role in lipid metabolism and inflammation.[21][22]

AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates p_AMPK p-AMPK (Active) ACC ACC p_AMPK->ACC Phosphorylates mTORC1 mTORC1 p_AMPK->mTORC1 Inhibits Glucose_Uptake Glucose Uptake p_AMPK->Glucose_Uptake Promotes p_ACC p-ACC (Inactive) Lipogenesis Lipogenesis p_ACC->Lipogenesis Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate to allow cell attachment Cell_Seeding->Incubation1 Treatment Treat with this compound (serial dilutions) Incubation1->Treatment Incubation2 Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate to allow formazan formation Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance (e.g., at 570 nm) Solubilization->Measurement Pharmacokinetics_Workflow Animal_Prep Fasted rats Administration Oral administration of this compound Animal_Prep->Administration Blood_Sampling Serial blood sampling (e.g., via tail vein) Administration->Blood_Sampling Plasma_Separation Plasma separation (centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample preparation (e.g., protein precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS analysis Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic data analysis (Cmax, Tmax, t1/2, AUC) LC_MS_MS->Data_Analysis

References

Sophoricoside: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside, an isoflavone glycoside primarily isolated from Sophora japonica L., has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underpinning its therapeutic potential. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound, with a focus on its impact on key signaling pathways and cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Core Mechanisms of Action: A Synopsis

In vitro evidence demonstrates that this compound exerts its effects through the modulation of several critical signaling pathways, leading to a range of cellular responses including anti-inflammatory, anti-apoptotic, and regulatory effects on cellular differentiation processes.

Anti-Inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties in various in vitro models. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][3]

Modulation of the NF-κB Signaling Pathway

This compound treatment has been observed to suppress the activation of the NF-κB pathway in hepatocytes and B cells.[1][3] In lipopolysaccharide (LPS)-stimulated AML12 hepatocytes, this compound significantly reduced the phosphorylation of the p65 subunit of NF-κB and inhibited its nuclear translocation.[1] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines.[1] Similarly, in B cells, this compound was found to inhibit the phosphorylation and degradation of IκBα/β, which are inhibitory proteins that sequester NF-κB in the cytoplasm, thereby preventing the nuclear translocation of p65.[3]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65) IkB->NFkB Inhibits NFkB_n NF-κB (p65) NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Quantitative Data: Anti-Inflammatory Effects
Cell LineStimulantThis compound ConcentrationEffectReference
AML12 HepatocytesLPS (1,000 ng/ml)50 µM, 100 µMSuppressed the upregulation of p-p65 NF-κB protein expression.[1]
B cells--Inhibited phosphorylation and degradation of IκBα/β and nuclear translocation of NF-κB p65.[3]
Human Mast Cells (HMC-1)PMACI50 µMInhibited histamine release by 30.24%.[2]
Human Mast Cells (HMC-1)PMACI1-50 µMInhibited the production of TNF-α, IL-6, and IL-8.[2]

Regulation of Cellular Metabolism and Survival

This compound has been shown to influence cellular metabolism and survival pathways, primarily through the activation of AMP-activated protein kinase (AMPK) and modulation of the PI3K/AKT pathway.

Activation of the AMPK/mTORC1 Signaling Pathway

In neonatal rat cardiomyocytes (NRCMs), this compound was found to activate AMPK, a key cellular energy sensor.[4] This activation was associated with the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a critical regulator of cell growth and autophagy.[4] The activation of AMPK by this compound was shown to be crucial for its protective effects against cardiac hypertrophy.[4] Furthermore, in HepG2 cells, this compound increased the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.[5]

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Lipid_Metabolism Lipid_Metabolism AMPK->Lipid_Metabolism Regulates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes

Inhibition of Apoptosis via PI3K/AKT Signaling

In a model of Crohn's disease-like colitis using in vitro colonic organoids, this compound was demonstrated to reduce intestinal epithelial cell (IEC) apoptosis induced by TNF-α.[6] This anti-apoptotic effect was mediated through the inhibition of the PI3K/AKT signaling pathway, highlighting its role in protecting the intestinal barrier.[6]

Quantitative Data: Metabolism and Survival
Cell LineTreatmentThis compound ConcentrationEffectReference
Neonatal Rat Cardiomyocytes (NRCMs)Phenylephrine (PE)10 µM, 50 µMIncreased AMPK phosphorylation.[1][4]
HepG2Oleic Acid10 µMIncreased phosphorylation of AMPK and ACC.[5]
Colonic OrganoidsTNF-α-Reduced intestinal epithelial cell apoptosis.[6]

Effects on Cellular Differentiation

This compound has been investigated for its role in regulating the differentiation of various cell types, including osteoclasts and adipocytes.

Inhibition of Osteoclastogenesis

Extracts from Sophora japonica, containing this compound, have been shown to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast differentiation in mouse bone marrow cells.[7][8] This inhibition is mediated by the suppression of the NF-κB and NFATc1 pathways, which are critical for osteoclast formation and function.[7][8]

Inhibition of Adipogenesis

In 3T3-L1 pre-adipocytes, an extract from Sophora japonica fruit demonstrated an inhibitory effect on adipogenesis.[9] This was evidenced by a reduction in lipid droplet formation and was associated with the activation of the AMPK signaling pathway.[9]

Experimental Protocols

Western Blot Analysis for Protein Phosphorylation (e.g., p-p65 NF-κB, p-AMPK)

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., AML12, NRCMs) Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-AMPK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescence Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis

  • Cell Culture and Treatment: Plate cells (e.g., AML12 hepatocytes, NRCMs) at an appropriate density and culture until they reach desired confluency. Treat the cells with this compound at various concentrations (e.g., 50 µM, 100 µM) for a specified duration (e.g., 24 hours) with or without a stimulant (e.g., LPS).[1][4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total proteins of interest (e.g., anti-p-p65 NF-κB, anti-total p65 NF-κB, anti-p-AMPK, anti-total AMPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Culture and Treatment: Culture cells (e.g., colonic organoids) and induce apoptosis with a stimulant (e.g., TNF-α) in the presence or absence of this compound.[6]

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

TRAP (Tartrate-Resistant Acid Phosphatase) Staining for Osteoclasts
  • Cell Culture: Culture bone marrow-derived macrophages (BMMs) with M-CSF and RANKL to induce osteoclast differentiation, with or without Sophora japonica extract.[7][8]

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Incubate the fixed cells with a TRAP staining solution containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer.

  • Microscopy: Visualize and count the TRAP-positive multinucleated cells (osteoclasts) under a light microscope.

Oil Red O Staining for Adipocytes
  • Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes in the presence or absence of Sophora japonica extract.[9]

  • Fixation: Fix the cells with 10% formalin.

  • Staining: Wash the cells with 60% isopropanol and then stain with a working solution of Oil Red O.

  • Microscopy and Quantification: Visualize the lipid droplets under a microscope. For quantification, elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).

Conclusion

The in vitro studies summarized in this technical guide provide a solid foundation for understanding the molecular mechanisms of this compound. Its ability to modulate key signaling pathways such as NF-κB and AMPK underscores its potential as a therapeutic agent for a variety of diseases, including inflammatory conditions, metabolic disorders, and diseases characterized by excessive apoptosis or cellular differentiation. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising natural compound.

References

Sophoricoside: A Technical Whitepaper on its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoricoside, an isoflavone glycoside primarily isolated from Sophora japonica, has garnered significant attention within the scientific community for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its anti-inflammatory, anti-allergic, anti-cancer, anti-osteoporotic, and antioxidant properties. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the underlying molecular mechanisms through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound (Genistein-4'-O-β-D-glucoside) is a prominent isoflavone found in the fruits and flowers of Sophora japonica L., a plant with a long history of use in traditional medicine.[1][2] Structurally, it is a glycoside of genistein.[3] Accumulating evidence from in vitro and in vivo studies has demonstrated that this compound possesses a broad spectrum of biological activities, positioning it as a promising candidate for the development of treatments for a variety of pathologies, including inflammatory disorders, allergic reactions, cancer, and metabolic diseases.[2][4] This whitepaper will delve into the core biological activities of this compound, elucidating its mechanisms of action and providing practical experimental details for its study.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and mediators. Its primary mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokine production through the NF-κB signaling pathway.[5][6]

Quantitative Data: Anti-inflammatory Activity
ParameterValueModel SystemReference
COX-2 Inhibition (IC50) 3.3 µMIn vitro enzyme assay[5]
4.4 µMIn vitro enzyme assay[6][7]
IL-6 Bioactivity Inhibition (IC50) 6.1 µMIn vitro bioassay[6][7]
Carrageenan-induced Paw Edema Significant reductionMice; >100 mg/kg (oral)[5]
Significant reductionMice; >10 mg/kg (intravenous)[5]
TNF-α, IL-6, IL-8 Secretion InhibitionPMACI-stimulated HMC-1 cells[8]
NF-κB Activation InhibitionPMACI-stimulated HMC-1 cells[8]
Caspase-1 Activation InhibitionPMACI-stimulated HMC-1 cells[8]
Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects in mast cells by inhibiting the activation of the NF-κB pathway. Upon stimulation by agents like Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI), this compound prevents the translocation of the NF-κB p65 subunit into the nucleus. This, in turn, suppresses the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[8]

NF_kB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli PMA + A23187 (PMACI) IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) DNA->Cytokines Transcription

Caption: this compound inhibits NF-κB signaling pathway.
Experimental Protocol: In Vitro NF-κB Activation Assay in HMC-1 Cells

  • Cell Culture: Culture Human Mast Cells (HMC-1) in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Seed HMC-1 cells in a 6-well plate. Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 nM) and calcium ionophore A23187 (1 µM) (PMACI) for 2 hours.

  • Nuclear Extraction: Harvest the cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

  • Western Blot Analysis:

    • Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensity to determine the levels of nuclear NF-κB p65.

Anti-allergic Activity

This compound demonstrates significant anti-allergic properties by inhibiting mast cell degranulation and the release of allergic mediators, as well as by modulating T-cell responses.

Quantitative Data: Anti-allergic Activity
ParameterEffectModel SystemReference
Histamine Release InhibitionStimulated HMC-1 cells[8]
Compound 48/80-induced Scratching ReductionMice[8]
Histamine-induced Scratching ReductionMice[8]
DNCB-induced Atopic Dermatitis ReductionMice[8]
Serum IgE Levels ReductionDNCB-induced atopic dermatitis mice[8]
Passive Cutaneous Anaphylaxis Dye intensity decreased by 90.9 ± 1.0 %IgE-antigen reaction in mice (30 mg/kg)
Ear Swelling Reduced from 16.5 ± 1.9 μm to 9.4 ± 0.8 μmIgE-antigen reaction in mice (30 mg/kg)
CD4+ T cell Differentiation (Th1, Th2, Th17) DecreasedIn vitro and in ovalbumin-induced mice[9]
Experimental Workflow: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model is used to evaluate the efficacy of this compound in an in vivo model of allergic asthma.

OVA_Asthma_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization with OVA/Alum (i.p.) Day14 Day 14: Booster with OVA/Alum (i.p.) Day21 Days 21-27: This compound Treatment (oral) Day25 Days 25-27: OVA Challenge (intranasal) Day28 Day 28: Sacrifice and Sample Collection (BALF, Lung, Serum)

Caption: Workflow for OVA-induced allergic asthma model.
Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

  • Sensitization: Inject mice intradermally in the ear pinna with anti-dinitrophenyl (DNP) IgE antibody.

  • This compound Administration: After 24 hours, administer this compound orally or intraperitoneally.

  • Antigen Challenge: After 1 hour, intravenously inject a mixture of DNP-human serum albumin (HSA) and Evans blue dye.

  • Evaluation: After 30 minutes, sacrifice the mice and dissect the ear tissues.

  • Dye Extraction: Extract the Evans blue dye from the ear tissue using formamide.

  • Quantification: Measure the absorbance of the extracted dye at 620 nm to quantify vascular permeability.

Anti-cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a notable mechanism involving the activation of AMP-activated protein kinase (AMPK).

Quantitative Data: Anti-cancer Activity
ParameterEffectModel SystemReference
Cell Proliferation SuppressionU251 glioblastoma cells (in vitro)[10]
Cell Metastasis SuppressionU251 glioblastoma cells (in vitro)[10]
Tumorigenicity InhibitionU251 subcutaneous xenograft in vivo[10]
AMPK Activation Increased phosphorylationU251 glioblastoma cells[10]
Signaling Pathway: AMPK Activation in Glioblastoma Cells

In glioblastoma cells, this compound activates AMPK, a key regulator of cellular energy homeostasis. Activated AMPK can inhibit cell growth and proliferation by phosphorylating and inactivating downstream targets involved in anabolic processes. The anti-tumor effects of this compound in these cells are abolished by an AMPK inhibitor, confirming the central role of this pathway.[10]

AMPK_Activation This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Cell_Proliferation Cell Proliferation & Metastasis pAMPK->Cell_Proliferation Inhibits

Caption: this compound-induced AMPK activation in cancer cells.
Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed U251 glioblastoma cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Anti-osteoporotic Activity

This compound has shown promise in preventing bone loss, particularly in models of postmenopausal osteoporosis. Its mechanism involves promoting osteoblast function and inhibiting osteoclast-mediated bone resorption.[11][12]

Quantitative Data: Anti-osteoporotic Activity
ParameterEffectModel SystemReference
Bone Hardness Regained to normal levelsOvariectomized (OVX) rats (30 mg/kg)[11]
Serum Alkaline Phosphatase (ALP) IncreasedOVX rats (15 and 30 mg/kg)[11]
Serum Osteocalcin (OC) Increased significantlyOVX rats (30 mg/kg)[11]
Serum Acid Phosphatase (ACP) DecreasedOVX rats (15 and 30 mg/kg)[11][13]
Experimental Workflow: Ovariectomized (OVX) Rat Model of Osteoporosis

This model mimics postmenopausal bone loss and is used to assess the efficacy of anti-osteoporotic agents.

OVX_Model Start Female Sprague-Dawley Rats (9 months old) Surgery Ovariectomy (OVX) or Sham Operation Start->Surgery Treatment Daily Oral Administration for 45 days: - Vehicle (OVX group) - Estradiol (Positive Control) - this compound (15 & 30 mg/kg) Surgery->Treatment Analysis Analysis: - Bone Mineral Density (BMD) - Serum Biomarkers (ALP, OC, ACP) - Histopathology of Femur Treatment->Analysis

Caption: Workflow for the ovariectomized rat osteoporosis model.

Antioxidant and Metabolic Effects

This compound also exhibits antioxidant properties and beneficially modulates lipid and glucose metabolism.

Quantitative Data: Antioxidant and Metabolic Effects
ParameterEffectModel SystemReference
Lipid Accumulation Dose-dependent inhibition (1-10 µM)Oleic acid-induced HepG2 cells[14]
Glucose Uptake IncreasedC2C12 myotubes[14]
α-glucosidase and α-amylase InhibitionIn vitro enzyme assays[14]
Postprandial Hyperglycemia LoweredStarch-loaded C57BL6/J mice[14]
Oxidative Stress in AIH Reduced hepatic malondialdehyde, increased total antioxidant capacity and glutathione peroxidaseMouse model of autoimmune hepatitis[15]
Experimental Protocol: Lipid Accumulation Assay in HepG2 Cells
  • Cell Culture: Culture HepG2 cells in DMEM with 10% FBS.

  • Induction of Lipid Accumulation: Treat cells with oleic acid (100 nM) for 24 hours to induce lipid accumulation.

  • This compound Treatment: Co-treat the cells with various concentrations of this compound (1-10 µM) and oleic acid.

  • Oil Red O Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Oil Red O solution to visualize lipid droplets.

  • Quantification:

    • Elute the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the eluate at 510 nm.

  • Data Analysis: Compare the absorbance of this compound-treated cells to the oleic acid-only treated cells.

Conclusion

This compound is a promising natural isoflavone with a wide array of biological activities that are of significant therapeutic interest. Its well-documented anti-inflammatory, anti-allergic, anti-cancer, anti-osteoporotic, and metabolic regulatory effects are underpinned by its ability to modulate key signaling pathways such as NF-κB and AMPK. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of human diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in humans, as well as on optimizing its delivery and formulation for clinical applications.

References

Sophoricoside: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Sophoricoside, an isoflavone glycoside, has been a subject of scientific inquiry for decades, transitioning from a novel natural product to a molecule of significant interest in modern drug discovery. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailing its initial isolation and characterization. It further presents a compilation of its physicochemical properties and outlines both historical and contemporary experimental protocols for its extraction, purification, and analysis. The guide also explores the evolution of our understanding of its biological activities and associated signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The discovery of this compound is credited to the Hungarian chemists Géza Zemplén and Rezső Bognár. While the specific seminal publication remains elusive in readily available digital archives, their extensive work on the chemical constituents of Sophora japonica (now classified as Styphnolobium japonicum) throughout the 1940s laid the foundation for the isolation of numerous glycosides. It is widely cited that their research in this period led to the first isolation and characterization of this compound.

The scientific milieu of the mid-20th century was characterized by a burgeoning interest in the chemical components of medicinal plants. This era saw the systematic investigation of natural sources for novel compounds with potential therapeutic applications. The work of Zemplén and Bognár on Sophora japonica, a plant with a long history of use in traditional Chinese medicine, was emblematic of this trend. Their research was driven by the desire to identify the active principles responsible for the plant's reputed medicinal properties. The initial focus was on the rich flavonoid and isoflavonoid content of the plant's fruits and flowers.

Early research on this compound was primarily focused on its basic chemical characterization, including the determination of its molecular structure as a glycoside of the isoflavone genistein. The prevailing analytical techniques of the time, such as classical degradation methods, melting point determination, and elemental analysis, were instrumental in elucidating its chemical identity.

Physicochemical Properties

This compound is a pale yellow solid.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₀O₁₀[1]
Molar Mass 432.38 g/mol [1]
Appearance Pale yellow solid[1]
CAS Number 152-95-4[1]
IUPAC Name 5,7-Dihydroxy-3-(4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-1-benzopyran-4-one[1]

Experimental Protocols

Historical Isolation and Characterization Methods (Circa 1940s-1950s)

Experimental Workflow: Historical Isolation of this compound

historical_isolation plant_material Dried fruits of Sophora japonica extraction Extraction with boiling ethanol or methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration precipitation Precipitation with water or ether concentration->precipitation crude_glycosides Crude Glycoside Mixture precipitation->crude_glycosides fractional_crystallization Fractional Crystallization from ethanol/water crude_glycosides->fractional_crystallization sophoricoside_crystals This compound Crystals fractional_crystallization->sophoricoside_crystals characterization Characterization: - Melting Point - Elemental Analysis - Hydrolysis & Sugar Analysis sophoricoside_crystals->characterization

Caption: Historical workflow for this compound isolation.

Methodology:

  • Extraction: The dried and powdered fruits of Sophora japonica were typically extracted with a hot polar solvent, such as ethanol or methanol, to solubilize the glycosides.

  • Concentration and Precipitation: The resulting extract was concentrated under reduced pressure. The concentrated syrup was then treated with a less polar solvent, like diethyl ether, or diluted with water to precipitate the crude glycoside mixture.

  • Fractional Crystallization: The crude mixture was subjected to repeated fractional crystallization from solvents like aqueous ethanol. This painstaking process relied on the differential solubility of the various glycosides present in the extract to achieve separation.

  • Characterization: The purified crystals of this compound were then characterized by:

    • Melting Point Determination: A key indicator of purity.

    • Elemental Analysis: To determine the empirical formula.

    • Acid Hydrolysis: Cleavage of the glycosidic bond to yield the aglycone (genistein) and the sugar moiety (glucose), which were then identified separately.

Modern Isolation and Quantification Methods

Contemporary methods for the isolation and quantification of this compound are significantly more efficient and precise, relying on advanced chromatographic and spectroscopic techniques.

Experimental Workflow: Modern Isolation and Quantification

modern_isolation plant_material Dried fruits of Styphnolobium japonicum extraction Ultrasonic or Microwave- Assisted Extraction (e.g., 70% ethanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (e.g., Macroporous Resin, Silica Gel) crude_extract->column_chromatography quantification Quantification by HPLC-UV/MS crude_extract->quantification fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc fractions->quantification pure_this compound Pure this compound hplc->pure_this compound pure_this compound->quantification

Caption: Modern workflow for this compound isolation and quantification.

Methodology:

  • Extraction: Modern techniques such as ultrasonic or microwave-assisted extraction are often employed to enhance efficiency and reduce solvent consumption. A common solvent system is aqueous ethanol (e.g., 70%).[2]

  • Purification:

    • Column Chromatography: The crude extract is typically subjected to column chromatography over stationary phases like macroporous resins or silica gel for initial purification.

    • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a standard method for the quantitative analysis of this compound in plant extracts and biological samples.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, allowing for accurate quantification even in complex matrices.

Biological Activities and Signaling Pathways

The understanding of this compound's biological effects has evolved significantly since its discovery. Early studies focused on its potential estrogenic activity, given its structural similarity to other isoflavones. More recent research has unveiled a broader spectrum of pharmacological properties.

Key Reported Biological Activities:

  • Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory effects in various models.[3]

  • Anti-cancer Activity: Research suggests that this compound may have potential anti-cancer properties.

  • Anti-osteoporotic Activity: Studies have indicated that this compound may help in preventing bone loss.[4][5]

  • Immunomodulatory Effects: this compound has been reported to modulate the immune system.

Signaling Pathways:

The molecular mechanisms underlying the biological activities of this compound are an active area of investigation. Some of the signaling pathways that have been reported to be modulated by this compound are depicted below.

Signaling Pathway: NF-κB Inhibition

nfkb_pathway This compound This compound ikb_degradation IκB Degradation This compound->ikb_degradation Inhibits nfkb_translocation NF-κB Nuclear Translocation ikb_degradation->nfkb_translocation Leads to inflammatory_genes Expression of Inflammatory Genes nfkb_translocation->inflammatory_genes Promotes

Caption: this compound's inhibition of the NF-κB pathway.

Recent studies have shown that this compound can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. It has been observed to inhibit the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Conclusion and Future Directions

From its discovery in the mid-20th century to its current status as a promising bioactive molecule, this compound has been the subject of continuous scientific exploration. The journey from its isolation using classical chemical methods to its analysis with sophisticated modern techniques highlights the significant advancements in natural product chemistry. While a substantial body of research has elucidated its various pharmacological activities, further investigations are warranted to fully understand its mechanisms of action and to explore its therapeutic potential in a clinical setting. Future research should focus on preclinical and clinical studies to validate its efficacy and safety for various health applications, as well as on the development of efficient and sustainable methods for its production.

References

Sophoricoside: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and relevant signaling pathways of Sophoricoside, a natural isoflavone glycoside of significant interest to the pharmaceutical and research communities. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound, derived primarily from Sophora japonica (L.) Schott, is a compound with promising therapeutic potential.[1][2] Its fundamental physicochemical characteristics are summarized below.

PropertyValueReference(s)
CAS Number 152-95-4[3][4]
Molecular Formula C₂₁H₂₀O₁₀[1][3][4][5]
Molecular Weight 432.38 g/mol (also cited as 432.4 g/mol )[1][3][4][6]
Appearance Pale yellow to off-white crystalline powder[1][5][7]
Melting Point 237-238 °C (also cited as 298°C)[4][5]
Density 1.83 g/cm³ (also cited as ~1.36 g/cm³)[4][5]
Solubility Soluble in DMSO, pyridine, water, ethanol, and methanol.[5][6][8] Insoluble in water and ethanol according to another source.[6][5][6][8]
Storage Store at 2-8 °C under inert gas (nitrogen or Argon).[4][7] Powder can be stored at -20°C for 3 years.[9][4][7][9]
Synonyms Genistein-4'-O-glucoside, Sophoroside, (S)-Sophoricoside, Sophoraflavanone G, this compound F, Isogenistin, Genistein this compound[3][4][5]

Experimental Protocols

Extraction and Isolation from Sophora japonica

Several methods are employed for the extraction of this compound from its natural source.

Method 1: Solvent Extraction

  • Principle: This method leverages the solubility of this compound in specific solvents to separate it from the plant matrix.

  • Protocol:

    • The dried and powdered fruit of Sophora japonica is subjected to extraction with an alkaline solution, which enhances the leaching of flavonoid ingredients. The addition of borax can protect the phenolic hydroxyl groups from oxidation under these alkaline conditions.[10]

    • The crude extract is then typically washed with solvents like acetone and ethyl acetate to remove oil-soluble impurities and other flavonoids.[10]

    • Further purification can be achieved through recrystallization from hot ethanol, utilizing the differential solubility of this compound in cold versus hot ethanol to obtain a highly purified product.[10]

Method 2: Advanced Extraction Techniques

  • Principle: Modern techniques can improve extraction efficiency and yield.

  • Protocols: Methods such as supercritical fluid extraction and microwave-assisted extraction have also been utilized.[5]

Purification Techniques

Method 1: Macroporous Resin Column Chromatography followed by High-Speed Counter-Current Chromatography (HSCCC)

  • Principle: This combined approach first enriches the target compounds using a macroporous resin and then separates them with high resolution using HSCCC.

  • Protocol:

    • Crude extracts from the pericarps of Sophora japonica are first passed through a D-101 macroporous resin column for preliminary separation.[11]

    • The resulting fractions are then subjected to HSCCC. For instance, a two-phase solvent system of n-butanol-acetic acid (1%) (5:5, v/v) can be used to isolate specific glycosides.[11]

    • Another solvent system, ethyl acetate-n-butanol-acetic acid (1%) (5:0.8:5, v/v), can be employed to separate other flavonoid compounds, including this compound.[11] Purity is typically assessed by HPLC.[11]

Method 2: One-Step High-Speed Counter-Current Chromatography (HSCCC)

  • Principle: A streamlined HSCCC method for the simultaneous separation of multiple flavonoids.

  • Protocol:

    • A two-elution solvent system is designed, often with the assistance of computational models like COSMO-RS.[12]

    • The first elution can be performed with the lower phase of ethyl acetate-n-butanol-water (5:1:5, v/v).[12]

    • The second elution can utilize the same solvent system with the addition of a modifier, such as 4.0 mmol L-1 of NH3·H2O, to elute the remaining compounds.[12] This method has been successfully used to isolate this compound with a purity of 98.3%.[12]

In Vitro Anti-Inflammatory Activity Assessment
  • Principle: To evaluate the effect of this compound on inflammatory responses in cell-based models.

  • Protocol (Human Mast Cells):

    • Human mast cells (HMC-1) are stimulated with phorbol 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI) to induce the release of inflammatory mediators.[9]

    • Cells are pre-treated with varying concentrations of this compound (e.g., 50 μM) before stimulation.[9]

    • The release of histamine and the production of cytokines such as TNF-α, IL-6, and IL-8 are measured to quantify the anti-inflammatory effect.[9]

    • The nuclear translocation of NF-κB p65 and the activity of caspase-1 can also be assessed to investigate the underlying mechanism.[9]

In Vivo Anti-Inflammatory and Immunomodulatory Studies
  • Principle: To assess the therapeutic potential of this compound in animal models of inflammatory diseases.

  • Protocol (Contact Dermatitis in Mice):

    • Acute and chronic contact dermatitis is induced in mice using 2,4-dinitrochlorobenzene.[13]

    • This compound is administered at varying dosages (e.g., 3 and 10 mg/kg) to the mice.[13]

    • The amelioration of dermatitis symptoms is evaluated.[13]

    • Cellular and signaling targets are investigated by analyzing the function of B cells, T cells, macrophages, and dendritic cells, as well as the phosphorylation and degradation of IκBα/β and the nuclear translocation of NF-κB p65 in these cell types.[13]

  • Protocol (Autoimmune Hepatitis in Mice):

    • An autoimmune hepatitis (AIH) model is established in mice.[14]

    • This compound is administered (e.g., 30 mg/kg, intraperitoneal injection) to the AIH mice.[14]

    • The protective role of this compound is evaluated by assessing liver injury, oxidative stress markers (MDA, ROS, T-AOC, GSH-Px), and the activation of the NF-κB signaling pathway in hepatocytes.[14]

In Vivo Anti-Osteoporosis Activity Assessment
  • Principle: To evaluate the effect of this compound on bone health in an animal model of osteoporosis.

  • Protocol (Ovariectomized Rats):

    • Ovariectomized (OVX) rats are used as a model for postmenopausal osteoporosis.[15]

    • This compound is orally administered at different doses (e.g., 15 mg/kg and 30 mg/kg) for a period of 45 days.[15]

    • The anti-osteoporotic effect is assessed by measuring bone mechanical hardness and serum biochemical markers of bone turnover, such as alkaline phosphatase (ALP), osteocalcin (OC), and acid phosphatase (ACP).[15]

    • Histopathological examination of the femur is conducted to observe changes in bone microarchitecture.[15]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[13][14] It achieves this by inhibiting the phosphorylation and degradation of IκBα/β, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[13] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.[14]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

AMPK/mTORC1 Signaling Pathway

This compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and autophagy.[16] Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling.[16] This has been shown to be beneficial in ameliorating cardiac hypertrophy.[16]

AMPK_mTORC1_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Activation of AMPK and inhibition of mTORC1 by this compound.

Wnt/β-catenin Signaling Pathway

Recent research suggests that this compound can activate the Wnt/β-catenin signaling pathway, which is implicated in hair growth.[17] This activation is proposed to be mediated through the M4 muscarinic acetylcholine receptor (mAChR).[17]

Wnt_Signaling_Pathway This compound This compound M4_mAChR M4 mAChR This compound->M4_mAChR Activates Wnt_Signaling Wnt/β-catenin Signaling M4_mAChR->Wnt_Signaling Activates Hair_Growth Hair Growth Promotion Wnt_Signaling->Hair_Growth Leads to

Caption: this compound-mediated activation of Wnt/β-catenin signaling.

Conclusion

This compound is a multifaceted natural compound with a well-defined physicochemical profile and a range of biological activities supported by in vitro and in vivo studies. Its ability to modulate key signaling pathways, such as NF-κB and AMPK/mTORC1, underscores its therapeutic potential in inflammatory diseases, metabolic disorders, and beyond. This guide provides a foundational resource for researchers to further explore and harness the properties of this compound in drug discovery and development.

References

Sophoricoside: A Technical Guide to its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoricoside, an isoflavone glycoside predominantly isolated from Sophora japonica L., has a rich history in traditional medicine and is now a subject of intense scientific scrutiny for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its traditional applications, mechanisms of action, and potential therapeutic benefits. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction: From Traditional Herb to Modern Therapeutic Agent

This compound is a key bioactive constituent of the dried fruits of Sophora japonica, a plant long used in traditional Chinese medicine to treat a variety of ailments, including bleeding disorders, bruises, and cardiovascular diseases.[1][2] Modern phytochemical research has identified this compound as an isoflavone glycoside with a range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects.[2][3][4] Its potential in managing metabolic disorders such as diabetes and obesity is also an emerging area of interest. This guide will delve into the scientific evidence supporting these activities, with a focus on the molecular mechanisms and quantitative data that are crucial for drug development and further research.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Bioactivity of this compound

Assay TypeTargetCell Line/SystemIC50 ValueReference
Anti-inflammatoryCyclooxygenase-2 (COX-2)N/A (Enzyme Assay)3.3 µM[5]
Anti-inflammatoryCyclooxygenase-2 (COX-2)N/A (Enzyme Assay)4.4 µM[6]
Anti-inflammatoryInterleukin-6 (IL-6) BioactivityN/A6.1 µM[6]
Anti-plateletArachidonic Acid-induced AggregationPlatelets>300 µM[7]
Anti-plateletU46619-induced AggregationPlatelets>300 µM[7]
CytotoxicityRenal Cell Carcinoma (786-O)786-ONo significant cytotoxicity[8]
CytotoxicityRenal Cell Carcinoma (OS-RC-2)OS-RC-2No significant cytotoxicity[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionDosageRoute of AdministrationKey FindingsReference
MiceCarrageenin-induced paw edema>100 mg/kgOralSignificant reduction in paw edema[5]
MiceCarrageenin-induced paw edema>10 mg/kgIntravenousSignificant reduction in paw edema[5]
MiceFructose-induced liver injury80 and 160 mg/kg/day for 8 weeksOralDecreased body and liver weight, improved lipid profile, reduced oxidative stress and inflammation[4]
MiceAutoimmune hepatitis30 mg/kg/dayIntraperitonealAttenuated liver injury, reduced inflammatory cytokines, and suppressed NF-κB activation[1]
RatsAcute ToxicityUp to 4500 mg/kgOralNo adverse effects observed[9]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)Route of AdministrationReference
Elimination half-life (t1/2)59.78 ± 7.19 minOral[10]
Total recovery in urine1.76%Oral[10]
Total recovery in feces11.13%Oral[10]
Total recovery in bile0.0111%Oral[10]

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to attenuate inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[1] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound interferes with this process, leading to a reduction in the production of inflammatory mediators.

Caption: this compound inhibits the NF-κB signaling pathway.
Activation of the AMPK/mTORC1 Signaling Pathway

This compound has demonstrated beneficial effects in metabolic regulation and has been shown to ameliorate cardiac hypertrophy by activating the AMP-activated protein kinase (AMPK) pathway.[11] AMPK acts as a cellular energy sensor. Its activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis and cell growth, and subsequently induces autophagy. This pathway is crucial for maintaining cellular homeostasis.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates p_AMPK p-AMPK (Active) AMPK->p_AMPK phosphorylation mTORC1 mTORC1 p_AMPK->mTORC1 inhibits Autophagy Autophagy p_AMPK->Autophagy induces mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes

Caption: this compound activates the AMPK/mTORC1 pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Extraction and Isolation of this compound from Sophora japonica

This protocol describes a common method for the extraction and purification of this compound.

Extraction_Workflow start Dried Fruits of Sophora japonica step1 1. Pulverization start->step1 step2 2. Extraction with alkaline ethanol (8-12 volumes) containing borax (1-2%) at 60-80°C for 2-4 hours step1->step2 step3 3. Neutralization of extract with acid step2->step3 step4 4. Macroporous Resin Column Chromatography step3->step4 step5 5. Elution with 50-70% ethanol step4->step5 step6 6. Concentration of eluent step5->step6 step7 7. Recrystallization from 60-80% ethanol (2-4 times) step6->step7 end Pure this compound step7->end

Caption: Workflow for this compound extraction and purification.

Protocol Details:

  • Material Preparation: The dried, mature fruits of Sophora japonica are pulverized into a fine powder to increase the surface area for extraction.[12]

  • Extraction: The powdered material is mixed with 8-12 times its weight of an alkaline dilute ethanol solution (15-30% ethanol, pH 8-9) containing 1-2% borax. The mixture is heated and refluxed at 60-80°C for 2-4 hours. This process is typically repeated 2-3 times to maximize the yield.[12]

  • Neutralization: The combined extracts are filtered, and the pH is adjusted to neutral using an acid such as hydrochloric acid or sulfuric acid. This yields the crude this compound extract.[12]

  • Purification: The crude extract is passed through a macroporous resin column (e.g., AB-8, HPD450, or D101). The column is washed with water to remove sugars and other polar impurities.[12]

  • Elution: The adsorbed flavonoids, including this compound, are eluted from the resin using 50-70% ethanol.[12]

  • Concentration and Recrystallization: The eluent is concentrated under reduced pressure to obtain a solid extract. This extract is then subjected to multiple rounds (2-4 times) of recrystallization from 60-80% ethanol to obtain pure this compound crystals.[12]

Quantitative Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile-methanol-0.08% phosphoric acid (8:29:63, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

  • Sample Preparation: The this compound extract is dissolved in methanol, filtered through a 0.45 µm filter, and injected into the HPLC system.

Validation Parameters: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for NF-κB and AMPK Pathways

Western blotting is used to detect specific proteins in a sample and is crucial for studying the effects of this compound on signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound and/or a stimulus (e.g., LPS for NF-κB activation). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB translocation studies, separate cytoplasmic and nuclear extracts are prepared.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-IκBα, anti-p-AMPK, anti-AMPK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This compound is a promising natural compound with a well-documented history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its anti-inflammatory and metabolic regulatory effects, mediated through the modulation of key signaling pathways such as NF-κB and AMPK, make it a compelling candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this compound. Future research should focus on clinical trials to validate its efficacy and safety in humans, as well as on the development of optimized delivery systems to enhance its bioavailability. The continued exploration of this compound and other natural products holds great promise for the discovery of novel and effective treatments for a wide range of diseases.

References

Sophoricoside: An In-Depth Technical Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside, an isoflavone glycoside extracted from the dried fruit of Sophora japonica L., has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Possessing a range of therapeutic properties including anti-inflammatory, anti-osteoporotic, antioxidant, and immunomodulatory effects, this compound presents a promising natural compound for drug development.[2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound across various disease models, with a focus on presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anti-Osteoporotic Efficacy

This compound has demonstrated significant potential in the prevention and treatment of osteoporosis, primarily investigated in ovariectomized (OVX) rat models, which mimic postmenopausal osteoporosis.[4][5] The core mechanism of its action lies in its ability to enhance bone formation and inhibit bone resorption.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on the anti-osteoporotic effects of this compound.

Table 1: Effects of this compound on Bone Mechanical Strength in Ovariectomized Rats

Treatment GroupDoseDurationLongitudinal Breaking Force (% of Normal)Vertical Breaking Force (% of Normal)Citation
Normal Control-45 days100%100%[8]
OVX Control-45 days34%56%[8]
This compound15 mg/kg45 daysSignificantly Increased vs. OVXSignificantly Increased vs. OVX[6][8]
This compound30 mg/kg45 daysRestored to Normal LevelsRestored to Normal Levels[6][8]
Estradiol (Positive Control)10 µg/kg45 daysSignificantly Increased vs. OVXSignificantly Increased vs. OVX[6][8]

Table 2: Effects of this compound on Biochemical Markers of Bone Metabolism in Ovariectomized Rats

Treatment GroupDoseDurationSerum Alkaline Phosphatase (ALP)Serum Osteocalcin (OCN)Serum Acid Phosphatase (ACP)Citation
OVX Control-45 daysSignificantly DecreasedNo Significant ChangeSignificantly Increased[6][8]
This compound15 mg/kg45 daysIncreased to Normal LevelNo Significant IncreaseDecreased to Normal Level[6][8]
This compound30 mg/kg45 daysIncreased Higher Than NormalSignificantly Increased (78% Higher Than Normal)Further Diminished[6][8]
Estradiol (Positive Control)10 µg/kg45 daysIncreased Above Normal LevelSignificantly IncreasedSignificantly Decreased[6][8]
Experimental Protocol: Ovariectomized Rat Model of Osteoporosis

This protocol outlines the methodology used to assess the anti-osteoporotic effects of this compound in vivo.

1. Animal Model:

  • Species: Female Sprague-Dawley or Wistar rats.

  • Procedure: Ovariectomy is performed to induce estrogen deficiency, leading to bone loss. A sham-operated group serves as the control.[9]

2. Treatment Groups:

  • Sham-operated + Vehicle

  • Ovariectomized (OVX) + Vehicle

  • OVX + this compound (e.g., 15 mg/kg and 30 mg/kg, administered orally)[6][8]

  • OVX + Positive Control (e.g., Estradiol, 10 µg/kg, administered orally)[6][8]

3. Dosing and Administration:

  • Route: Oral gavage is a common route of administration.

  • Duration: Treatment typically lasts for 45 to 90 days.[6][10]

4. Efficacy Assessment:

  • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA).

  • Biomechanical Testing: Femurs are harvested to determine bone strength, including parameters like the force required to break the bone.[8]

  • Biochemical Markers: Serum levels of bone formation markers (Alkaline Phosphatase - ALP, Osteocalcin - OCN) and bone resorption markers (Acid Phosphatase - ACP) are quantified.[6]

  • Histopathology: Femurs are processed for histological examination to observe changes in trabecular bone structure.[6]

Signaling Pathway: Osteoporosis

This compound's anti-osteoporotic effects are linked to its ability to modulate signaling pathways that regulate osteoblast and osteoclast activity. One key pathway involves the inhibition of RANKL-induced signaling, which is crucial for osteoclastogenesis.

G This compound This compound ERK ERK This compound->ERK Inhibits RANKL RANKL RANKL->ERK c_Fos c-Fos ERK->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Osteoclastogenesis Osteoclastogenesis (Bone Resorption) NFATc1->Osteoclastogenesis

Caption: this compound inhibits osteoclastogenesis by suppressing the RANKL-induced ERK/c-Fos/NFATc1 pathway.

Anti-Inflammatory Efficacy

This compound exhibits potent anti-inflammatory properties in various in vivo models, suggesting its therapeutic potential for inflammatory diseases.[11][12] Its mechanisms of action include the inhibition of pro-inflammatory cytokine production and the modulation of key inflammatory signaling pathways.

Quantitative Data Summary

Table 3: Effects of this compound on Inflammatory Models

Disease ModelAnimal ModelDoseKey FindingsCitation
Autoimmune Hepatitis (AIH)Mouse (ConA-induced)30 mg/kg (i.p.)Reduced serum ALT/AST; Suppressed TNF-α, IFN-γ, IL-1β, and IL-6[1]
Contact DermatitisMouse (DNCB-induced)3 and 10 mg/kgAmeliorated acute and chronic dermatitis by 50-70%[13]
Allergic AsthmaMouse (OVA-induced)-Reduced airway inflammation and immune cell recruitment[14][15]
Fructose-Induced Liver InjuryMouse80 and 160 mg/kgDecreased hepatic IL-1 and TNF-α levels[16]
Carrageenan-induced Paw EdemaMouse>100 mg/kg (oral)Significant reduction in paw edema[11]
Experimental Protocol: Concanavalin A (ConA)-Induced Autoimmune Hepatitis

This protocol details the methodology for evaluating the anti-inflammatory effects of this compound in a model of acute immune-mediated liver injury.

1. Animal Model:

  • Species: Male C57BL/6 mice.

  • Induction: A single intravenous injection of Concanavalin A (ConA) (e.g., 15 mg/kg) is administered to induce acute liver inflammation.[1]

2. Treatment Groups:

  • Normal Control + Vehicle

  • ConA + Vehicle

  • ConA + this compound (e.g., 30 mg/kg, administered intraperitoneally)[1]

3. Dosing and Administration:

  • Route: Intraperitoneal (i.p.) injection.

  • Timing: this compound can be administered as a pretreatment before ConA injection.

4. Efficacy Assessment:

  • Serum Liver Enzymes: Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels to assess liver damage.[1]

  • Pro-inflammatory Cytokines: Quantification of serum or hepatic levels of TNF-α, IFN-γ, IL-1β, and IL-6 using ELISA.[1]

  • Histopathology: Liver tissues are collected for histological analysis to evaluate the extent of inflammation and necrosis.[1]

  • Oxidative Stress Markers: Measurement of hepatic malondialdehyde (MDA), total antioxidant capacity (T-AOC), and glutathione peroxidase (GSH-Px) levels.[1]

Signaling Pathway: Inflammation

A primary mechanism underlying this compound's anti-inflammatory effects is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][13]

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound IκB IκBα/β This compound->IκB Inhibits Degradation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, ConA) IKK IKK Inflammatory_Stimuli->IKK IKK->IκB Phosphorylates & Degrades NF_kB NF-κB (p65) Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6)

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Efficacy in Metabolic Syndrome

This compound has shown promise in ameliorating features of metabolic syndrome, particularly non-alcoholic fatty liver disease (NAFLD), by regulating lipid metabolism and reducing oxidative stress and inflammation.[16][17]

Quantitative Data Summary

Table 4: Effects of this compound on High-Fructose Diet-Induced Metabolic Dysregulation in Mice

Treatment GroupDoseDurationBody WeightLiver WeightHepatic CholesterolHepatic TriglyceridesCitation
High Fructose (HF) Control-8 weeksIncreasedIncreasedIncreasedIncreased[16]
HF + this compound80 mg/kg8 weeksDecreasedDecreasedDecreasedDecreased[16]
HF + this compound160 mg/kg8 weeksDecreasedDecreasedDecreasedDecreased[16]
Experimental Protocol: High-Fructose Diet (HFD)-Induced Metabolic Syndrome

This protocol describes a common method to induce metabolic syndrome in mice to study the effects of this compound.

1. Animal Model:

  • Species: Male C57BL/6J mice.

  • Induction: Mice are fed a high-fructose diet (e.g., 30% fructose in drinking water) for an extended period (e.g., 8 weeks) to induce metabolic dysregulation.[16]

2. Treatment Groups:

  • Control Diet + Vehicle

  • High-Fructose Diet (HFD) + Vehicle

  • HFD + this compound (e.g., 80 and 160 mg/kg, administered orally)[16]

3. Dosing and Administration:

  • Route: Oral gavage.

  • Duration: Continuous treatment for the duration of the high-fructose diet feeding.[16]

4. Efficacy Assessment:

  • Body and Organ Weights: Monitoring of body weight and measurement of liver weight at the end of the study.[16]

  • Lipid Profile: Measurement of hepatic and serum levels of cholesterol and triglycerides.[16]

  • Liver Function Tests: Quantification of serum ALT, AST, and ALP.[16]

  • Oxidative Stress and Inflammation Markers: Assessment of hepatic MDA, SOD, GSH-Px, IL-1, and TNF-α.[16]

  • Histopathology: Oil Red O staining of liver sections to visualize lipid accumulation.[16]

Anti-Cancer Potential

While research is ongoing, preliminary studies suggest that this compound and related compounds from Sophora species may possess anti-tumor properties.[18][19] These effects are attributed to the induction of apoptosis and inhibition of cancer cell proliferation.[19]

Experimental Protocol: Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-cancer efficacy of this compound in vivo.

1. Animal Model:

  • Species: Immunodeficient mice (e.g., nude mice, SCID mice).

  • Induction: Subcutaneous injection of human cancer cells (e.g., non-small cell lung cancer cells) to establish a xenograft tumor.[20][21][22]

2. Treatment Groups:

  • Control (Vehicle)

  • This compound (various doses)

  • Positive Control (standard chemotherapy drug)

3. Dosing and Administration:

  • Route: Dependent on the compound's properties, can be oral, intraperitoneal, or intravenous.

4. Efficacy Assessment:

  • Tumor Growth: Regular measurement of tumor volume and weight.

  • Survival Analysis: Monitoring the survival rate of the animals in different treatment groups.

  • Immunohistochemistry: Analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

  • Western Blotting: To analyze the expression of proteins involved in cell cycle and apoptosis pathways.

Conclusion

The in vivo studies presented in this technical guide provide compelling evidence for the therapeutic potential of this compound in a range of diseases, most notably osteoporosis and inflammatory conditions. Its efficacy in metabolic syndrome and its potential as an anti-cancer agent warrant further investigation. The detailed experimental protocols and elucidated signaling pathways offer a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound. Future research should focus on optimizing dosing regimens, exploring synergistic effects with other therapeutic agents, and conducting preclinical safety and toxicology studies to pave the way for potential clinical applications.

References

Methodological & Application

Application Notes & Protocols: Sophoricoside Extraction and Purification from Sophora japonica

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophoricoside is an isoflavone glycoside predominantly found in the fruits, flowers, stems, and leaves of Sophora japonica (the Japanese pagoda tree or Chinese scholar tree).[1][2][3] This natural compound has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities.[4] Scientific research has demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and immunomodulatory agent.[2][3][4][5] this compound's therapeutic effects are linked to various mechanisms, including the inhibition of inflammatory cytokines and the modulation of signaling pathways such as NF-κB.[3]

These application notes provide detailed protocols for the extraction and purification of this compound from Sophora japonica, intended for researchers, scientists, and professionals in drug development.

Extraction Methodologies

The initial step in isolating this compound involves its extraction from the plant material, typically the dried and powdered fruits of Sophora japonica.[5][6] Several methods can be employed, with the choice depending on factors like desired yield, efficiency, and available equipment.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[7] This technique is noted for being simple, convenient, and efficient.[8]

Experimental Protocol:

  • Preparation: Dry and grind the fruits of Sophora japonica into a fine powder.[6][7]

  • Extraction:

    • Combine the powdered plant material with a 60% ethanol solution at a solid-to-liquid ratio of 1:20 (e.g., 2.0 g powder in 40 mL solvent).[9]

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.[7]

    • Apply ultrasonic waves at a power of 300-800 W for a duration of 20-30 minutes at a temperature of 80°C.[8][9]

    • One study suggests optimal parameters of 800 W for 20 minutes.[8] Another indicates 300W for 30 minutes at 80°C with 60% ethanol yields favorable results.[9]

  • Filtration: After extraction, filter the mixture to separate the liquid extract from the solid plant residue.

  • Solvent Evaporation: Remove the ethanol from the filtrate, typically using a rotary evaporator, to obtain the crude this compound extract.

Reflux Extraction (Solvent Extraction)

Reflux extraction is a conventional method that involves continuous heating and condensation of a solvent to extract the target compound.[7]

Experimental Protocol:

  • Preparation: Begin with dried, powdered Sophora japonica fruit.[7][10]

  • Extraction:

    • Place the powdered material in a round-bottom flask with an appropriate solvent.[7] A common choice is an alkaline dilute ethanol solution (e.g., 15-28% ethanol) containing sodium borate, at a solid-to-liquid ratio of 1:8 to 1:12 (w/v).[10]

    • Fit the flask with a reflux condenser.[7]

    • Heat the mixture to the solvent's boiling point and maintain reflux for 2-4 hours.[10] The process can be repeated 2-3 times for exhaustive extraction.[10]

  • Processing:

    • Combine the liquid extracts from all cycles.

    • Adjust the pH of the combined extract to neutral using an acid like HCl.[10]

    • Filter the solution to remove any particulate matter.

    • Concentrate the extract using a rotary evaporator to yield the crude product.[10]

Data Presentation: Comparison of Extraction Parameters

ParameterUltrasound-Assisted ExtractionReflux Extraction
Solvent 60% Ethanol[9]15-28% Alkaline Ethanol with Sodium Borate[10]
Solid-to-Liquid Ratio 1:20 (g/mL)[9]1:8 to 1:12 (w/v)[10]
Temperature 80°C[9]Boiling point of solvent[7]
Time 20-30 minutes[8][9]2-4 hours per cycle (2-3 cycles)[10]
Power (for UAE) 300-800 W[8][9]N/A

Purification Methodologies

Following extraction, the crude extract contains a mixture of compounds. Purification is essential to isolate this compound to a high degree of purity.

Macroporous Resin Column Chromatography

This technique is widely used for the preparative purification of flavonoids from plant extracts due to its efficiency and cost-effectiveness.[11][12] It separates compounds based on their adsorption and desorption characteristics on a solid stationary phase.

Experimental Protocol:

  • Resin Selection and Preparation: Select a suitable macroporous resin, such as AB-8 or D101.[10][11] Prepare the resin by washing it thoroughly according to the manufacturer's instructions.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the packed resin column.

  • Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.[10]

  • Elution: Elute the column with a stepwise or gradient of increasing ethanol concentration (e.g., 65-70% ethanol in water).[10] Collect the fractions.

  • Fraction Analysis: Analyze the collected fractions using a technique like HPLC to identify those containing this compound.

  • Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure to obtain a purified extract.[10]

Recrystallization

Recrystallization is a final purification step to obtain high-purity crystalline this compound from the concentrated eluent.[1][10] The principle is based on the differential solubility of the compound and impurities in a specific solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent system. A common method involves dissolving the semi-purified extract in ethyl acetate to remove soluble impurities, followed by dissolving the remaining solids in acetone to remove further impurities.[10] The final recrystallization is often performed from 70-90% ethanol.[10]

  • Dissolution: Dissolve the solid material obtained after chromatography in a minimum amount of hot 70-90% ethanol.[10] Stirring can facilitate dissolution.[13]

  • Cooling: Allow the solution to cool slowly and undisturbed. This compound crystals will form as the solubility decreases.[14] Cooling to 0°C or in an ice bath can maximize the yield.[15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.[14][15]

  • Drying: Dry the purified this compound crystals in a vacuum desiccator. A purity of over 96% can be achieved.[8][10] The process can be repeated 2-4 times to achieve higher purity.[10]

Workflow and Signaling Pathway Diagrams

Diagram 1: this compound Extraction and Purification Workflow

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Sophora japonica Fruit (Dried, Powdered) B Ultrasound-Assisted or Reflux Extraction A->B C Crude Extract B->C D Macroporous Resin Chromatography C->D Purification Process E This compound-Rich Eluent D->E F Recrystallization (Ethanol) E->F G High-Purity this compound (>96%) F->G H HPLC Analysis G->H

Caption: Workflow for this compound isolation.

Diagram 2: this compound's Anti-Inflammatory Signaling Pathway

G A Inflammatory Stimulus C NF-κB Activation A->C D Caspase-1 Activation A->D B This compound B->C B->D E Pro-inflammatory Cytokine Production C->E D->E

Caption: this compound inhibits inflammatory pathways.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound.[8]

HPLC Protocol Summary:

  • System: A reversed-phase HPLC (RP-HPLC) system is typically used.[8]

  • Column: A C18 column is commonly employed for separation.[16][17]

  • Mobile Phase: A mixture of acetonitrile, methanol, and dilute phosphoric acid (e.g., 8:29:63, v/v/v) can be used for isocratic elution.[16] Gradient elution with methanol and dilute acetic acid is also effective.[17]

  • Flow Rate: A typical flow rate is 1.0 ml/min.[16]

  • Detection: UV detection at 260 nm is suitable for quantifying this compound.[16] HPLC can also be coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[17]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from known concentrations of a this compound standard.[16] The limit of detection (LOD) and limit of quantification (LOQ) have been reported as low as 0.0075 µg/ml and 0.0240 µg/ml, respectively.[16]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Sophoricoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Sophoricoside, a key isoflavone glycoside found predominantly in Sophora japonica L. This compound is recognized for its potential therapeutic effects, including anti-inflammatory, antioxidant, and estrogenic activities, making its accurate quantification crucial for research, quality control of herbal medicines, and pharmaceutical development.[1] This document provides comprehensive experimental protocols, method validation data, and visual representations of the analytical workflow.

Introduction

This compound is a natural compound of significant interest in the pharmaceutical and nutraceutical industries.[1] As a phytoestrogen, it is investigated for its role in managing postmenopausal symptoms and other hormone-related conditions.[2][3] Accurate and reliable analytical methods are essential for the standardization of raw materials, formulation development, and pharmacokinetic studies. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonic Bath: For sample dissolution.

  • Syringe Filters: 0.45 µm PTFE or equivalent.

  • Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Formic acid (analytical grade)

    • Water (HPLC grade or ultrapure)

Chromatographic Conditions

A summary of the validated chromatographic conditions is presented in the table below. Two distinct methods are provided: one for general analysis and quality control, and another specifically for analysis in biological matrices like plasma.

ParameterMethod 1: General AnalysisMethod 2: Analysis in Rat Plasma[4]
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)Reversed-phase C18
Mobile Phase Acetonitrile:Methanol:0.07% Phosphoric Acid (20:12:68, v/v/v)[5]Acetonitrile:Methanol:0.08% Phosphoric Acid (8:29:63, v/v/v)[4]
Flow Rate 1.0 mL/min1.0 mL/min[4]
Detection Wavelength 260 nm[5][6]260 nm[4]
Injection Volume 10 µLNot specified, typically 10-20 µL
Column Temperature AmbientNot specified, typically ambient
Preparation of Solutions
  • Standard Stock Solution (Method 1): Accurately weigh about 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions (Method 1): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution (e.g., from Sophora japonica extract): Accurately weigh about 30 mg of the extract powder, place it in a 50 mL volumetric flask, add methanol, and sonicate for 30 minutes.[5] Allow the solution to cool to room temperature, then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Preparation from Plasma (Method 2): To a plasma sample, add methanol to precipitate proteins. Centrifuge the sample and inject the clear supernatant into the HPLC system.[4]

Method Validation Summary

The described HPLC methods have been validated for several parameters to ensure their accuracy, precision, and reliability.[2][3] A summary of the validation data from a pharmacokinetic study is presented below.[4]

Validation ParameterResult
Linearity Range 0.0240 - 48.0 µg/mL[4]
Correlation Coefficient (R²) 0.9989[4]
Limit of Detection (LOD) 0.0075 µg/mL[4]
Limit of Quantification (LOQ) 0.0240 µg/mL[4]
Recovery 93.2% - 98.0%[4]
Intra-day Precision (RSD%) 3.39% - 5.78%[4]
Inter-day Precision (RSD%) 2.17% - 4.72%[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound in a plant extract sample.

Caption: Experimental workflow for HPLC analysis of this compound.

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are still under extensive research, its structural similarity to genistein suggests potential interaction with pathways modulated by phytoestrogens. Genistein is known to interact with estrogen receptors and influence various downstream signaling cascades.

G This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Translocates to nucleus and binds Gene Target Gene Transcription ERE->Gene Regulates Protein Protein Synthesis Gene->Protein Response Cellular Response (e.g., Anti-inflammatory) Protein->Response

Caption: Postulated signaling pathway of this compound via estrogen receptors.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, sensitive, selective, and reproducible for the quantification of this compound.[4] This method is suitable for a wide range of applications, including the quality control of herbal raw materials and finished products, as well as for pharmacokinetic and metabolic studies. The provided protocols and validation data should serve as a valuable resource for researchers and scientists in the field of natural product analysis and drug development.

References

Application Notes & Protocols: Quantification of Sophoricoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of sophoricoside in plant extracts, primarily from Sophora japonica. The protocols cover extraction, as well as analysis by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Introduction to this compound

This compound is an isoflavone glycoside found in significant quantities in the fruits of Sophora japonica L.[1][2]. It is recognized for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects[3]. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

Extraction of this compound from Plant Material

The efficient extraction of this compound is the primary step for its accurate quantification. Ultrasound-assisted extraction (UAE) is a highly effective method for this purpose.

Optimized Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is optimized for the extraction of flavonoids, including this compound, from Sophora japonica.

Materials and Equipment:

  • Dried and powdered plant material (e.g., fruits of Sophora japonica)

  • Ethanol (70%)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

  • Rotary evaporator

Protocol:

  • Weigh 1.0 g of the powdered plant material and place it in a conical flask.

  • Add 48 mL of 70% ethanol to achieve a liquid-to-solid ratio of 48:1 mL/g.

  • Place the flask in an ultrasonic bath and sonicate for 13 minutes at a temperature of 43°C. An ultrasonic power of 800 W has been shown to be suitable for this compound extraction[1][4].

  • After sonication, cool the mixture to room temperature and filter it to separate the extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain the crude extract.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration for subsequent analysis.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of this compound.

HPLC-DAD Protocol

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.4% aqueous formic acidB: Acetonitrile:Methanol (50:50 v/v) with 0.4% formic acid
Gradient 10-50% B (0-20 min), 50-100% B (20-30 min), 100% B (30-35 min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm

Method Validation Parameters:

ParameterTypical Range
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

LC-MS/MS Protocol

Liquid Chromatography Conditions:

ParameterValue
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative Switching[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Precursor Ion (m/z) [M+H]⁺ and [M-H]⁻ for this compound (Exact mass: 432.1162)
Product Ions (m/z) To be determined by direct infusion of a this compound standard
Collision Energy To be optimized for each transition
Ion Source Temperature 450°C[5]

Quantitative Data Summary (Hypothetical based on typical flavonoid analysis):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound (Quantifier)433.1[Fragment 1]-
This compound (Qualifier)433.1-[Fragment 2]

Quantification of this compound by HPTLC

High-Performance Thin-Layer Chromatography (HPTLC) is a simple, rapid, and cost-effective method for the quantification of this compound.

HPTLC Protocol

Chromatographic Conditions:

ParameterValue
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (9:1:1, v/v/v)[6][7]
Application 5 µL of standard and sample solutions applied as 8 mm bands
Development In a twin-trough chamber saturated with the mobile phase for 20 minutes
Densitometric Analysis Scanning at 366 nm in fluorescence mode[8]

Method Validation Parameters (based on similar flavonoid analysis):

ParameterTypical Range
Linearity Range 100 - 1000 ng/spot
Correlation Coefficient (r) > 0.995
LOD ~25 ng/spot
LOQ ~80 ng/spot
Recovery (%) 97 - 103%

Experimental Workflows and Signaling Pathways

General Experimental Workflow for this compound Quantification

G cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification & Validation plant_material Plant Material (e.g., Sophora japonica fruits) grinding Grinding and Sieving plant_material->grinding uae Ultrasound-Assisted Extraction grinding->uae filtration Filtration uae->filtration concentration Concentration filtration->concentration hplc HPLC-DAD concentration->hplc lcms LC-MS/MS concentration->lcms hptlc HPTLC concentration->hptlc quantification Quantification hplc->quantification lcms->quantification hptlc->quantification validation Method Validation quantification->validation

Caption: General workflow for the extraction and quantification of this compound.

This compound and the NF-κB Signaling Pathway

This compound has been shown to ameliorate inflammatory responses by inhibiting the NF-κB signaling pathway. It achieves this by preventing the phosphorylation and degradation of IκBα/β, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[9].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK IkB IκBα/β IKK->IkB P NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Inflammation Inflammatory Gene Transcription DNA->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

This compound and the AMPK/mTORC1 Signaling Pathway

This compound has been demonstrated to activate the AMPK/mTORC1 signaling pathway, which is involved in regulating cellular energy metabolism and autophagy[10][11].

G This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: this compound modulates the AMPK/mTORC1 signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Sophoricoside Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various cell-based assays to investigate the biological activities of sophoricoside, an isoflavone glycoside with known anti-inflammatory, anti-cancer, and anti-osteoporotic properties.[1][2][3][4] The following sections offer step-by-step experimental procedures, data presentation guidelines, and visualizations of key signaling pathways modulated by this compound.

Assessment of Cell Viability and Cytotoxicity

To evaluate the effect of this compound on cell viability and determine its cytotoxic potential, the MTT and CCK-8 assays are commonly employed. These colorimetric assays measure the metabolic activity of viable cells.

Quantitative Data Summary
Cell LineAssayIC50 (µM)Reference
MDA-MB-468 (Breast Cancer)MTT85.9[5]
SK-N-MC (Ewing's Sarcoma)MTT71.1[5]
786-O (Renal Cell Carcinoma)Not Specified8.91 ± 0.33[6]
OS-RC-2 (Renal Cell Carcinoma)Not Specified7.78 ± 2.65[6]
Experimental Protocols

1.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

1.2.2. CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye.[2][9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate.

  • Pre-incubate the plate for 24 hours at 37°C with 5% CO2.[9]

  • Add 10 µL of various concentrations of this compound to the wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[3][9]

  • Incubate the plate for 1-4 hours at 37°C.[3][9]

  • Measure the absorbance at 450 nm using a microplate reader.[3][9]

Experimental Workflow

G cluster_0 Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT or CCK-8 reagent D->E F Incubate for 1-4h E->F G Add solubilization solution (MTT) F->G MTT Assay H Measure absorbance F->H CCK-8 Assay G->H

Caption: General workflow for assessing cell viability using MTT or CCK-8 assays.

Anti-Inflammatory Activity Assays

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines and modulation of the NF-κB signaling pathway.[10][11][12]

Quantitative Data Summary
ParameterCell Line/SystemIC50 (µM)Reference
IL-6 BioactivityNot Specified6.1[10]
COX-2 ActivityNot Specified4.4[10]
COX-2 ActivityNot Specified3.3[1][4]
Experimental Protocols

2.2.1. Measurement of Pro-Inflammatory Cytokines (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophages or other suitable immune cells

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • 24-well plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Seed cells (e.g., 1x10^5 cells/well) in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubate for 24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

2.2.2. NF-κB Activation Assay (Western Blot for p-p65)

This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.

Materials:

  • AML12 hepatocytes or other relevant cells

  • This compound

  • LPS

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibodies (anti-p-p65 NF-κB, anti-p65 NF-κB, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Seed cells and treat with this compound and LPS as described in the cytokine measurement protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-p65 NF-κB overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe for total p65 and a loading control (e.g., GAPDH) to normalize the results.

Signaling Pathway Diagram

G cluster_1 This compound Inhibition of NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation induces

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-Osteoporotic Activity Assays

This compound has been shown to promote osteogenic differentiation, suggesting its potential in the treatment of osteoporosis.[6][9][13]

Experimental Protocols

3.1.1. Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This assay quantifies ALP activity in cells treated with this compound.

Materials:

  • Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1)

  • Osteogenic differentiation medium

  • This compound

  • 24-well plates

  • ALP activity assay kit (p-nitrophenyl phosphate-based)

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate and culture until they reach confluence.

  • Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium containing various concentrations of this compound.

  • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • On the day of the assay, wash the cells with PBS and lyse them.

  • Perform the ALP activity assay on the cell lysates using a p-nitrophenyl phosphate (pNPP) substrate according to the manufacturer's protocol.

  • Measure the absorbance at 405 nm.[14]

  • Normalize the ALP activity to the total protein content of the cell lysate.

3.1.2. Alizarin Red S Staining for Mineralization

Alizarin Red S staining is used to detect calcium deposits, a marker of late-stage osteogenic differentiation and matrix mineralization.[15][16][17]

Materials:

  • Cells cultured in osteogenic medium with this compound (as in the ALP assay)

  • 4% Paraformaldehyde (PFA) or 10% Formalin

  • Alizarin Red S staining solution (2% in dH2O, pH 4.1-4.3)

  • Microscope

Procedure:

  • After 14-21 days of osteogenic induction with this compound, carefully aspirate the culture medium.

  • Gently wash the cells with PBS.

  • Fix the cells with 4% PFA or 10% formalin for 30 minutes at room temperature.[17]

  • Wash the cells 2-3 times with deionized water.

  • Add Alizarin Red S solution to each well and incubate for 5-10 minutes at room temperature.[17]

  • Aspirate the staining solution and wash the wells with deionized water until the non-specific staining is removed.

  • Visualize the red-orange mineralized nodules under a microscope.

Experimental Workflow

G cluster_2 Osteogenic Differentiation Assay Workflow A Seed MSCs/Pre-osteoblasts B Induce differentiation with Osteogenic Medium + this compound A->B C Culture for 7-21 days B->C D ALP Activity Assay (Day 7-14) C->D E Alizarin Red S Staining (Day 14-21) C->E F Quantify ALP activity D->F G Visualize mineralized nodules E->G

Caption: Workflow for assessing the osteogenic potential of this compound.

Apoptosis Induction Assays

The anti-cancer activity of this compound can be evaluated by its ability to induce apoptosis in cancer cells.

Experimental Protocol

4.1.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the DNA-intercalating dye PI by cells with compromised membranes.[18][19][20]

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 1x10^6 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[21]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[21]

  • Incubate for 15 minutes at room temperature in the dark.[22]

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.[22]

Signaling Pathway Diagram

G cluster_3 This compound and AMPK/mTOR Signaling This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

References

Application Notes and Protocols for Sophoricoside Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of various animal models used to investigate the therapeutic effects of Sophoricoside across a range of diseases. Detailed experimental protocols and summaries of quantitative data are included to guide researchers in designing and executing their studies.

I. Anti-Inflammatory and Autoimmune Effects of this compound

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in several preclinical models of inflammatory and autoimmune diseases.

Allergic Asthma

Animal Model: Ovalbumin (OVA)-induced allergic asthma in mice.[1][2]

Rationale: This model mimics the allergic airway inflammation characteristic of human asthma. Mice are sensitized and subsequently challenged with OVA to induce an allergic response, leading to airway hyperresponsiveness, inflammation, and increased mucus production.

Quantitative Data Summary:

ParameterControl (OVA-induced)This compound TreatedReference
Nasal Rubbing EventsIncreasedSignificantly Decreased[2]
Total Cells in BALFIncreasedSignificantly Decreased[2]
Eosinophils in BALFIncreasedSignificantly Decreased[2]
Neutrophils in BALFIncreasedSignificantly Decreased[2]
Lymphocytes in BALFIncreasedSignificantly Decreased[2]
Pro-inflammatory Cytokines in BALFIncreasedSignificantly Decreased[1]
Total IgE in SerumIncreasedSignificantly Decreased[2]
OVA-specific IgE in SerumIncreasedSignificantly Decreased[2]

Experimental Protocol:

  • Animals: BALB/c mice.[2]

  • Sensitization: Mice are sensitized by intraperitoneal injection of OVA emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).

  • Challenge: Mice are challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 21-23).

  • This compound Administration: this compound is administered (e.g., orally or intraperitoneally) at specified doses (e.g., 1-10 mg/kg) daily during the challenge period.

  • Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels. Blood is collected for immunoglobulin analysis. Lung tissues are processed for histological examination.[1][2]

Signaling Pathway:

This compound ameliorates allergic asthma by suppressing mast cell activation and the differentiation of naïve CD4+ T cells into T helper type 1 (Th1), Th2, and Th17 cells.[1]

G This compound This compound Mast_Cell_Activation Mast Cell Activation This compound->Mast_Cell_Activation inhibits CD4_T_Cell_Differentiation CD4+ T Cell Differentiation This compound->CD4_T_Cell_Differentiation inhibits Airway_Inflammation Airway Inflammation Mast_Cell_Activation->Airway_Inflammation Th1 Th1 CD4_T_Cell_Differentiation->Th1 Th2 Th2 CD4_T_Cell_Differentiation->Th2 Th17 Th17 CD4_T_Cell_Differentiation->Th17 Th1->Airway_Inflammation Th2->Airway_Inflammation Th17->Airway_Inflammation

This compound's effect on allergic asthma pathways.
Rheumatoid Arthritis

Animal Model: Collagen-induced arthritis (CIA) in rats.[3][4]

Rationale: The CIA model is a widely used model for rheumatoid arthritis that shares many immunological and pathological features with the human disease, including synovitis, cartilage destruction, and bone erosion.

Quantitative Data Summary:

ParameterControl (CIA)This compound TreatedReference
Inflammatory ResponsesSevereReduced[4]
RA SymptomsSevereReduced[4]
NLRP3 Protein LevelsIncreasedReduced[4]
Caspase-1 Protein LevelsIncreasedReduced[4]
IL-1β Protein LevelsIncreasedReduced[4]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats.[4]

  • Induction: Arthritis is induced by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is given on day 21.

  • This compound Administration: this compound is administered intragastrically at specified doses daily for a defined period after the onset of arthritis.

  • Outcome Measures: Arthritis severity is scored based on paw swelling. At the end of the study, joint tissues are collected for histological analysis, and blood is collected to measure inflammatory markers.[4]

Signaling Pathway:

This compound reduces inflammation in the CIA model by downregulating the NLRP3 inflammasome signaling pathway in macrophages.[4]

G This compound This compound NLRP3_Signaling NLRP3 Signaling This compound->NLRP3_Signaling inhibits Caspase1 Caspase-1 NLRP3_Signaling->Caspase1 activates IL1b IL-1β Caspase1->IL1b cleaves pro-IL-1β to Inflammation Inflammation IL1b->Inflammation

This compound's inhibition of the NLRP3 pathway.
Autoimmune Hepatitis

Animal Model: Concanavalin A (ConA)-induced liver injury and Cytochrome P450 2D6 (CYP2D6)-induced autoimmune hepatitis (AIH) in mice.[5]

Rationale: The ConA model induces acute T-cell-mediated hepatitis, while the CYP2D6 model establishes a chronic autoimmune-mediated liver injury, both of which are relevant to human AIH.[5]

Quantitative Data Summary:

ParameterControl (AIH)This compound Treated (30 mg/kg)Reference
Serum ALTElevatedSignificantly Reduced[5]
Serum ASTElevatedSignificantly Reduced[5]
TNF-α ExpressionIncreasedSuppressed[5]
IFN-γ ExpressionIncreasedSuppressed[5]
IL-1β ExpressionIncreasedSuppressed[5]
IL-6 ExpressionIncreasedSuppressed[5]
Hepatic InflammationSevereAttenuated[5]
Hepatic FibrosisPresentPrevented[5]

Experimental Protocol:

  • Animals: C57BL/6 male mice.[5]

  • Induction (ConA model): Mice are injected with a single dose of ConA (15 mg/kg) via the tail vein.[5]

  • Induction (CYP2D6 model): A more chronic model is established following a specific immunization protocol with a plasmid encoding human CYP2D6.[5]

  • This compound Administration: this compound is administered by intraperitoneal injection (30 mg/kg) once daily.[5]

  • Outcome Measures: Serum levels of liver enzymes (ALT, AST) are measured. Liver tissues are collected for histological analysis and to determine the expression of pro-inflammatory cytokines.[5]

Signaling Pathway:

This compound attenuates autoimmune-mediated liver injury by inhibiting oxidative stress and the NF-κB signaling pathway in hepatocytes.[5]

G This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress inhibits NFkB_Activation NF-κB Activation This compound->NFkB_Activation inhibits Liver_Injury Liver Injury Oxidative_Stress->Liver_Injury p65_Translocation p65 Nuclear Translocation NFkB_Activation->p65_Translocation Inflammatory_Cytokines Inflammatory Cytokines p65_Translocation->Inflammatory_Cytokines upregulates Inflammatory_Cytokines->Liver_Injury

This compound's hepatoprotective mechanism.

II. Metabolic Disease Models

This compound has shown potential in managing metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).

Obesity and NAFLD

Animal Models: High-fat diet (HFD)-induced obese mice and methionine and choline-deficient (MCD) diet-induced nonalcoholic steatohepatitis (NASH) mice.[6][7]

Rationale: The HFD model induces obesity, insulin resistance, and hepatic steatosis, mimicking common human metabolic syndrome. The MCD diet model induces more severe liver injury, inflammation, and fibrosis, characteristic of NASH.

Quantitative Data Summary:

ParameterControl (HFD)This compound TreatedReference
Body Weight GainIncreasedPrevented[3]
Food IntakeUnchanged/Slightly ReducedSignificantly Reduced[3]
Plasma Biochemical ParametersAlteredImproved[3]
Liver Lipid ContentIncreasedInhibited[6]
Hepatic MalondialdehydeIncreasedInhibited[6]
Hepatic Superoxide DismutaseDecreasedIncreased[6]
Hepatic GlutathioneDecreasedIncreased[6]

Experimental Protocol:

  • Animals: C57BL/6 mice.[3][6]

  • Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) or an MCD diet for several weeks to induce the disease phenotype.

  • This compound Administration: this compound is administered orally (e.g., mixed in the diet or by gavage) at specified doses (e.g., 100-200 mg/kg).[3]

  • Outcome Measures: Body weight and food intake are monitored regularly. At the end of the study, blood is collected for biochemical analysis. Livers are harvested for histological examination and measurement of lipid content and oxidative stress markers.[3][6]

Signaling Pathway:

This compound acts as a selective antagonist of Liver X Receptor β (LXRβ), which contributes to its beneficial effects on glucose and lipid metabolism.[6]

G This compound This compound LXRb LXRβ This compound->LXRb antagonizes Lipid_Accumulation Hepatic Lipid Accumulation LXRb->Lipid_Accumulation promotes Glucose_Dysfunction Glucose Dysfunction LXRb->Glucose_Dysfunction contributes to Hepatic_Steatosis Hepatic Steatosis Lipid_Accumulation->Hepatic_Steatosis Glucose_Dysfunction->Hepatic_Steatosis G This compound This compound Osteoblast_Activity Osteoblast Activity (Proliferation, Differentiation, Mineralization) This compound->Osteoblast_Activity stimulates Osteoclast_Activity Osteoclast Activity This compound->Osteoclast_Activity inhibits Bone_Formation Bone Formation Osteoblast_Activity->Bone_Formation Bone_Resorption Bone Resorption Osteoclast_Activity->Bone_Resorption Bone_Mass Increased Bone Mass Bone_Formation->Bone_Mass Bone_Resorption->Bone_Mass G This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Cardiac_Hypertrophy Cardiac Hypertrophy Autophagy->Cardiac_Hypertrophy alleviates

References

Application Notes: Sophoricoside Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Sophoricoside is an isoflavone glycoside primarily isolated from Sophora japonica L.[1]. It has garnered significant attention in pharmacological research due to its wide range of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and immunomodulatory effects[1][2][3][4]. In vivo studies have demonstrated its therapeutic potential in models of contact dermatitis, cardiac hypertrophy, and autoimmune-mediated liver injury[1][3][5].

A primary challenge in conducting in vivo studies with this compound is its poor solubility in aqueous solutions, being practically insoluble in water and ethanol[2]. This necessitates the use of specific formulation strategies to ensure consistent and effective delivery to animal models. These application notes provide detailed protocols and data for preparing this compound formulations suitable for various in vivo administration routes.

2. Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is crucial for selecting an appropriate formulation vehicle.

PropertyValueSource
Molecular Weight 432.38 g/mol [2]
Appearance SolidN/A
Solubility in Water Insoluble[2]
Solubility in Ethanol Insoluble[2]
Solubility in DMSO 86 mg/mL (198.89 mM)[2]

3. Formulation Strategies for In Vivo Administration

Due to its hydrophobicity, this compound requires a vehicle system to create either a clear solution or a stable, homogenous suspension for accurate dosing. The choice of vehicle depends on the intended route of administration (e.g., oral, intraperitoneal) and the desired properties of the final formulation. Below are established protocols for solubilizing this compound.

ProtocolVehicle CompositionResulting SolutionRecommended UseSource
1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineSuspended SolutionOral Gavage, Intraperitoneal (IP) Injection[6]
2 10% DMSO + 90% (20% SBE-β-CD in Saline)Clear SolutionIntravenous (IV), IP, or Subcutaneous (SC) Injection[6]
3 10% DMSO + 90% Corn OilClear SolutionOral Gavage, SC Injection (for lipophilic delivery)[6]
4 Carboxymethylcellulose sodium (CMC-Na) in waterHomogenous SuspensionOral Gavage[2]

Note: When preparing formulations, always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility. If precipitation occurs, gentle heating and/or sonication can aid dissolution[2][6].

4. Detailed Experimental Protocol: this compound Suspension for Oral or IP Administration

This protocol details the preparation of a 2 mg/mL this compound suspension using a common multi-component vehicle system (Protocol 1 from the table above).

4.1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

4.2. Step-by-Step Procedure

  • Prepare this compound Stock (20 mg/mL): Weigh the required amount of this compound and dissolve it in anhydrous DMSO to achieve a concentration of 20 mg/mL. For example, dissolve 20 mg of this compound in 1 mL of DMSO. Ensure it is fully dissolved.

  • Aliquot Stock Solution: In a sterile vial, add 100 µL of the 20 mg/mL this compound stock solution. This will contain 2 mg of this compound.

  • Add PEG300: To the vial, add 400 µL of PEG300. Vortex thoroughly to mix.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogenous. Tween-80 acts as a surfactant to aid in creating a stable suspension.

  • Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Final Homogenization: Cap the vial and vortex vigorously for 1-2 minutes. If any particulate matter is visible, place the vial in a bath sonicator for 5-10 minutes until a uniform, milky suspension is achieved[6].

  • Final Inspection: Before administration, visually inspect the suspension to ensure it is homogenous. If settling has occurred, vortex again immediately before dosing.

G cluster_prep Formulation Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO (e.g., 20 mg/mL Stock) weigh->dissolve add_peg 3. Add PEG300 (40% of final volume) dissolve->add_peg add_tween 4. Add Tween-80 (5% of final volume) add_peg->add_tween add_saline 5. Add Saline (45% of final volume) add_tween->add_saline homogenize 6. Vortex & Sonicate (Ensure uniform suspension) add_saline->homogenize final_product Final Suspension Ready for In Vivo Dosing homogenize->final_product G cluster_pathway This compound Action on NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) ikk IKK Complex stimulus->ikk ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex (Inactive) ikb->ikb_nfkb degradation nfkb_inactive NF-κB (p65/p50) nfkb_active NF-κB (p65/p50) nfkb_inactive->nfkb_active Nuclear Translocation dna DNA nfkb_active->dna transcription Pro-inflammatory Gene Transcription dna->transcription This compound This compound This compound->ikk inhibits

References

Application Notes and Protocols for Sophoricoside Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of sophoricoside in various mouse models for preclinical research. The protocols detailed below are based on peer-reviewed studies and are intended to serve as a guide for investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the administration protocols and key quantitative findings from various studies on this compound in mice.

Table 1: Anti-Inflammatory and Autoimmune Models
Disease Model Mouse Strain This compound Dosage & Route Treatment Frequency & Duration Key Quantitative Outcomes Reference
Autoimmune Hepatitis (CYP2D6-induced)C57BL/630 mg/kg, Intraperitoneal (i.p.)Daily, starting from day 13Significant reduction in serum ALT and AST levels. Decreased expression of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-6).[1]
Acute Immune-Mediated Liver Injury (ConA-induced)C57BL/630 mg/kg, i.p.Daily for 3 days prior to ConA injectionAmeliorated hepatic damage.[1]
Allergic Asthma (OVA-induced)BALB/cNot specifiedNot specifiedSuppressed recruitment of immune cells (macrophages, eosinophils, neutrophils, lymphocytes) into airway lumens. Decreased production of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF).[2]
Carrageenan-induced Paw EdemaNot specified>100 mg/kg, Oral; >10 mg/kg, Intravenous (i.v.)Single doseSignificant reduction in paw edema.[3][4]
Contact Dermatitis (DNCB-induced)BALB/c3 and 10 mg/kgNot specifiedAmeliorated acute and chronic contact dermatitis by 50-70%.[5][6]
Table 2: Metabolic Disease Models
Disease Model Mouse Strain This compound Dosage & Route Treatment Frequency & Duration Key Quantitative Outcomes Reference
High-Fructose Diet-Induced Liver InjuryMale mice80 and 160 mg/kg, OralContinuously for 8 weeksDecreased body weight and liver weight. Reduced hepatic cholesterol and triglyceride levels.[7]
High-Fat Diet-Induced ObesityC57BL/61 mg/kg (this compound) or 10 mg/kg (Sophora japonica extract), OralDaily for 8 weeksSignificant reduction in body weight and peritoneal fat.[8]
High-Fat Diet-Induced ObesityC57BL/6Diet containing 1% or 5% S. japonica4 weeksSignificantly decreased body weight gain. Reduced serum and hepatic triglycerides.[9]
Starch-loaded HyperglycemiaC57BL/6JNot specifiedNot specifiedRemarkably lowered postprandial hyperglycemia.[10]
Table 3: Osteoporosis Models
Disease Model Animal Model This compound Dosage & Route Treatment Frequency & Duration Key Quantitative Outcomes Reference
Ovariectomy (OVX)-induced OsteoporosisRats15 and 30 mg/kg, OralDaily for 6 weeks30 mg/kg dose regained original mechanical bone hardness. Increased serum alkaline phosphatase (ALP) and osteocalcin levels.[11][12][13]
Ovariectomy (OVX)-induced OsteoporosisMice30 mg/kgNot specifiedEffectively decreased osteoclast activity and mitigated bone loss.[13]

Experimental Protocols

Protocol 1: Induction and Treatment of Autoimmune Hepatitis (AIH)

1. Animal Model:

  • Chronic AIH (CYP2D6-induced): Establish the model by repeated injections of a human CYP2D6 expression plasmid targeting the liver in C57BL/6 mice. This model mimics the chronic pathological process of AIH.[1]

  • Acute AIH (ConA-induced): Induce acute liver injury by a single tail vein injection of Concanavalin A (ConA) at a dose of 15 mg/kg.[1]

2. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or DMSO, further diluted in saline).

  • Dosage and Route: Administer 30 mg/kg of this compound via intraperitoneal (i.p.) injection.[1]

  • Treatment Schedule:

    • For the chronic model, begin daily injections on day 13 post-induction.[1]

    • For the acute model, administer daily for 3 days prior to the ConA injection.[1]

3. Outcome Assessment:

  • Serum Analysis: Collect blood via orbital sinus puncture to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[1]

  • Cytokine Analysis: Measure the expression of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-6) in liver tissue using RT-PCR and Western blot.[1]

  • Histopathology: Fix liver specimens in 4% paraformaldehyde, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess inflammation and Sirius Red staining for fibrosis.[1]

Protocol 2: High-Fat Diet (HFD)-Induced Obesity and Liver Injury

1. Animal Model:

  • Use male C57BL/6 mice, 4 weeks of age.[9]

  • Feed the mice a high-fat diet (e.g., 15% or 30% fat content) for a period of 4 to 8 weeks to induce obesity.[8][9] A control group should receive a standard chow diet.

2. This compound Administration:

  • Preparation: this compound can be mixed directly into the high-fat diet at specified concentrations (e.g., 1% or 5% of the diet) or administered daily by oral gavage.[9] For gavage, dissolve this compound in a suitable vehicle.

  • Dosage:

    • Dietary administration: 1% or 5% S. japonica in the feed.[9]

    • Oral gavage: 1 mg/kg for pure this compound.[8]

  • Treatment Duration: Continue treatment for the duration of the high-fat diet feeding (4-8 weeks).[8][9]

3. Outcome Assessment:

  • Body and Organ Weight: Monitor body weight weekly. At the end of the study, measure the weight of the liver and peritoneal fat pads.[7][8]

  • Serum Lipid Profile: Analyze serum for total cholesterol, HDL cholesterol, and triglycerides.[9]

  • Hepatic Lipid Content: Measure triglyceride levels in liver homogenates.[7][9]

  • Histopathology: Perform H&E and Oil Red O staining on liver sections to visualize lipid accumulation and liver injury.[7]

Protocol 3: Ovariectomy (OVX)-Induced Osteoporosis

1. Animal Model:

  • Use female rats or mice.

  • Perform bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham-operated group should be used as a control.

2. This compound Administration:

  • Preparation: Prepare an oral suspension of this compound in a suitable vehicle.

  • Dosage and Route: Administer this compound orally at doses of 15 mg/kg and 30 mg/kg.[11][12][13]

  • Treatment Duration: Treat the animals daily for 6 weeks.[11]

3. Outcome Assessment:

  • Biochemical Markers: Measure serum levels of alkaline phosphatase (ALP) and osteocalcin as markers of bone formation, and acid phosphatase (ACP) as a marker of bone resorption.[12][13]

  • Bone Mechanical Strength: Evaluate the mechanical hardness of the femur by measuring the force required to cause a fracture.[12]

  • Histomorphometry: Analyze bone structure, including trabecular thickness and number, in decalcified bone sections.

Signaling Pathways and Experimental Workflows

This compound in Autoimmune Hepatitis: NF-κB Signaling Pathway

This compound has been shown to attenuate autoimmune-mediated liver injury by suppressing oxidative stress and inhibiting the NF-κB signaling pathway.[1] The activation of this pathway is a key event in the inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokines Induces Transcription This compound This compound This compound->IKK Inhibits AIH_Workflow Start Start: C57BL/6 Mice Grouping Randomly Divide into Groups (Control, AIH, SOP+AIH) Start->Grouping Induction Induce AIH (e.g., CYP2D6 plasmid or ConA) Grouping->Induction AIH & SOP+AIH Groups Control_Treatment Vehicle Treatment Grouping->Control_Treatment Control Group Treatment This compound Treatment (30 mg/kg, i.p.) Induction->Treatment SOP+AIH Group Induction->Control_Treatment AIH Group Endpoint Experiment Endpoint (e.g., Sacrifice at 18h or later) Treatment->Endpoint Control_Treatment->Endpoint Analysis Analysis: - Serum ALT/AST - Liver Histology (H&E, Sirius Red) - Cytokine Expression (RT-PCR, WB) Endpoint->Analysis Sophoricoside_Effects SOP This compound Administration AntiInflammatory Anti-inflammatory Action SOP->AntiInflammatory Antioxidant Antioxidant Activity SOP->Antioxidant Metabolic Metabolic Regulation SOP->Metabolic Osteoprotective Osteoprotective Effect SOP->Osteoprotective NFkB_Inhibition Inhibition of NF-κB Pathway AntiInflammatory->NFkB_Inhibition COX2_Inhibition Selective COX-2 Inhibition AntiInflammatory->COX2_Inhibition Lipid_Modulation Modulation of Lipid Metabolism Metabolic->Lipid_Modulation Bone_Resorption_Inhibition Inhibition of Osteoclast Activity Osteoprotective->Bone_Resorption_Inhibition Liver_Protection Hepatoprotection NFkB_Inhibition->Liver_Protection Asthma_Amelioration Amelioration of Allergic Asthma NFkB_Inhibition->Asthma_Amelioration COX2_Inhibition->AntiInflammatory Lipid_Modulation->Liver_Protection Obesity_Reduction Reduction of Obesity & NAFLD Lipid_Modulation->Obesity_Reduction Osteoporosis_Prevention Prevention of Osteoporosis Bone_Resorption_Inhibition->Osteoporosis_Prevention

References

Using Sophoricoside as a research tool in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside is an isoflavone glycoside predominantly isolated from Sophora japonica L. (Leguminosae), a plant used in traditional Chinese medicine.[1][2][3] Emerging scientific evidence has highlighted its potential as a potent modulator of various metabolic pathways, positioning it as a valuable tool for research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3][4][5] Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and direct metabolic regulatory effects, makes it a compound of significant interest for both basic research and preclinical drug development.[4][5][6] This document provides detailed application notes, protocols, and key data associated with the use of this compound in metabolic studies.

Mechanism of Action in Metabolic Regulation

This compound exerts its effects on metabolic homeostasis through several key signaling pathways. Its primary mechanisms include the activation of AMP-activated protein kinase (AMPK), antagonism of Liver X Receptor β (LXRβ), and exertion of antioxidant and anti-inflammatory properties.

AMPK Activation

A central mechanism of this compound's metabolic action is the activation of AMPK, a critical sensor and regulator of cellular energy balance.[1][7] Upon activation, AMPK phosphorylates downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways.

  • Inhibition of Lipogenesis: this compound-mediated AMPK activation leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] This contributes to the reduction of lipid accumulation in hepatocytes.[1][3]

  • Regulation of Autophagy: In cardiomyocytes, this compound has been shown to activate the AMPK/mTORC1 signaling cascade, leading to the induction of autophagy, a protective mechanism against cellular stress.[7][8]

  • Glucose Metabolism: Activation of AMPK is also linked to enhanced glucose uptake in muscle cells.[3]

Sophoricoside_AMPK_Pathway SOP This compound AMPK AMPK SOP->AMPK Activates (Phosphorylation) ACC ACC AMPK->ACC Inhibits (Phosphorylation) mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Lipogenesis Lipogenesis / Lipid Accumulation ACC->Lipogenesis Autophagy Autophagy mTORC1->Autophagy

Caption: this compound activates the AMPK signaling pathway.
LXRβ Antagonism

This compound has been identified as a selective antagonist of Liver X Receptor β (LXRβ).[2][9] LXRs are nuclear receptors that play a key role in regulating cholesterol, fatty acid, and glucose homeostasis. By antagonizing LXRβ, this compound can inhibit the expression of lipogenic genes, thereby preventing lipid accumulation in the liver, which is a key pathology in NAFLD.[9]

Sophoricoside_LXR_Pathway cluster_nucleus Nucleus SOP This compound LXRb LXRβ SOP->LXRb Antagonizes SREBP1c SREBP-1c & Other Lipogenic Genes LXRb->SREBP1c Activates Transcription Lipid_Accumulation Hepatic Lipid Accumulation (NAFLD) SREBP1c->Lipid_Accumulation Promotes

Caption: this compound acts as a selective LXRβ antagonist.
Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic syndrome. This compound mitigates these conditions through several actions:

  • Anti-inflammatory: It inhibits the activity of cyclooxygenase-2 (COX-2) and can suppress NF-κB signaling, a key pathway controlling the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11][12]

  • Antioxidant: this compound treatment increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the effective concentrations and dosages of this compound.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineConcentration/ValueEffectReference
Lipid AccumulationHepG21–10 µMDose-dependent inhibition of oleic acid-induced lipid accumulation.[3][13]
COX-2 Inhibition-IC50: 3.3 µMSelective inhibition of cyclooxygenase-2 activity.[11]
Glucose UptakeC2C12 Myotubes1–10 µMIncreased glucose consumption.[3]
α-Glucosidase & α-Amylase-Effective InhibitionInhibited enzyme activities in vitro.[3]
Cell ViabilityHepG2, AML12Up to 10 µM, Up to 200 µMNo significant effect on cell viability.[3][6]
Chromosomal AberrationCHL FibroblastUp to 700 µg/mLNo induction of chromosomal aberrations.[14]
DNA Damage (Comet Assay)L5178Y Mouse Lymphoma-No induction of DNA damage observed.[14]
Table 2: In Vivo Efficacy of this compound
Animal ModelConditionDosageDurationKey OutcomesReference
C57BL/6J MiceHigh-Fructose Diet80 & 160 mg/kg·bw8 weeksDecreased body/liver weight; improved lipid profile; reduced hepatic inflammation and oxidative stress.[10]
C57BL/6J MiceHigh-Fat Diet (DIO)--Protected against obesity and glucose tolerance; inhibited hepatic lipid accumulation.[9]
C57BL/6J MiceStarch-loaded-AcuteSignificantly lowered postprandial hyperglycemia.[3]
MicePressure Overload (TAC)80 & 160 mg/kg/d4 weeksMitigated cardiac hypertrophy, dysfunction, and fibrosis.[7][8]
MiceCarrageenin-induced Edema>100 mg/kg (oral)AcuteSignificant reduction of paw edema.[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the metabolic effects of this compound.

Protocol 1: In Vitro Inhibition of Lipid Accumulation in HepG2 Cells

This protocol is designed to assess the effect of this compound on fat accumulation in a human liver cell line.

1. Cell Culture and Seeding:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Induction of Lipogenesis:

  • Prepare a stock solution of oleic acid complexed to BSA.
  • Induce lipogenesis by replacing the culture medium with serum-free DMEM containing a final concentration of 1 mM oleic acid.

3. This compound Treatment:

  • Dissolve this compound in DMSO to create a stock solution. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
  • Concurrently treat cells with oleic acid and various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.[3] Include a vehicle control (DMSO) and a positive control (e.g., Lovastatin).

4. Oil Red O Staining and Quantification:

  • Wash cells twice with ice-cold PBS.
  • Fix the cells with 10% formalin for 1 hour.
  • Wash with water and then with 60% isopropanol.
  • Stain with a freshly prepared Oil Red O working solution for 20 minutes.
  • Wash extensively with water to remove unbound dye.
  • Visually inspect and capture images using a microscope.
  • To quantify, elute the dye by adding 100% isopropanol to each well and measure the absorbance at 510 nm.

Protocol 2: Western Blot for AMPK and ACC Phosphorylation

This protocol details the detection of protein phosphorylation to confirm AMPK pathway activation.

1. Cell Lysis and Protein Quantification:

  • Treat HepG2 or C2C12 cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[1]
  • Wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
  • Separate proteins on a 10% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Use GAPDH or β-actin as a loading control.
  • Wash the membrane three times with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using an imaging system.
  • Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phosphorylated protein to total protein.[1]

Protocol 3: In Vivo High-Fructose Diet Induced NAFLD Model

This protocol outlines an animal study to evaluate this compound's hepatoprotective effects.[10]

InVivo_Workflow start Start: Male C57BL/6J Mice (6-8 weeks old) acclimatize Acclimatization (1 week) (Standard Chow & Water) start->acclimatize grouping Random Group Assignment (n=8-10/group) - Control - High-Fructose (HF) - HF + Sop 80 mg/kg - HF + Sop 160 mg/kg acclimatize->grouping treatment Treatment Period (8 weeks) - Control: Normal Water + Vehicle - HF Groups: 30% Fructose Water + Vehicle/Sophoricoside (Oral Gavage) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake) treatment->monitoring end End of Study: Sacrifice (Fasting, Anesthesia) treatment->end collection Sample Collection - Blood (Serum) - Liver Tissue end->collection analysis Analysis - Serum: ALT, AST, Lipids - Liver: Weight, Histology (H&E, Oil Red O),  TG/TC levels, Oxidative Stress Markers collection->analysis

Caption: Experimental workflow for an in vivo NAFLD study.

1. Animals and Acclimatization:

  • Use male C57BL/6J mice (6-8 weeks old).
  • Allow a one-week acclimatization period with free access to standard chow and water.

2. Diet and Grouping:

  • Randomly divide mice into four groups (n=8-10 per group):
  • Control: Standard diet + normal drinking water + vehicle (e.g., saline).
  • High-Fructose (HF): Standard diet + 30% fructose in drinking water + vehicle.
  • HF + Sop 80: HF diet + this compound (80 mg/kg body weight).
  • HF + Sop 160: HF diet + this compound (160 mg/kg body weight).

3. Treatment Administration:

  • Administer this compound or vehicle daily via oral gavage for the entire study duration (8 weeks).
  • Monitor body weight and food/water intake weekly.

4. Sample Collection and Analysis:

  • At the end of the 8-week period, fast the mice overnight.
  • Collect blood via cardiac puncture for serum analysis (ALT, AST, triglycerides, cholesterol, lipoproteins).
  • Euthanize the animals and immediately excise and weigh the liver.
  • Fix a portion of the liver in 10% formalin for histology (H&E and Oil Red O staining).
  • Snap-freeze the remaining liver tissue in liquid nitrogen for analysis of hepatic lipid content, oxidative stress markers (MDA, SOD, GSH-Px), and inflammatory markers (TNF-α, IL-1β).[10]

Safety and Toxicology Profile

Preclinical safety studies are crucial for any research compound. Genotoxicity assays for this compound have been conducted, providing initial safety data.

  • Ames Test: this compound did not show mutagenic effects in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) at concentrations up to 1,250 µ g/plate .[14]

  • Chromosomal Aberration Assay: In Chinese hamster lung (CHL) cells, this compound did not induce chromosomal aberrations at concentrations up to 700 µg/mL.[14]

  • Comet Assay: No induction of DNA damage was observed in L5178Y mouse lymphoma cells.[14]

These results suggest that this compound does not possess genotoxic effects under the tested conditions.[14]

Conclusion

This compound is a versatile and effective research tool for investigating metabolic diseases. Its well-defined mechanisms of action, particularly the activation of AMPK and antagonism of LXRβ, provide clear targets for study. The compound has demonstrated efficacy in both in vitro cellular models of lipogenesis and glucose uptake and in vivo animal models of NAFLD, obesity, and cardiac hypertrophy. The provided protocols and quantitative data serve as a comprehensive resource for researchers aiming to utilize this compound to explore the complex interplay of pathways governing metabolic health and disease.

References

Application of Sophoricoside in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside, an isoflavone glycoside extracted from Sophora japonica, has garnered significant attention in oncological research for its potential anti-cancer properties. This document provides a comprehensive overview of the application of this compound in cancer cell line research, detailing its mechanisms of action, effects on key signaling pathways, and protocols for relevant experimental assays. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines. It has also been shown to inhibit cancer cell proliferation and metastasis. These effects are mediated through the modulation of several key intracellular signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Citation
U251GlioblastomaNot explicitly quantified, but viability reduced at 100-400 µM[1]
HepG2Hepatocellular Carcinoma> 100 (Slight inhibition at high concentrations)[2][3]
786-ORenal Cell CarcinomaNo cytotoxic effect observed
OS-RC-2Renal Cell CarcinomaNo cytotoxic effect observed

Note: Data for this compound's direct IC50 values are limited in the reviewed literature. Some studies indicate weak cytotoxic effects or use related compounds. Further research is needed to establish a comprehensive IC50 profile.

Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
Cell LineTreatment ConditionApoptosis Detection MethodKey FindingsCitation
Pancreatic Cancer (Miapaca-2, PANC-1)20 µM Sophoridine for 48hFlow Cytometry (Annexin V/PI)Increased apoptosis[4]
Human Cervical Carcinoma (HeLa)EESMS treatmentAO/EB Staining, Flow CytometryIncreased apoptosis[5]

Note: EESMS is an ethanolic extract of Sophora moorcroftiana seeds, of which this compound is a known constituent.

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
Cell LineTreatment ConditionKey FindingsCitation
Pancreatic Cancer (Miapaca-2)20 µM Sophoridine for 48hS phase arrest (38.67% vs 26.23% in control)[4]
Pancreatic Cancer (PANC-1)20 µM Sophoridine for 48hS phase arrest (39.16% vs 29.56% in control)[4]
Human Cervical Carcinoma (HeLa)EESMS treatmentG0/G1 phase arrest[5]

Note: EESMS is an ethanolic extract of Sophora moorcroftiana seeds, of which this compound is a known constituent.

Table 4: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound
Cell LineProteinEffectCitation
Pancreatic CancerCyclin A, CDK2, Cyclin D1Decreased expression[4]
U251PCNA, Cyclin D1, MYCDecreased expression[1]
Human Cervical Carcinoma (HeLa)Caspase-3Increased expression[5]

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways involved in cancer progression.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

This compound activates the AMPK pathway, which plays a crucial role in cellular energy homeostasis. Activated AMPK can inhibit cancer cell growth and proliferation.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Proliferation Cell Proliferation & Growth AMPK->Proliferation Inhibits MAPK_Pathway This compound This compound ROS ROS This compound->ROS JNK JNK ROS->JNK Activates ERK ERK ROS->ERK Activates Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest Cell Cycle Arrest (S Phase) ERK->CellCycleArrest NFkB_Pathway cluster_nucleus Nucleus This compound This compound IkB IκBα/β This compound->IkB Prevents Phosphorylation & Degradation NFkB NF-κB (p65) IkB->NFkB Inhibits NFkB_n NF-κB (p65) NFkB->NFkB_n Nuclear Translocation Nucleus Nucleus GeneTranscription Pro-inflammatory & Anti-apoptotic Genes NFkB_n->GeneTranscription MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Incubate4 Incubate until crystals dissolve Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance at 570 nm Incubate4->Read_Absorbance Calculate_Viability Calculate % cell viability and IC50 value Read_Absorbance->Calculate_Viability Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Seed_Treat Seed and treat cells with this compound Harvest Harvest cells (including supernatant) Seed_Treat->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_AnnexinV_PI Incubate Incubate for 15 min in the dark Add_AnnexinV_PI->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze CellCycle_Workflow cluster_prep Preparation cluster_fixation Fixation cluster_staining_analysis Staining & Analysis Seed_Treat Seed and treat cells with this compound Harvest Harvest cells Seed_Treat->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Fix Fix in cold 70% ethanol (dropwise while vortexing) Wash_PBS->Fix Incubate Incubate at 4°C for at least 2 hours Fix->Incubate Wash_Stain Wash and resuspend in PI/RNase staining buffer Incubate->Wash_Stain Incubate_Stain Incubate for 30 min in the dark Wash_Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze WesternBlot_Workflow Prep Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Prep->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-AMPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis Detection->Analysis

References

Sophoricoside: A Potent Regulator of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Sophoricoside, an isoflavone glycoside isolated from Sophora japonica, has emerged as a significant bioactive compound with potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1] Its ability to modulate key signaling pathways involved in the inflammatory cascade makes it a valuable tool for researchers in immunology, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for utilizing this compound to study and manipulate inflammatory pathways. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural compound.

This compound has been shown to exert its anti-inflammatory effects through the inhibition of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways.[2][3][4] By targeting these pathways, this compound can effectively reduce the production of pro-inflammatory cytokines and mediators, offering a promising avenue for the development of novel anti-inflammatory therapeutics.[3][5]

Mechanism of Action

This compound's anti-inflammatory activity is multi-faceted, primarily targeting the upstream signaling events that lead to the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[6] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[6]

NF_kB_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex p-IKK Complex p-IKK Complex IKK Complex->p-IKK Complex IκBα IκBα p-IKK Complex->IκBα phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) p-IκBα->NF-κB (p65/p50) releases Ubiquitination & Degradation Ubiquitination & Degradation p-IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Nucleus Nucleus Nuclear Translocation->Nucleus Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) activates transcription This compound This compound This compound->p-IKK Complex inhibits

Modulation of MAPK Signaling

The MAPK pathways, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. While some studies suggest this compound does not affect the phosphorylation of ERK, p38, and JNK MAPKs in B cells, dendritic cells, and macrophages, other reports indicate that related compounds from Sophora species can modulate these pathways.[6][7] Further investigation is warranted to fully elucidate the cell-type-specific effects of this compound on MAPK signaling.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1.[8] this compound has been shown to downregulate the NLRP3 signaling pathway, leading to reduced levels of activated caspase-1 and mature IL-1β.[8][9] This suggests that this compound can interfere with a critical step in the innate immune response.

NLRP3_Pathway Inflammatory Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammatory Stimuli->NLRP3 Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 Pro-caspase-1->Inflammasome Assembly Caspase-1 (active) Caspase-1 (active) Inflammasome Assembly->Caspase-1 (active) activates Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) This compound This compound This compound->NLRP3 inhibits

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various inflammatory markers.

Table 1: In Vitro Inhibitory Effects of this compound

TargetCell LineStimulantIC50 / InhibitionReference
IL-6 Bioactivity--6.1 µM[10]
COX-2 Activity--4.4 µM[10]
COX-2 Activity--3.3 µM[11]
Histamine ReleaseHMC-1PMACI30.24% at 50 µM[12]
TNF-α ProductionHMC-1PMACI31.42% at 50 µM[12]
IL-8 ProductionHMC-1PMACI43.43% at 50 µM[12]
IL-6 ProductionHMC-1PMACI34.24% at 50 µM[12]
NF-κB (Rel/p65) Nuclear TranslocationHMC-1PMACI50.14% at 50 µM[12]
Caspase-1 ActivityHMC-1PMACIDose-dependent reduction[12]
IL-1β ProductionM1 Macrophages (from THP-1)LPSSignificant reduction at 100 µM[8]
TNF-α ProductionM1 Macrophages (from THP-1)LPSSignificant reduction at 100 µM[8]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory StimulusThis compound DosageEffectReference
Mouse Paw EdemaCarrageenan>100 mg/kg (oral), >10 mg/kg (i.v.)Significant reduction in edema[11]
Contact Dermatitis2,4-dinitrochlorobenzene (DNCB)3 and 10 mg/kg50-70% amelioration[6]
PruritusCompound 48/802 mg/kg (oral)41.21% reduction in scratching[12]
Allergic AsthmaOvalbumin (OVA)-Suppressed airway inflammation[13]
Autoimmune HepatitisCYP2D6/ConA-Attenuated liver injury[5]

Experimental Protocols

The following protocols provide a framework for investigating the anti-inflammatory effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Inflammatory Stimulation Inflammatory Stimulation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Protein Expression (Western Blot) Protein Expression (Western Blot) Gene Expression (qPCR) Gene Expression (qPCR) Animal Model Induction Animal Model Induction This compound Administration This compound Administration Assessment of Inflammation Assessment of Inflammation Histological Analysis Histological Analysis Biochemical Analysis Biochemical Analysis

In Vitro Cell-Based Assays

a) Cell Culture and Treatment:

  • RAW 264.7 (Murine Macrophages): Culture in DMEM with 10% FBS. Seed cells and allow them to adhere overnight. Pre-treat with this compound (e.g., 1-50 µM) for 1-2 hours before stimulating with Lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis).[14][15]

  • THP-1 (Human Monocytes): Differentiate into M0 macrophages using Phorbol 12-myristate 13-acetate (PMA; e.g., 50-150 nM) for 24-48 hours.[16][17] For M1 polarization, treat with LPS (e.g., 10 pg/mL - 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours.[16] Pre-treat with this compound before polarization.

  • HMC-1 (Human Mast Cells): Culture in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS. Pre-treat with this compound (e.g., 1-50 µM) for 1 hour before stimulating with PMA (e.g., 50 nM) and A23187 (e.g., 1 µM) for 4-12 hours.[12]

  • AML12 (Mouse Hepatocytes): Culture in DMEM/F12 with 10% FBS, insulin, and dexamethasone. Pre-treat with this compound (e.g., 50-100 µM) for 24 hours before stimulating with LPS (1 µg/mL) for 24 hours.[5]

b) Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 540-570 nm using a microplate reader.

c) Cytokine Measurement (ELISA):

  • Collect cell culture supernatants after treatment.

  • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[1][11][18]

  • Briefly, coat a 96-well plate with capture antibody overnight.

  • Block the plate with a blocking buffer.

  • Add standards and samples and incubate.

  • Add detection antibody, followed by a streptavidin-HRP conjugate.

  • Add substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

d) Protein Expression Analysis (Western Blot):

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.[19][20]

  • Incubate with primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-phospho-p38, anti-NLRP3, anti-caspase-1) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect bands using an ECL substrate and an imaging system.

  • Normalize to a loading control such as β-actin or GAPDH.

e) Gene Expression Analysis (qPCR):

  • Extract total RNA from cells using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.[21][22]

  • Perform qPCR using SYBR Green master mix and primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).[3][21][22][23]

  • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze data using the 2-ΔΔCt method.

In Vivo Animal Models

a) Contact Dermatitis Model (Mouse):

  • Sensitization: On day 0, apply a solution of 0.5% 2,4-dinitrofluorobenzene (DNFB) in an acetone and olive oil mixture to the shaved abdomen of mice.

  • Elicitation: On day 5, challenge the mice by applying a lower concentration of DNFB to the ear.

  • Treatment: Administer this compound (e.g., 3-10 mg/kg, orally or intraperitoneally) daily, starting from the day of sensitization or a few days before the challenge.

  • Assessment: Measure ear swelling using a caliper at 24 and 48 hours after the challenge. Collect ear tissue for histological analysis (H&E staining) and cytokine measurement.

b) Autoimmune Hepatitis Model (Mouse):

  • Induction: Induce autoimmune hepatitis by injecting mice with concanavalin A (ConA) or using a chronic model involving immunization with a liver-specific antigen like CYP2D6.[5]

  • Treatment: Administer this compound intraperitoneally at an appropriate dose (e.g., 30 mg/kg) during the course of the disease induction.[5]

  • Assessment: Monitor serum levels of liver enzymes (ALT, AST). At the end of the experiment, collect liver tissue for histological analysis (H&E and Sirius Red staining) and for measuring inflammatory cytokine expression by qPCR or Western blot.[5]

Conclusion

This compound presents a compelling profile as an anti-inflammatory agent with a clear mechanism of action targeting key inflammatory signaling pathways. The data and protocols provided herein offer a comprehensive resource for researchers to explore its therapeutic potential further. Through rigorous in vitro and in vivo studies, the scientific community can continue to unravel the full extent of this compound's capabilities in mitigating inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sophoricoside Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sophoricoside in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for cell culture experiments?

A1: The recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1][2][3] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits high solubility in DMSO and DMF.[1][3] However, its solubility in aqueous solutions like water, ethanol, and PBS is low.[1][3] There are conflicting reports about its water and ethanol solubility, with some sources in the cosmetic field suggesting it is water-soluble, which may be dependent on specific formulations or conditions.[4][5] For cell culture applications, it is best to assume it is poorly soluble in aqueous media.

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. Here are several steps you can take to troubleshoot this problem:

  • Check the final DMSO concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and precipitation.[6]

  • Use a higher concentration stock solution: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to your culture medium, thus keeping the final DMSO concentration low.[7]

  • Add the stock solution directly to the media in the culture plate: Instead of diluting the this compound in a separate tube of media, add the small volume of DMSO stock directly to the cells bathed in their culture medium, and gently swirl the plate to mix.[7]

  • Perform serial dilutions in DMSO: If you are testing a range of this compound concentrations, it is best to perform the serial dilutions in DMSO before adding the final, small volume to your cell cultures.[7]

  • Pre-warm the culture medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots can be stored at -20°C for up to a year or at -80°C for up to two years.[2]

Troubleshooting Guides

Issue 1: this compound powder will not dissolve completely in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture from the air, which can significantly decrease the solubility of this compound.[1][2] The concentration you are trying to achieve may also exceed its solubility limit.

  • Troubleshooting Steps:

    • Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.

    • To aid dissolution, you can gently warm the solution and use sonication.[2][6]

    • Ensure you are not exceeding the known solubility limit of this compound in DMSO (see data table below).

Issue 2: Observed cytotoxicity in vehicle control cells (treated with DMSO only).

  • Possible Cause: The final concentration of DMSO in the cell culture medium is too high. Most cell lines can tolerate up to 0.5% DMSO, but some, especially primary cells, are more sensitive.[6]

  • Troubleshooting Steps:

    • Calculate the final percentage of DMSO in your cell culture medium.

    • If the concentration is above 0.1-0.5%, prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for your working concentration.

    • Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)86 mg/mL (198.89 mM)[1]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Sonication may be needed for complete dissolution.[2]
41.67 mg/mL (96.37 mM)[2]
25 mg/mL[3]
Dimethylformamide (DMF)25 mg/mL[3]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[3]
WaterInsoluble[1]Some sources state it is water-soluble, potentially under specific conditions or for non-cell culture applications.[4][5]
EthanolInsoluble[1]Some sources state it is soluble in ethanol.[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 432.38 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 43.24 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, place the tube in a sonicator water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform a serial dilution to create your working solution. For a 10 µM final concentration, you will perform a 1:10,000 dilution of your stock solution.

  • To ensure the final DMSO concentration remains low (e.g., 0.1%), you can perform an intermediate dilution. For example, dilute the 100 mM stock 1:100 in sterile DMSO to get a 1 mM intermediate stock.

  • Add 10 µL of the 1 mM intermediate stock solution to 990 µL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM this compound. The final DMSO concentration will be 0.1%.

  • Alternatively, add 1 µL of the 100 mM stock solution directly to 10 mL of cell culture medium in your culture flask or plate for a final concentration of 10 µM and a final DMSO concentration of 0.01%.

  • Gently mix the working solution immediately after adding the DMSO stock to prevent precipitation.

  • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For example, add 1 µL of DMSO to 10 mL of medium for a 0.01% DMSO control.

  • Use the freshly prepared working solution immediately for your cell culture experiments.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_experiment Cell Treatment cluster_assay Analysis weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO to make Stock Solution weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw dilute Prepare Working Dilutions in Cell Culture Medium thaw->dilute treat Treat Cells with this compound and Vehicle Control dilute->treat assay Perform Cellular Assays (e.g., Viability, Western Blot, qPCR) treat->assay

Caption: Experimental workflow for using this compound in cell-based assays.

nfkb_pathway This compound This compound IKK IKK This compound->IKK Inhibits IkappaB IκBα/β IKK->IkappaB Phosphorylates IkappaB->IkappaB NFkB NF-κB (p65) IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation) NFkB->Transcription Activates

Caption: this compound inhibits the NF-κB signaling pathway.

ampk_mtorc1_pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Hypertrophy Cardiac Hypertrophy Autophagy->Hypertrophy Inhibits

Caption: this compound modulates the AMPK/mTORC1 signaling pathway.

References

Technical Support Center: Overcoming Poor Bioavailability of Sophoricoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Sophoricoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an isoflavone glycoside found in plants like Sophora japonica.[1] It exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] However, its therapeutic potential is significantly limited by its poor oral bioavailability. This is primarily due to its low aqueous solubility, extensive metabolism in the gastrointestinal tract, and rapid elimination from the body.

Q2: What are the main metabolic pathways that reduce this compound's bioavailability?

A2: After oral administration, this compound is metabolized to its aglycone form, genistein.[4] Both this compound and genistein undergo extensive phase II metabolism, primarily through glucuronidation and sulfation in the intestines and liver. This rapid conversion to more water-soluble conjugates facilitates their quick elimination from the body, reducing the systemic exposure to the active forms.

Q3: What are the key strategies to overcome the poor bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of this compound by improving its solubility, protecting it from metabolic degradation, and increasing its permeability across the intestinal epithelium. These strategies include:

  • Nanoformulations: Encapsulating this compound in nanoparticles such as solid lipid nanoparticles (SLNs), liposomes, and self-emulsifying drug delivery systems (SEDDS).[5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[6]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins to improve solubility.[4]

Troubleshooting Guide

Problem 1: Low and variable oral bioavailability in preclinical animal studies.

  • Possible Cause: Poor aqueous solubility and extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

    • Evaluate Different Formulation Strategies:

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like PVP K30. Studies on its aglycone, genistein, have shown a 2.06-fold increase in AUC with a solid dispersion.[1][6]

      • Nanoformulation: Formulate this compound into a nano-delivery system. For instance, a solid self-microemulsifying drug delivery system (S-SMEDDS) of a similar flavonoid, sophoraflavanone G, resulted in a 3.43-fold increase in relative bioavailability.[7]

      • Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). Ternary complexes of genistein with HP-β-CD and poloxamer 188 have shown significantly enhanced dissolution.[8]

Problem 2: Difficulty in achieving a sufficiently high concentration of this compound in in vitro cell-based assays due to its poor solubility.

  • Possible Cause: Low intrinsic solubility of this compound in aqueous cell culture media.

  • Troubleshooting Steps:

    • Use of Co-solvents: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before adding it to the cell culture medium. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5%).

    • Complexation with Cyclodextrins: Prepare a stock solution of the this compound-cyclodextrin inclusion complex in water or buffer. This can significantly increase its aqueous solubility. For example, a ternary inclusion complex of genistein increased its saturation solubility by 5.27-fold.[9]

    • Nanoformulations: Treat cells with a nanoformulation of this compound (e.g., liposomes or SLNs). The small particle size and excipients in these formulations can improve its dispersion and uptake in aqueous media.

Problem 3: Inconsistent results in Caco-2 cell permeability assays.

  • Possible Cause: Low apical concentration due to poor solubility, non-specific binding to plasticware, or efflux transporter activity.

  • Troubleshooting Steps:

    • Enhance Apical Concentration: Use a formulation approach (e.g., cyclodextrin complex or a nano-suspension) to increase the concentration of this compound in the donor compartment.

    • Assess Non-Specific Binding: Quantify the amount of this compound remaining in the donor and receiver compartments, as well as bound to the plate, at the end of the experiment to determine mass balance.

    • Investigate Efflux: Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies on genistein, the aglycone of this compound, which serves as a valuable proxy due to limited direct data on this compound.

Table 1: Pharmacokinetic Parameters of Genistein Formulations in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability IncreaseReference
Genistein Suspension0.6 ± 0.11.02.1 ± 0.4-[1]
Solid Dispersion (1:7 Genistein:PVP K30)4.4 ± 0.50.54.3 ± 0.62.06-fold[1]
Genistein Suspension1.12-3.92 ± 1.53-[5]
Solid Lipid Nanoparticles (SLNs)1.55-6.33 ± 0.431.61-fold[5]

Table 2: Solubility Enhancement of Genistein

FormulationSolubility IncreaseReference
Solid Dispersion (with PEG 4000, Poloxamer 407, Crospovidone)6245-fold (to 181.12 µg/mL from 0.029 µg/mL)[10]
Ternary Inclusion Complex (with β-CD and TPGS)5.27-fold[9]

Experimental Protocols

1. Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a suitable amount of ethanol in a round-bottom flask. A common starting ratio is 1:7 (this compound:PVP K30, w/w).[6]

    • Use a rotary evaporator to remove the ethanol under vacuum at a controlled temperature (e.g., 40-50°C).

    • Once the solvent is fully evaporated, a thin film will form on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.

    • Store the resulting powder in a desiccator.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.

2. Caco-2 Cell Permeability Assay

  • Objective: To evaluate the intestinal permeability of this compound and its formulations.

  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound (this compound or its formulation) dissolved in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, collect samples from both apical and basolateral sides.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][11] However, it does not appear to significantly affect the MAPK signaling pathway.[9]

sophoricoside_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation This compound This compound This compound->IKK Inhibits This compound->MAPK_Pathway No significant effect Inflammatory_Genes Inflammatory Gene Transcription NFkB_translocated->Inflammatory_Genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Sophoricoside_Powder This compound Powder Formulation Formulation Strategy (e.g., Solid Dispersion, SLNs, SEDDS) Characterization Physicochemical Characterization (Size, Zeta, EE%, Amorphous State) Formulation->Characterization Solubility Solubility & Dissolution Studies Characterization->Solubility Permeability Caco-2 Permeability Assay Characterization->Permeability Animal_Study Oral Administration to Rats Solubility->Animal_Study Permeability->Animal_Study PK_Analysis Pharmacokinetic Analysis (Blood Sampling & LC-MS/MS) Animal_Study->PK_Analysis Bioavailability Determine Bioavailability (Cmax, Tmax, AUC) PK_Analysis->Bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

logical_relationship Poor_Bioavailability Poor Bioavailability of this compound Metabolism Extensive First-Pass Metabolism Poor_Bioavailability->Metabolism Caused by Low_Solubility Low Aqueous Solubility Strategies Bioavailability Enhancement Strategies Low_Solubility->Strategies Metabolism->Strategies Nanoformulations Nanoformulations (SLNs, Liposomes, SEDDS) Strategies->Nanoformulations Solid_Dispersion Solid Dispersion Strategies->Solid_Dispersion Complexation Cyclodextrin Complexation Strategies->Complexation Improved_Solubility Improved Solubility & Dissolution Nanoformulations->Improved_Solubility Protection Protection from Degradation Nanoformulations->Protection Enhanced_Permeability Enhanced Permeability Nanoformulations->Enhanced_Permeability Solid_Dispersion->Improved_Solubility Complexation->Improved_Solubility Enhanced_Bioavailability Enhanced Bioavailability Improved_Solubility->Enhanced_Bioavailability Protection->Enhanced_Bioavailability Enhanced_Permeability->Enhanced_Bioavailability

Caption: Strategies to overcome poor this compound bioavailability.

References

Technical Support Center: Sophoricoside Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of sophoricoside in common experimental solutions. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your research.

I. Troubleshooting Guides

This section addresses common issues encountered during the preparation and use of this compound solutions.

Issue 1: Precipitation of this compound in Aqueous Buffers

Symptom: Upon dilution of a this compound stock solution (typically in DMSO) into an aqueous buffer (e.g., PBS, TRIS), the solution becomes cloudy, turbid, or forms visible particulates.

Root Causes & Immediate Actions:

  • Low Aqueous Solubility: this compound is sparingly soluble in water. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.

  • Insufficient Co-solvent: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain this compound in solution.

  • pH of the Buffer: The solubility of isoflavone glycosides can be pH-dependent.

  • Buffer Composition: Certain buffer components may interact with this compound, reducing its solubility.

Troubleshooting Workflow:

A Precipitation Observed B Increase Co-solvent Concentration (e.g., final DMSO up to 1%) A->B Primary Action C Adjust Buffer pH (test a range, e.g., 6.0-8.0) B->C If Precipitation Persists G Solution Clear B->G Success D Change Buffer System (e.g., from phosphate to TRIS) C->D If Precipitation Persists C->G Success E Lower Final this compound Concentration D->E If Precipitation Persists D->G Success F Prepare Fresh Solution E->F If Precipitation Persists E->G Success F->A If Issue Reoccurs This compound This compound Genistein Genistein (Aglycone) This compound->Genistein Hydrolysis Glucose Glucose This compound->Glucose Hydrolysis A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize & Dilute C->D E Analyze by Stability-Indicating HPLC D->E F Identify & Quantify Degradants E->F

Sophoricoside Dosage Optimization for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sophoricoside dosage in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for in vivo studies?

A1: The optimal dosage of this compound is highly dependent on the animal model, the condition being studied, and the route of administration. Based on published studies, a general starting point can be inferred. For inflammatory conditions in mice, dosages have ranged from 3-10 mg/kg.[1] For osteoporosis models in rats, dosages of 15-30 mg/kg have been used.[2] In models of autoimmune hepatitis in mice, a dosage of 30 mg/kg has been shown to be effective.[3][4] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q2: How should I prepare this compound for oral administration?

A2: this compound has low solubility in water. For oral gavage, it is commonly dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. A typical protocol involves first dissolving the this compound in a small amount of DMSO and then diluting it with the other components. Ensure the final concentration of DMSO is low to avoid toxicity.

Q3: What is a suitable vehicle for intraperitoneal injection of this compound?

A3: For intraperitoneal injections, a similar vehicle to oral administration can be used. A common formulation includes DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final solution is sterile and the pH is within a physiologically acceptable range to minimize irritation at the injection site.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several key signaling pathways implicated in inflammation, cell proliferation, and apoptosis. The most well-documented is the inhibition of the NF-κB signaling pathway .[1] Additionally, studies have indicated its involvement in the Wnt/β-catenin and PI3K/Akt signaling pathways.

Troubleshooting Guides

Issue 1: Low or no observed efficacy of this compound in my animal model.

  • Possible Cause 1: Inadequate Dosage. The administered dose may be too low to elicit a therapeutic effect.

    • Solution: Conduct a dose-response study with a wider range of concentrations based on the provided data tables.

  • Possible Cause 2: Poor Bioavailability. this compound, like many flavonoids, may have limited oral bioavailability.

    • Solution: Consider alternative routes of administration, such as intraperitoneal injection, which can increase systemic exposure. Also, ensure the vehicle used for administration is optimized for solubility and absorption.

  • Possible Cause 3: Timing of Administration. The treatment schedule may not align with the peak of the disease process in your model.

    • Solution: Review the literature for your specific animal model to determine the optimal window for therapeutic intervention and adjust your dosing schedule accordingly.

Issue 2: Signs of toxicity observed in treated animals (e.g., weight loss, lethargy).

  • Possible Cause 1: High Dosage. The administered dose may be approaching the toxic threshold.

  • Possible Cause 2: Vehicle Toxicity. The vehicle used to dissolve this compound, particularly at high concentrations of DMSO, can cause adverse effects.

    • Solution: Reduce the concentration of organic solvents like DMSO in your vehicle. Prepare fresh dosing solutions for each administration to prevent degradation products that may be toxic.

  • Possible Cause 3: Contamination. The this compound or the prepared solution may be contaminated.

    • Solution: Ensure aseptic techniques are used during the preparation of dosing solutions. Use sterile components and filter-sterilize the final solution if possible.

Quantitative Data Summary

Table 1: this compound Dosage in Various Animal Models

Animal Model Condition Species Dosage Route of Administration Observed Effects Reference
Contact DermatitisInflammationMouse3 and 10 mg/kgNot specifiedAmeliorated acute and chronic contact dermatitis by 50-70%[1]
OsteoporosisBone LossRat15 and 30 mg/kgOralIncreased bone mechanical strength and osteogenic markers[2]
Autoimmune HepatitisLiver InjuryMouse30 mg/kgIntraperitonealAttenuated liver injury, reduced inflammatory cytokines[3][4]
Fructose-Induced Liver InjuryLiver InjuryMouse80 and 160 mg/kgNot specifiedDecreased body and liver weight, improved lipid profile[6]
High-Fat Diet-Induced ObesityObesityMouse1% and 5% of dietOral (in diet)Significantly decreased body weight gain[7]
Allergic AsthmaInflammationMouseNot specifiedNot specifiedReduced allergic and asthmatic symptoms[8]

Experimental Protocols

Protocol 1: Induction of Autoimmune Hepatitis in Mice and this compound Treatment

This protocol is based on the concanavalin A (ConA)-induced acute liver injury model.[3]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Groups:

    • Control Group (Vehicle)

    • This compound Group (30 mg/kg)

    • ConA Group (15 mg/kg ConA + Vehicle)

    • ConA + this compound Group (15 mg/kg ConA + 30 mg/kg this compound)

  • This compound Preparation: Dissolve this compound in a vehicle suitable for intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Treatment: Administer this compound or vehicle via intraperitoneal injection once daily for 3 days prior to ConA injection.

  • Induction of Hepatitis: On day 4, induce acute liver injury by a single intravenous injection of ConA (15 mg/kg) via the tail vein.

  • Endpoint Analysis: Sacrifice mice 18 hours after ConA injection. Collect blood for serum analysis (ALT, AST) and liver tissue for histological examination and analysis of inflammatory markers.

Protocol 2: Ovariectomy-Induced Osteoporosis in Rats and this compound Treatment

This protocol is based on the ovariectomized (OVX) rat model of postmenopausal osteoporosis.[2][9]

  • Animals: Female Sprague-Dawley rats, 3 months old.

  • Surgery: Perform bilateral ovariectomy under anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group. Allow a recovery period of 2 weeks.

  • Groups:

    • Sham-operated + Vehicle

    • OVX + Vehicle

    • OVX + this compound (15 mg/kg)

    • OVX + this compound (30 mg/kg)

  • This compound Preparation: Prepare an oral gavage solution of this compound in a suitable vehicle.

  • Treatment: Administer this compound or vehicle daily by oral gavage for 45 days.[2]

  • Endpoint Analysis: At the end of the treatment period, collect blood for biochemical markers of bone turnover (e.g., alkaline phosphatase, osteocalcin). Harvest femurs for analysis of bone mineral density and mechanical strength.

Visualizations

Signaling Pathways

Below are diagrams of the key signaling pathways modulated by this compound, generated using Graphviz (DOT language).

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB phosphorylates IκB IκB IκB Degradation Ubiquitination & Degradation IκB->Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB->NF-κB releases This compound This compound This compound->IKK inhibits DNA DNA NF-κB_n->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: this compound inhibits the NF-κB signaling pathway.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dsh Dishevelled Frizzled->Dsh activates LRP5/6->Dsh Destruction_Complex GSK3β Axin APC Dsh->Destruction_Complex inhibits β-catenin β-catenin Destruction_Complex->β-catenin phosphorylates for degradation β-catenin_n β-catenin β-catenin->β-catenin_n accumulates & translocates This compound This compound This compound->β-catenin modulates TCF/LEF TCF/LEF β-catenin_n->TCF/LEF activates Gene_Expression Target Gene Expression TCF/LEF->Gene_Expression induces

Caption: this compound modulates the Wnt/β-catenin signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival promotes This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow

experimental_workflow cluster_planning Phase 1: Planning cluster_preparation Phase 2: Preparation cluster_execution Phase 3: Execution cluster_analysis Phase 4: Analysis Literature_Review Literature Review & Dosage Selection Animal_Model_Selection Animal Model Selection Literature_Review->Animal_Model_Selection Protocol_Design Experimental Protocol Design Sophoricoside_Procurement This compound Procurement & Purity Check Protocol_Design->Sophoricoside_Procurement Animal_Model_Selection->Protocol_Design Vehicle_Preparation Vehicle & Dosing Solution Preparation Sophoricoside_Procurement->Vehicle_Preparation Administration This compound Administration Vehicle_Preparation->Administration Animal_Acclimatization Animal Acclimatization Grouping Randomization & Grouping Animal_Acclimatization->Grouping Grouping->Administration Monitoring Daily Monitoring (Health, Behavior) Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Assays Biochemical Assays Sample_Collection->Biochemical_Assays Histopathology Histopathological Analysis Sample_Collection->Histopathology Data_Analysis Statistical Data Analysis Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis

Caption: General experimental workflow for this compound animal studies.

References

Technical Support Center: Sophoricoside HPLC-UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoricoside HPLC-UV detection.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC-UV analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in the analysis of flavonoid glycosides like this compound and can lead to inaccurate quantification. The primary causes and their solutions are outlined below.

  • Secondary Interactions with Residual Silanols: this compound, with its polar glycosidic moiety, can interact with free silanol groups on the surface of C18 columns, leading to peak tailing.

    • Solution 1: Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 column to minimize the number of available free silanol groups.

    • Solution 2: Mobile Phase Modification:

      • Lower the pH: Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, reducing secondary interactions.

      • Add a Competing Base: A small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase to compete with this compound for binding to active sites.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of strongly retained compounds from the sample matrix can create active sites that cause tailing.

    • Solution 1: Use a Guard Column: A guard column installed before the analytical column will protect it from contaminants.

    • Solution 2: Column Washing: If the analytical column is contaminated, flush it with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile/methanol).

Q2: My this compound peak is fronting. What could be the reason?

A2: Peak fronting is less common than tailing but can also affect analytical accuracy.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak. This compound is known to be soluble in DMSO but insoluble in water and ethanol.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO must be used, keep the injection volume as small as possible.

  • Column Degradation: A void at the head of the column can cause peak fronting.

    • Solution: Replace the column. To prevent this, avoid sudden pressure changes and operate within the column's recommended pH and temperature ranges.

Issue 2: Inconsistent Retention Time

Q3: The retention time for my this compound peak is shifting between injections. What should I check?

A3: Retention time instability can compromise peak identification and reproducibility.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time shifts.

    • Solution: Prepare fresh mobile phase for each run, ensuring accurate measurement of all components. Use a high-quality buffer and ensure it is fully dissolved.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to drifting retention times.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with 10-20 column volumes.

  • Temperature Fluctuations: Changes in ambient or column oven temperature can affect retention time.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Pump Performance: Leaks or worn pump seals can lead to an inconsistent flow rate.

    • Solution: Inspect the HPLC system for any leaks and perform regular maintenance on the pump.

Issue 3: Poor Resolution

Q4: I am seeing poor resolution between my this compound peak and other components in my sample. How can I improve this?

A4: Achieving good resolution is critical for accurate quantification.

  • Mobile Phase Optimization: The composition of the mobile phase has a significant impact on selectivity and resolution.

    • Solution:

      • Adjust Organic Modifier Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

      • Modify pH: Adjusting the pH of the mobile phase can change the ionization state of interfering compounds, thus altering their retention and improving resolution.

  • Gradient Optimization: A shallow gradient can improve the separation of closely eluting peaks.

    • Solution: Decrease the rate of change of the organic solvent concentration over time in your gradient program.

  • Column Selection: The choice of stationary phase can dramatically affect resolution.

    • Solution: Consider a column with a different chemistry (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.

Issue 4: Extraneous Peaks

Q5: I am observing unexpected peaks in my chromatogram. What could they be?

A5: Ghost peaks or unexpected peaks can arise from several sources.

  • Sample Degradation: Although flavonoid glycosides are generally stable, their corresponding aglycones can degrade.[2][3] this compound can be hydrolyzed to its aglycone, genistein.

    • Solution: Ensure proper sample storage and handle samples promptly. If degradation is suspected, prepare fresh samples.

  • Contamination: Contaminants can be introduced from the sample, solvent, or the HPLC system itself.

    • Solution:

      • Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are coming from the system or solvents.

      • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents.

      • Sample Clean-up: Implement a sample preparation step (e.g., solid-phase extraction) to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q: What is a typical UV wavelength for the detection of this compound? A: A common UV detection wavelength for this compound is around 260 nm.[4] However, it is always recommended to determine the UV maximum of your this compound standard in your mobile phase for optimal sensitivity.

Q: What are typical mobile phases used for this compound analysis? A: Reversed-phase HPLC methods for this compound typically use a mixture of an aqueous phase (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol.

Q: How can I confirm the identity of my this compound peak? A: The most reliable method is to compare the retention time and UV spectrum of your peak with that of a certified this compound reference standard run under the same conditions. For unambiguous identification, LC-MS/MS can be used.

Experimental Protocols

Below are examples of HPLC-UV methods that have been used for the analysis of this compound. These can be used as a starting point for method development and troubleshooting.

Table 1: Example HPLC-UV Methods for this compound Analysis

ParameterMethod 1Method 2
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.07% Phosphoric Acid in WaterB: Methanol-Acetonitrile (12:20)
Gradient Isocratic: 20% BIsocratic: 68% A, 32% B
Flow Rate 1.0 mL/min1.0 mL/min
Detection 260 nm260 nm
Injection Volume 10 µL20 µL
Column Temp. Ambient30 °C

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways, which is of interest to researchers in drug discovery and development. These include the NF-κB, Wnt/β-catenin, and AMPK pathways.

Sophoricoside_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_AMPK AMPK Pathway This compound This compound IkB IκB This compound->IkB Inhibits Phosphorylation Wnt Wnt This compound->Wnt Activates AMPK AMPK This compound->AMPK Activates p65 p65 p65->IkB Inhibited by p65_active p65 (active) Inflammation Inflammation p65_active->Inflammation Promotes beta_catenin β-catenin Wnt->beta_catenin Stabilizes Gene_Expression Gene Expression (Hair Growth) beta_catenin->Gene_Expression Promotes mTORC1 mTORC1 AMPK->mTORC1 Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes

Caption: this compound's modulation of key cellular signaling pathways.

General HPLC Troubleshooting Workflow

For a systematic approach to diagnosing HPLC issues, refer to the following workflow.

HPLC_Troubleshooting_Workflow Start Problem Observed (e.g., Poor Peak Shape, RT Shift) Check_Method Review Method Parameters (Mobile Phase, Flow Rate, Temp.) Start->Check_Method Check_System Inspect HPLC System (Leaks, Pressure) Start->Check_System Method_Issue Method Issue Identified Check_Method->Method_Issue Incorrect Parameters Isolate_Column Isolate the Column (Run standards, bypass column) Check_System->Isolate_Column System OK System_Issue System Issue Identified Check_System->System_Issue Leak or Pressure Fluctuation Column_Issue Column Issue Identified Isolate_Column->Column_Issue Poor Peak Shape with Standard Wash_Column Wash or Regenerate Column Column_Issue->Wash_Column Fix_System Perform System Maintenance (e.g., Change Seals, Fix Leaks) System_Issue->Fix_System Optimize_Method Optimize Method Parameters (e.g., Gradient, pH) Method_Issue->Optimize_Method Replace_Column Replace Column Wash_Column->Replace_Column Failure Resolved Problem Resolved Wash_Column->Resolved Success Replace_Column->Resolved Fix_System->Resolved Optimize_Method->Resolved

References

Preventing Sophoricoside degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of sophoricoside during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a prominent isoflavone glycoside found in plants like Sophora japonica (Fructus Sophorae). It is a precursor to genistein, a compound with significant pharmacological activities. Degradation of this compound, primarily through the hydrolysis of its glycosidic bond to form genistein, is a major concern during extraction as it can lead to inaccurate quantification and reduced yield of the target compound.[1][2] This biotransformation is often catalyzed by the enzyme β-glucosidase.[1][3]

Q2: What are the main factors that cause this compound degradation during extraction?

A2: The primary factors contributing to this compound degradation are:

  • Enzymatic Activity: The presence of β-glucosidase in the plant material can hydrolyze this compound into its aglycone, genistein.[1][3]

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic bond. This compound is more soluble in weakly alkaline solutions, but a neutral pH is often a compromise to minimize degradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the degradation of this compound.

  • Extraction Time: Prolonged extraction times can increase the exposure of this compound to degradative conditions.

Q3: What is the primary degradation product of this compound?

A3: The primary degradation product of this compound is genistein, its aglycone. This conversion occurs through the cleavage of the glycosidic linkage.

Q4: How can I monitor this compound degradation during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to monitor the degradation of this compound.[4][5] By analyzing samples at different stages of the extraction process, you can quantify the concentrations of both this compound and its degradation product, genistein, to assess the extent of degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound with a correspondingly high yield of genistein. Enzymatic degradation: The presence and activity of β-glucosidase in the plant material is likely hydrolyzing this compound.Enzyme Inactivation: Before solvent extraction, consider a pre-treatment step to denature endogenous enzymes. This can be achieved by briefly heating the plant material (e.g., blanching in hot water or steaming) or using organic solvents like ethanol that can also precipitate and inactivate enzymes.
Consistently low this compound yield across different extraction methods. Inadequate cell wall disruption: The solvent may not be efficiently penetrating the plant cells to extract this compound.Optimize Grinding: Ensure the plant material is ground to a fine, uniform powder to increase the surface area for solvent interaction. Ultrasound-Assisted Extraction: Employ ultrasound to enhance cell wall disruption and improve solvent penetration.[5]
This compound degradation observed even with enzyme inactivation. pH-induced hydrolysis: The pH of the extraction solvent may be too acidic or alkaline, promoting non-enzymatic hydrolysis.pH Control: Maintain the pH of the extraction medium close to neutral (pH 6.0-7.0). Use buffered solutions if necessary to ensure pH stability throughout the extraction process.[1]
Significant degradation during heat-based extraction methods (e.g., reflux). Thermal degradation: High temperatures are accelerating the breakdown of this compound.Lower Extraction Temperature: Opt for extraction methods that can be performed at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature or maceration at room temperature. If reflux extraction is necessary, use the lowest effective temperature and minimize the extraction time.
Low recovery of this compound after purification steps. Poor solubility or adsorption: this compound may be precipitating out of solution or irreversibly adsorbing to purification media.Solvent Optimization: Ensure the solvents used during purification are optimized for this compound solubility. Column Selection: If using column chromatography, select a resin with appropriate chemistry to allow for efficient binding and elution of this compound.

Data on this compound Stability

The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the impact of these factors on its degradation.

Table 1: Effect of pH on this compound to Genistein Conversion

pHGenistein Yield (%) after 24hNotes
5.0LowSuboptimal for enzymatic conversion.
6.0ModerateIncreased conversion compared to pH 5.0.
7.084.2Optimal pH for the biotransformation by Rhizopus oryzae β-glucosidase, balancing enzyme activity and this compound solubility.[1]
8.0ModerateDecreased conversion compared to pH 7.0.

Table 2: Effect of Temperature on this compound to Genistein Conversion

Temperature (°C)Genistein Yield (%) after 24hNotes
20LowSuboptimal temperature for enzymatic conversion.
25ModerateIncreased conversion with temperature.
30HighNear-optimal temperature for the biotransformation.
3585.6Optimal temperature for the biotransformation by Rhizopus oryzae β-glucosidase.[1]
40ModerateDecreased conversion, possibly due to enzyme denaturation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a method for extracting this compound from Sophora japonica using ultrasound, which can enhance extraction efficiency while minimizing thermal degradation.[5]

  • Sample Preparation: Grind dried Sophora japonica fruits into a fine powder (40-60 mesh).

  • Solvent Mixture: Prepare an extraction solvent of 80% ethanol in water.

  • Extraction:

    • Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 800 W for 20 minutes at a controlled temperature of 60°C.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Analysis: Dissolve a known amount of the crude extract in methanol for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and Genistein Quantification

This protocol provides a method for the simultaneous quantification of this compound and its degradation product, genistein.[4]

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 260 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare stock solutions of this compound and genistein standards in methanol at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify and quantify this compound and genistein in the sample by comparing their retention times and peak areas to those of the standards.

Visualizations

This compound Degradation Pathway

cluster_conditions Influencing Factors This compound This compound (Isoflavone Glycoside) Genistein Genistein (Aglycone) This compound->Genistein Hydrolysis Glucose Glucose This compound->Glucose Hydrolysis Enzyme β-glucosidase Enzyme->this compound pH pH (Acidic/Alkaline) pH->this compound Temperature High Temperature Temperature->this compound

Caption: The enzymatic and chemical hydrolysis of this compound to genistein.

Experimental Workflow for this compound Extraction and Analysis

Start Start: Dried Sophora japonica Grinding Grinding Start->Grinding Extraction Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract HPLC_Analysis HPLC Analysis Crude_Extract->HPLC_Analysis Quantification Quantification of This compound & Genistein HPLC_Analysis->Quantification End End: Data Analysis Quantification->End

Caption: A general workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low this compound Yield

rect_node rect_node Low_Yield Low this compound Yield? High_Genistein High Genistein Content? Low_Yield->High_Genistein Yes Optimize_Extraction Action: Optimize Extraction Parameters Low_Yield->Optimize_Extraction No Enzyme_Inactivation Action: Inactivate Enzymes High_Genistein->Enzyme_Inactivation Yes Check_pH_Temp Check pH and Temperature High_Genistein->Check_pH_Temp No Adjust_Conditions Action: Adjust pH to Neutral, Lower Temperature Check_pH_Temp->Adjust_Conditions Yes Review_Purification Action: Review Purification Protocol Check_pH_Temp->Review_Purification No

Caption: A decision-making diagram for troubleshooting low this compound yields.

References

Technical Support Center: Sophoricoside Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sophoricoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential biochemical assay interference caused by this isoflavone glycoside. Misleading data due to assay artifacts can lead to wasted time and resources; therefore, it is crucial to identify and address these issues early in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an isoflavone glycoside isolated from Sophora japonica.[1][2] It has demonstrated a range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunosuppressive activities.[1][2][3] Studies have shown that it can inhibit lipid accumulation in HepG2 cells, increase glucose uptake in C2C12 myotubes, and inhibit the activities of α-glucosidase and α-amylase in vitro.[1][2]

Q2: Why should I be concerned about this compound interfering with my biochemical assays?

A2: this compound, like many natural products and particularly flavonoids, has the potential to act as a Pan-Assay Interference Compound (PAIN).[4][5] PAINS are compounds that can produce false-positive results in high-throughput screening and other biochemical assays through non-specific mechanisms rather than direct interaction with the intended biological target.[6][7] Failure to identify these artifacts can lead to the pursuit of non-viable drug candidates.

Q3: What are the common mechanisms of assay interference for compounds like this compound?

A3: The primary mechanisms of interference for isoflavones like this compound include:

  • Compound Aggregation: Due to its poor water solubility, this compound can form colloidal aggregates in aqueous assay buffers, which can non-specifically sequester and inhibit enzymes, leading to false-positive results.[8][9]

  • Fluorescence Interference: Many flavonoids are naturally fluorescent (autofluorescent) and can interfere with fluorescence-based assays by either emitting light in the same range as the assay's reporter (false positive) or by absorbing the excitation or emission light (quenching, false negative).[10][11][12]

  • Redox Activity: The phenolic structure of this compound suggests it may have redox properties. This can interfere with assays that are sensitive to redox cycling, potentially leading to the generation of reactive oxygen species (ROS) that can damage assay components or directly affect reporter molecules.[13][14]

Q4: How can I distinguish between a true biological effect and assay interference?

A4: A series of control experiments and counter-screens are essential. These include testing the effect of detergents on inhibition, measuring the compound's intrinsic fluorescence, assessing its redox activity, and using orthogonal assays with different detection methods to confirm initial findings.[9][15]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered when working with this compound.

Issue 1: Unexpected Inhibition in an Enzyme Assay

Symptom: You observe potent inhibition of your target enzyme by this compound, potentially with a steep dose-response curve.

Potential Cause: Compound Aggregation. This compound is soluble in DMSO but insoluble in water, making aggregation in aqueous buffers a high probability.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected enzyme inhibition.

Solutions:

  • Detergent Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[16] A significant reduction or elimination of inhibition suggests an aggregation-based mechanism.[16][17]

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of this compound aggregates at the concentrations used in your assay.[8][18]

  • Enzyme Concentration Dependence: Test if the IC50 value of this compound changes with varying enzyme concentrations. For aggregators, the IC50 often increases with higher enzyme concentrations.[19]

  • Centrifugation: Before adding the other assay components, centrifuge the this compound solution at high speed (e.g., >15,000 x g) and test the supernatant for activity. A loss of inhibitory activity in the supernatant suggests that aggregates were pelleted.[8]

Issue 2: High Background or Quenched Signal in a Fluorescence-Based Assay

Symptom: You observe a high background signal in wells containing this compound, even in the absence of other fluorescent reporters, or a decrease in the signal of your fluorescent probe.

Potential Cause: Autofluorescence or Fluorescence Quenching. Flavonoids, the chemical class of this compound, are known to be fluorescent.[20]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for fluorescence assay interference.

Solutions:

  • Measure Intrinsic Fluorescence: In a plate reader, measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your assay.

  • Run "Compound-Only" Controls: Include control wells containing only this compound and the assay buffer to quantify its contribution to the total signal.[21]

  • Use a Red-Shifted Fluorophore: Autofluorescence from natural products is often more pronounced at shorter wavelengths (blue-green spectrum).[22] If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (red or far-red).[22]

  • Quenching Control: To test for quenching, incubate your fluorescent probe with increasing concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in signal indicates quenching.

Issue 3: Inconsistent or Irreproducible Results

Symptom: You observe high variability in your results between experiments or even within the same plate.

Potential Cause: Poor Solubility and Stability. This compound's insolubility in aqueous solutions can lead to precipitation over time, especially if the DMSO stock is diluted into a buffer where it is not fully soluble.[1][2]

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your biological system (typically <1%) to help maintain this compound solubility.

  • Pre-incubation and Visual Inspection: After diluting the this compound stock into the assay buffer, visually inspect the solution for any signs of precipitation. Allow the solution to equilibrate before starting the assay.

  • Assess Compound Stability: Use analytical techniques like HPLC to assess the stability of this compound in your assay buffer over the time course of your experiment.

Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO86 mg/mL (198.89 mM)[1][2]
WaterInsoluble[1][2]
EthanolInsoluble[1][2]

Table 2: Reported Biological Activities of this compound

Assay/TargetActivityIC50/ConcentrationReference
Lipid Accumulation in HepG2 cellsInhibition1-10 µM (dose-dependent)[1][2]
α-glucosidase and α-amylaseInhibitionNot specified[2]
IL-6 BioactivityInhibitionIC50 = 6.1 µM[16]
Cyclooxygenase (COX)-2 ActivitySelective InhibitionIC50 = 4.4 µM[16]
IL-5 BioactivityInhibitionIC50 = 1.5 µM[17]
Histamine, TNF-α, IL-8, IL-6 releaseInhibition50 µM[3]

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed inhibition by this compound is due to aggregation.

Materials:

  • Target enzyme and substrate

  • Assay buffer

  • This compound stock solution in DMSO

  • 10% Triton X-100 stock solution

  • Microplate reader

Procedure:

  • Prepare two sets of assay buffers: one standard buffer and one containing 0.02% Triton X-100 (this will result in a final concentration of 0.01% in a 1:1 dilution with other reagents).

  • In a microplate, prepare serial dilutions of this compound in both the standard buffer and the detergent-containing buffer. Include appropriate vehicle (DMSO) controls.

  • Add the target enzyme to all wells and pre-incubate for 15 minutes at the desired temperature.

  • Initiate the reaction by adding the substrate to all wells.

  • Measure the reaction kinetics or endpoint signal using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration in both the presence and absence of detergent.

Interpretation: A significant rightward shift in the IC50 curve or a complete loss of inhibition in the presence of Triton X-100 is strong evidence that this compound is acting as an aggregator.[16][17]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly detect the formation of this compound aggregates in solution.

Materials:

  • This compound stock solution in DMSO

  • Assay buffer

  • DLS instrument

  • Low-volume cuvette or DLS-compatible microplate

  • Syringe filters (0.2 µm)

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer, spanning the concentration range used in your biochemical assays. Include a buffer-only control.

  • Filter all samples through a 0.2 µm syringe filter directly into the DLS cuvette or plate to remove dust and other large particles.[23]

  • Allow the samples to equilibrate to the desired temperature in the DLS instrument.

  • Acquire DLS measurements for each sample, collecting data on particle size distribution and polydispersity index (PDI).[9]

Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule, particularly in a concentration-dependent manner, indicates the formation of aggregates.[18] A high PDI value also suggests a heterogeneous sample containing aggregates.

Protocol 3: Redox Activity Assay

Objective: To assess if this compound interferes with assays through redox cycling.

Materials:

  • This compound stock solution in DMSO

  • Assay buffer

  • Dithiothreitol (DTT)

  • Resazurin

  • Horseradish peroxidase (HRP)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing resazurin and DTT in the assay buffer.

  • In a microplate, add serial dilutions of this compound. Include a known redox cycler (e.g., menadione) as a positive control and a vehicle (DMSO) control.

  • Add the HRP to all wells.

  • Initiate the reaction by adding the DTT/resazurin mixture.

  • Monitor the conversion of resazurin to the fluorescent resorufin over time using a microplate reader.

Interpretation: An increase in the rate of resorufin formation in the presence of this compound indicates that the compound is participating in redox cycling. This suggests that this compound may interfere with assays containing redox-sensitive components or those that rely on redox-based readouts.

References

Technical Support Center: Synthesis of Sophoricoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sophoricoside derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound derivatives?

A1: The main challenges in synthesizing this compound derivatives stem from the molecule's complex structure, which includes multiple hydroxyl groups with similar reactivity and a glycosidic bond susceptible to cleavage. Key difficulties include:

  • Regioselectivity: Selectively modifying a single hydroxyl group in the presence of others is a significant hurdle. This often leads to a mixture of products, complicating purification and reducing the yield of the desired derivative.

  • Protecting Group Strategy: The use of protecting groups is often necessary to achieve regioselectivity. However, the introduction and removal of these groups can be challenging, requiring mild conditions to avoid unwanted side reactions or cleavage of the glycosidic bond.[1][2][3][4]

  • Glycosidic Bond Stability: The glycosidic linkage between the genistein aglycone and the sophorose sugar moiety can be sensitive to both acidic and basic conditions used in typical synthetic transformations.

  • Purification: The separation of the desired derivative from starting materials, regioisomers, and other byproducts can be complex, often requiring multiple chromatographic steps.[5]

  • Solubility: this compound and its derivatives may have limited solubility in common organic solvents, which can hinder reaction efficiency and purification.[6][7]

Q2: Which hydroxyl group on the this compound molecule is the most reactive for derivatization?

A2: The reactivity of the hydroxyl groups on the this compound molecule can be influenced by steric hindrance and electronic effects. Generally, the phenolic hydroxyl groups on the genistein core are more acidic and nucleophilic than the alcoholic hydroxyl groups on the sophorose sugar. Among the phenolic hydroxyls, the 7-OH group is often the most reactive due to its higher acidity. The 5-OH group is typically less reactive due to hydrogen bonding with the adjacent carbonyl group. The hydroxyl groups on the sugar moiety present further challenges for selective modification.

Q3: What are some common strategies for achieving regioselective acylation or etherification of this compound?

A3: Achieving regioselectivity is a critical challenge. Common strategies include:

  • Enzymatic Catalysis: Lipases, such as Novozym 435 from Candida antarctica, can be used for regioselective acylation of sophorolipids, targeting specific hydroxyl groups.[8] This approach offers high selectivity under mild reaction conditions.

  • Protecting Groups: A carefully planned protecting group strategy is essential for chemical synthesis. This involves selectively protecting less reactive hydroxyl groups to allow for the modification of the desired hydroxyl group.[1][2][3][4] The choice of protecting group depends on its stability under the reaction conditions and the ease of its selective removal.

  • Catalyst-Controlled Reactions: The use of specific catalysts can direct the reaction to a particular hydroxyl group. For instance, certain catalysts can favor the acylation of primary over secondary hydroxyls on the sugar moiety.[9]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Derivative
Potential Cause Troubleshooting Suggestion
Poor Solubility of Starting Material - Use a co-solvent system to improve solubility. - Consider using a different solvent with higher dissolving power for this compound. - Sonication may help to dissolve the starting material and improve reaction kinetics.
Inefficient Reaction Conditions - Optimize reaction temperature and time. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint. - Increase the molar ratio of the acylating or alkylating agent. - Evaluate different catalysts or bases to improve reaction efficiency.
Side Reactions - If multiple products are observed, consider implementing a protecting group strategy to block reactive sites. - For acylation, enzymatic catalysis can offer higher regioselectivity and reduce side products.[8][10][11]
Degradation of this compound - Ensure reaction conditions are mild enough to preserve the glycosidic bond. Avoid strong acids or bases. - Use shorter reaction times where possible.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Formation of Regioisomers - Improve the regioselectivity of the reaction by using enzymatic catalysts or a more robust protecting group strategy. - Employ advanced chromatographic techniques such as preparative HPLC or counter-current chromatography for separation.[5]
Co-elution with Starting Material - Adjust the mobile phase polarity in your chromatography system to improve separation. - Consider a different stationary phase for your column chromatography.
Presence of Byproducts from Protecting Groups - Ensure complete removal of the protecting group and its byproducts during the deprotection step and work-up. - A final purification step after deprotection is often necessary.

Experimental Protocols

General Protocol for Regioselective Acylation using a Lipase Catalyst

This protocol is a general guideline and may require optimization for specific this compound derivatives.

  • Dissolution: Dissolve this compound in a suitable dry organic solvent (e.g., tetrahydrofuran, acetone).

  • Addition of Acylating Agent: Add the desired acyl donor (e.g., a vinyl ester or an acid anhydride) to the solution.

  • Enzyme Addition: Add a lipase catalyst (e.g., Novozym 435). The amount of enzyme will need to be optimized.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C). Monitor the reaction progress by TLC or HPLC.

  • Enzyme Removal: Once the reaction is complete, filter off the enzyme.

  • Purification: Evaporate the solvent and purify the product using column chromatography on silica gel with an appropriate solvent system.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound and its Derivatives

This compound and its derivatives have been shown to modulate several key signaling pathways, which is the basis for their therapeutic potential. Understanding these pathways can guide the design of new derivatives with enhanced biological activity.

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[12][13] This inhibition is a key mechanism for its anti-inflammatory effects.

NF_kappa_B_Pathway cluster_NFkB_IkB Cytoplasm This compound This compound Derivatives IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

  • AMPK/mTORC1 Signaling Pathway: this compound has been found to activate the AMPK pathway and inhibit mTORC1 signaling, which is involved in cellular processes like autophagy and protein synthesis.[14] This pathway is a target for developing derivatives with applications in metabolic diseases and cancer.

AMPK_mTORC1_Pathway This compound This compound Derivatives AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: Modulation of the AMPK/mTORC1 signaling pathway.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

Synthesis_Workflow Start This compound Protection Protection (Optional) Start->Protection Derivatization Derivatization (e.g., Acylation) Start->Derivatization Direct Derivatization Protection->Derivatization Deprotection Deprotection (Optional) Derivatization->Deprotection Purification Purification (Chromatography) Derivatization->Purification No Deprotection Deprotection->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Pure Derivative Characterization->Final

Caption: General workflow for this compound derivative synthesis.

References

Technical Support Center: Mitigating Off-Target Effects of Sophoricoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Sophoricoside in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this versatile isoflavone. Our goal is to ensure the accuracy and specificity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a natural isoflavone glycoside isolated from Sophora japonica.[1][2] It is recognized for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, immunosuppressive, and metabolic regulatory activities.[1][2]

Q2: Which signaling pathways are known to be modulated by this compound?

Published research has identified several key signaling pathways directly or indirectly modulated by this compound. Understanding these pathways is crucial for designing experiments and interpreting results. The primary pathways include:

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[3]

  • AMPK/mTORC1 Signaling Pathway: this compound can activate AMP-activated protein kinase (AMPK) and inhibit the mTORC1 pathway, which is involved in cellular metabolism and autophagy.

  • Wnt/β-catenin Signaling Pathway: Studies have indicated that this compound can activate the Wnt/β-catenin signaling pathway.[4]

Q3: What are the potential off-target effects of this compound?

While a comprehensive off-target profile for this compound is not yet publicly available, its structural similarity to other isoflavones suggests potential interactions with a range of cellular targets beyond its primary mechanism of action. Isoflavones, as a class, have been reported to interact with various receptors and enzymes. Potential off-target effects could arise from these unintended interactions.

Q4: How can I be confident that the observed effects in my experiment are due to the on-target activity of this compound?

Ensuring on-target activity is a critical aspect of experimental design. A multi-faceted approach is recommended, incorporating rigorous controls and validation steps. Key strategies include:

  • Dose-Response Analysis: Establishing a clear dose-response relationship can help distinguish specific, on-target effects from non-specific or toxic effects that may occur at high concentrations.

  • Use of Negative Controls: Incorporating inactive analogs or structurally related but biologically inactive compounds can help differentiate specific from non-specific effects.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify direct binding of this compound to its intended target within the cell.[5][6][7][8][9]

  • Genetic Approaches: Using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative target can help confirm that the observed phenotype is dependent on that specific target.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with its structural analogs can provide insights into the specific chemical moieties responsible for its biological effects and selectivity.[10][11]

Troubleshooting Guide: Addressing Unexpected or Inconsistent Results

Issue 1: High variability in experimental replicates treated with this compound.

  • Possible Cause: Inconsistent compound solubility or stability.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure this compound is fully dissolved in the vehicle solvent before adding to your experimental system. Prepare fresh stock solutions regularly.

    • Optimize Vehicle Control: The concentration of the vehicle (e.g., DMSO) should be consistent across all treatment groups and kept at a minimum to avoid solvent-induced effects.

    • Assess Compound Stability: Check for any degradation of this compound under your specific experimental conditions (e.g., temperature, light exposure).

Issue 2: Observed cellular phenotype does not align with the known signaling pathways of this compound.

  • Possible Cause: Potential off-target effects dominating the cellular response.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the minimal effective concentration. Off-target effects are often more prominent at higher concentrations.

    • Introduce a Negative Control: If available, use an inactive analog of this compound. An alternative is to use another isoflavone with a different activity profile to check for class-specific effects versus compound-specific effects.

    • Validate Target Engagement: Use an orthogonal assay to confirm that this compound is engaging its intended target at the concentrations used in your experiment. A Cellular Thermal Shift Assay (CETSA) is a valuable tool for this purpose.[5][6][7][8][9]

Issue 3: Difficulty in reproducing results from published literature.

  • Possible Cause: Differences in experimental conditions, cell lines, or compound purity.

  • Troubleshooting Steps:

    • Verify Compound Purity: Ensure the purity of your this compound batch using analytical methods like HPLC.

    • Standardize Experimental Parameters: Carefully match cell line passage number, serum concentration, and other experimental conditions to the cited literature.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity of this compound and its analogs.

Table 1: Inhibitory Concentrations (IC50) of this compound and Analogs on Cytokine Bioactivity [11]

CompoundIL-5 IC50 (µM)IL-3 IC50 (µM)GM-CSF IC50 (µM)IL-6 IC50 (µM)
This compound1.96.9> 506.0
Genistein> 50> 50> 50> 50
Orobol18.0> 5018.0> 50
Genistin> 50> 50> 50> 50

Table 2: Inhibitory Effects of this compound and Analogs on IL-5 Bioassay [10]

CompoundIC50 (µM)
This compound1.5
Orobol9.8
Genistin10.6
Genistein51.9
Oxyphenylbutazone (Positive Control)31.7

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized workflow to determine if this compound binds to a specific target protein in a cellular environment.

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with either vehicle control or varying concentrations of this compound for a predetermined time.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the presence of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods. An increased amount of the target protein in the this compound-treated samples at elevated temperatures indicates target engagement.

Protocol 2: siRNA-Mediated Target Knockdown to Validate On-Target Effects

This protocol outlines a general procedure to confirm that the biological effect of this compound is dependent on its intended target.

  • siRNA Transfection:

    • Seed cells in a suitable plate format.

    • Transfect the cells with a validated siRNA specific to your target protein or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation and Target Knockdown Confirmation:

    • Incubate the cells for 48-72 hours to allow for target protein knockdown.

    • Confirm the knockdown efficiency by Western blotting or qRT-PCR.

  • This compound Treatment and Phenotypic Analysis:

    • Treat the siRNA-transfected cells with this compound or vehicle control.

    • Analyze the cellular phenotype of interest (e.g., cell viability, gene expression, signaling pathway activation).

  • Data Interpretation:

    • If the effect of this compound is diminished or absent in the cells with the knocked-down target compared to the control siRNA-treated cells, it provides strong evidence for on-target activity.

Visualizations

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_ampk AMPK/mTORC1 Pathway This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Degradation Degradation IkB->Degradation Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation Inflammation Inflammatory Response Nucleus_NFkB->Inflammation Sophoricoside_ampk This compound AMPK AMPK Sophoricoside_ampk->AMPK mTORC1 mTORC1 AMPK->mTORC1 Metabolism Metabolic Regulation AMPK->Metabolism Autophagy Autophagy mTORC1->Autophagy

References

Validation & Comparative

Sophoricoside vs. Genistein anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Anti-Inflammation

I'm now starting to search for studies comparing sophoricoside and genistein's anti-inflammatory effects. I will also look at the individual actions and processes of each compound in those studies.

Comparing Pathways and Data

I'm deep into identifying the signaling pathways, and I've started extracting detailed quantitative data like IC50 values and inhibition percentages. I'm focusing on protocols, especially for LPS-induced inflammation, NO production, cytokine ELISAs, and Western blotting for NF-κB and MAPKs. Tables are being populated to show the anti-inflammatory potency, and I'm even creating Graphviz diagrams to visualize the signaling.

Deep Diving Into Data

I'm now zeroing in on the specifics: IC50 values, inhibition percentages, and those critical inflammatory mediator changes. I'm focusing intently on methodologies, particularly LPS-induced inflammation and the protocols for NO production, cytokine ELISAs, and Western blotting to examine NF-κB and MAPKs. Tables are taking shape to highlight the anti-inflammatory power, and I'm even sketching out Graphviz visuals to make those signaling pathways clear.

Reviewing Foundational Research

I've made headway with the initial research phase. My focus now is on contrasting the anti-inflammatory behaviors of this compound and genistein. I'm noting significant published evidence regarding genistein, particularly regarding its inhibitory properties. However, I have yet to find as much published evidence about the precise mechanisms by which this compound functions in the same capacity.

Deepening the Quantitative Analysis

I'm now diving deeper into the quantitative aspects. I've uncovered a wealth of data on genistein's inhibitory actions, including specific IC50 values across several pathways. For this compound, I've secured IC50s for COX-2 and IL-6. My current challenge is locating a direct comparison study under identical conditions and fleshing out the experimental procedures for these assays. My immediate focus is refining the search to pinpoint these elusive details.

Analyzing Bioactivity Data

I've been immersed in the quantitative data, focusing on the IC50 values. I've successfully calculated values for this compound, specifically for COX-2 at 3.3 µM. I'm now analyzing the IC50 values for IL-5, IL-6, and NO production with both this compound and genistein.

Expanding the IC50 Analysis

I've significantly expanded my data set. I've now identified IC50 values for both this compound and genistein across various inflammatory targets, including COX-2, IL-6, NO production, and IL-5. I've also found details on experimental protocols, especially for RAW 264.7 macrophage assays and NF-κB inhibition assays. Currently, I'm finding limitations because direct comparisons for the same targets under identical conditions are limited. A side-by-side study would provide more objective data.

Evaluating Comparative Studies

I've gathered additional quantitative data, specifically IC50 values. I found more precise values, for instance, a COX-2 IC50 for this compound at both 3.3 µM and 4.4 µM, and an IL-6 IC50 at 6.1 µM. Furthermore, I found IC50 values for genistein, including 69.4 µM for NO production and 51.9 µM for IL-5 inhibition. Critically, I discovered a direct comparison study showing IL-5 inhibition for this compound at 1.5 µM. I've found information about RAW 264.7 macrophage and NF-κB inhibition assays, though more study-specific details are needed. My immediate goal now is to track down a study that directly compares these compounds, specifically measuring NO, TNF-α, IL-6, and COX-2 in RAW 264.7 cells.

Analyzing Anti-Inflammatories

I'm making progress in my analysis of this compound and genistein. Recent data reveals their IC50 values, though the specific inflammatory pathways aren't always consistent. I'm focusing on correlating their activity across various inflammatory models.

Assessing Comparative Potency

I've assembled a comprehensive overview of this compound and genistein's anti-inflammatory properties. I'm now focusing on a critical comparison: this compound's superior potency against IL-5. I have their respective IC50 values. I'm compiling experimental details and, next, crafting workflow diagrams to help us see how they stack up.

Constructing the Comparison Guide

I've got a lot of data now! I've focused on directly comparing this compound and genistein's inhibition of IL-5, finding this compound to be much more potent. I have information on their mechanisms of action, primarily affecting NF-κB and COX pathways, as well as experimental protocols for assessing their anti-inflammatory effects. While I have the building blocks, I lack a single study directly comparing them across all key inflammatory markers. I'm structuring this data to generate visualizations and a guide, highlighting the key IL-5 finding and addressing the absence of a comprehensive comparison study.

A Comparative Analysis of the Antioxidant Capacities of Sophoricoside and Rutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids, Sophoricoside and Rutin. By presenting supporting experimental data from various in vitro and cellular assays, and elucidating their underlying mechanisms of action through key signaling pathways, this document aims to equip researchers with the necessary information for informed decision-making in their scientific and drug development endeavors.

Quantitative Antioxidant Capacity

The antioxidant potential of this compound and Rutin has been evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The following tables summarize their relative efficacy. Lower IC50 values are indicative of stronger antioxidant activity.

Table 1: In Vitro Antioxidant Activity of this compound and Rutin

AssayThis compound (as Sophora japonica extract)RutinKey Findings
DPPH Radical Scavenging Activity (IC50) ~169 µg/mL[1]15.88 µg/mL[2]Rutin demonstrates significantly higher scavenging activity against the DPPH radical compared to the this compound-containing extract.
ABTS Radical Scavenging Activity (IC50) ~213 µg/mL[1]7.15 µM[2]Rutin is a more potent scavenger of the ABTS radical than the this compound-containing extract.
Ferric Reducing Antioxidant Power (FRAP) Data not available1152.0 µM Fe(II)/g[2]Rutin exhibits a notable capacity to reduce ferric iron, indicating strong reducing power.

Note: Data for this compound is from an ethyl acetate extract of Sophora japonica, which is rich in flavonoids and phenolic acids, and its primary component is often this compound.[1] Data for pure this compound was not available in the reviewed literature.

Mechanisms of Antioxidant Action: Signaling Pathways

This compound and Rutin exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

This compound and the NF-κB Signaling Pathway

This compound has been shown to exhibit its antioxidant and anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] Under conditions of oxidative stress, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory and pro-oxidant genes. This compound can suppress the activation of this pathway, thereby reducing inflammation and oxidative damage.[3][4][5]

NF_kB_Pathway Oxidative_Stress Oxidative Stress / ROS IKK IKK Complex Oxidative_Stress->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory & Pro-oxidant Gene Expression Nucleus->Gene_Expression Induces Inflammation Inflammation & Oxidative Damage Gene_Expression->Inflammation

This compound's inhibition of the NF-κB pathway.
Rutin and the Nrf2 Signaling Pathway

Rutin is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a primary regulator of the endogenous antioxidant response.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like Rutin, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of numerous antioxidant and cytoprotective genes.[6][8]

Nrf2_Pathway Rutin Rutin Keap1 Keap1 Rutin->Keap1 Inhibits Nrf2 binding Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1->Nrf2 Nrf2 Release Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ubiquitination ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Genes Induces Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense

Rutin's activation of the Nrf2 antioxidant pathway.
Rutin and the PI3K/Akt Signaling Pathway

Rutin also modulates the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway, which is crucial for cell survival and proliferation. Oxidative stress can dysregulate this pathway. Rutin has been shown to activate PI3K/Akt signaling, which in turn can enhance the expression of antioxidant enzymes and inhibit apoptosis, thereby protecting cells from oxidative damage.[9][10][11][12]

PI3K_Akt_Pathway Rutin Rutin PI3K PI3K Rutin->PI3K Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->PI3K Can Dysregulate Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Antioxidant Response Akt->Cell_Survival Promotes

Rutin's modulation of the PI3K/Akt survival pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This neutralizes the radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

Experimental Workflow

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare serial dilutions of this compound/Rutin start->prep_sample mix Mix 1 mL of sample with 2 mL of DPPH solution prep_dpph->mix prep_sample->mix incubate Incubate for 30 min in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and determine IC50 measure->calculate end End calculate->end

DPPH radical scavenging assay workflow.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[2]

  • Serial dilutions of the test compounds (this compound and Rutin) and a positive control (e.g., Ascorbic Acid or Trolox) are prepared.

  • In a microplate or test tubes, a volume of the sample solution (e.g., 1 mL) is mixed with a volume of the DPPH working solution (e.g., 2 mL).[2]

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[2]

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.[2]

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]

  • Prior to the assay, the ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • A small volume of the test sample (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).[2]

  • The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).[2]

  • The absorbance is measured at 734 nm.[2]

  • The percentage of inhibition is calculated, and the IC50 value is determined.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.[2]

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.[14]

  • A small volume of the sample is added to the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.[14]

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄ or Trolox.[2]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound. It typically uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Procedure:

  • Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and allowed to reach confluence.

  • The cells are pre-incubated with the test compound (this compound or Rutin) at various concentrations, along with the DCFH-DA probe.

  • After an incubation period, the cells are washed to remove the extracellular compound and probe.

  • A free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce oxidative stress.

  • The fluorescence intensity is measured over time using a microplate reader.

  • The antioxidant capacity of the test compound is quantified by its ability to inhibit the formation of the fluorescent product (DCF) compared to control cells.

Conclusion

Based on the available in vitro data, Rutin exhibits a significantly higher antioxidant capacity than a this compound-rich extract from Sophora japonica , as demonstrated by its lower IC50 values in both DPPH and ABTS radical scavenging assays and its potent ferric reducing ability in the FRAP assay.[2]

Mechanistically, both compounds employ distinct and important pathways to confer cellular protection against oxidative stress. This compound's primary reported mechanism involves the inhibition of the pro-inflammatory NF-κB pathway , thereby reducing oxidative stress associated with inflammation.[3][4] In contrast, Rutin demonstrates a multi-faceted approach by not only directly scavenging radicals but also by upregulating the body's own antioxidant defenses through the activation of the Nrf2 signaling pathway and promoting cell survival under oxidative stress via the PI3K/Akt pathway .[6][9]

For researchers and drug development professionals, the choice between this compound and Rutin may depend on the specific therapeutic application. Rutin's superior direct antioxidant activity and its ability to enhance endogenous antioxidant systems make it a strong candidate for applications where potent, broad-spectrum antioxidant protection is required. This compound's targeted inhibition of the NF-κB pathway suggests its potential in conditions where inflammation is a primary driver of oxidative stress. Further studies with pure this compound are warranted to provide a more direct comparison of its intrinsic antioxidant capacity against that of Rutin.

References

Sophoricoside's Impact on the NF-κB Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sophoricoside's Performance Against Alternative NF-κB Inhibitors with Supporting Experimental Data.

This compound, a natural isoflavone glycoside, has garnered significant attention for its potential therapeutic applications, particularly for its role in modulating inflammatory responses. A key mechanism underlying its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comparative analysis of this compound's efficacy in inhibiting the NF-κB pathway against two other well-characterized inhibitors, Parthenolide and BAY 11-7082. The information is presented to aid researchers in evaluating these compounds for their studies.

Performance Comparison of NF-κB Inhibitors

This table summarizes the known effects of this compound and two alternative inhibitors, Parthenolide and BAY 11-7082, on the NF-κB signaling pathway. While direct quantitative comparisons from a single study are limited, this table encapsulates findings from various independent research articles.

FeatureThis compoundParthenolideBAY 11-7082
Primary Mechanism of Action Inhibits phosphorylation and degradation of IκBα/β, preventing p65 nuclear translocation.[1][2]Inhibits the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation.[3] It may also directly alkylate the p65 subunit.Irreversibly inhibits TNFα-induced phosphorylation of IκBα.[4]
Effect on p65 Nuclear Translocation Significantly reduces the nuclear translocation of p65 in various cell types.Prevents p65 nuclear translocation.Blocks the translocation of p65 from the cytoplasm to the nucleus.[4]
Reported IC50 for NF-κB Pathway Inhibition Specific IC50 values for NF-κB inhibition are not consistently reported in the reviewed literature.IC50 values for cytotoxicity in some cancer cell lines are reported (e.g., 2.7-43.8 µM), but specific IC50 for NF-κB inhibition varies.[5]IC50 of ~10 µM for inhibition of TNFα-induced IκBα phosphorylation in tumor cells.
In Vivo Efficacy Ameliorates contact dermatitis by 50-70% at dosages of 3 and 10 mg/kg in mice.[1][2]Reduces inflammation in in vivo models of cystic fibrosis.[3]Demonstrates anti-inflammatory effects in various in vivo models.
Cellular Specificity Primarily affects B cells over T cells, macrophages, and dendritic cells in the context of contact dermatitis.[1][2]Broadly active in various cell types.Effective in a wide range of cell types.

Experimental Protocols

To validate and compare the effects of this compound and its alternatives on the NF-κB pathway, the following experimental protocols are recommended.

Western Blot Analysis for Phosphorylated IκBα and Total IκBα

This method is used to quantify the levels of phosphorylated and total IκBα, providing insight into the inhibition of the IKK complex.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound, Parthenolide, or BAY 11-7082 for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating cells with an appropriate stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα or total IκBα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.[6][7][8][9][10] Normalize the phosphorylated IκBα levels to total IκBα and the loading control.

Immunofluorescence for p65 Nuclear Translocation

This technique visualizes and quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[11][12][13][14]

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow the same initial steps as for the Western blot protocol.

  • Fixation and Permeabilization: After stimulation, wash the cells with PBS, fix them with the fixation solution for 15 minutes, and then permeabilize with the permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with the blocking solution for 1 hour.

  • Antibody Staining: Incubate the cells with the primary anti-p65 antibody overnight at 4°C. The following day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes, wash, and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus and cytoplasm of multiple cells using image analysis software.[11][12][13][14] The ratio of nuclear to cytoplasmic fluorescence intensity is a measure of p65 translocation.

NF-κB Luciferase Reporter Assay

This is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.[15][16][17]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a multi-well plate and allow them to recover for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound, Parthenolide, or BAY 11-7082 for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each compound concentration compared to the stimulated control.

Visualizations

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation p_IkB p-IκB (Phosphorylated) IkB->p_IkB p65_p50 p65/p50 p65_p50_nucleus p65/p50 (Active) p65_p50->p65_p50_nucleus Translocation IkB_p65_p50 IκB-p65/p50 (Inactive) IkB_p65_p50->IkB IkB_p65_p50->p65_p50 p_IkB->p65_p50 Release Proteasome Proteasome p_IkB->Proteasome Degradation This compound This compound Parthenolide BAY 11-7082 This compound->IKK_complex Inhibition DNA DNA (κB sites) p65_p50_nucleus->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression IkBp65_p50 IkBp65_p50 IkBp65_p50->IkB_p65_p50

Caption: The NF-κB signaling pathway and the inhibitory point of this compound and its alternatives.

Experimental Workflow Diagram

Experimental_Workflow Treatment Treatment with Inhibitor (this compound, Parthenolide, BAY 11-7082) + NF-κB Stimulus (e.g., TNF-α) WB Western Blot Treatment->WB IF Immunofluorescence Treatment->IF Luciferase Luciferase Reporter Assay Treatment->Luciferase WB_Analysis Analysis: p-IκBα / IκBα levels WB->WB_Analysis IF_Analysis Analysis: p65 Nuclear/Cytoplasmic Ratio IF->IF_Analysis Luciferase_Analysis Analysis: NF-κB Transcriptional Activity Luciferase->Luciferase_Analysis Comparison Comparative Analysis of Inhibitor Efficacy WB_Analysis->Comparison IF_Analysis->Comparison Luciferase_Analysis->Comparison

Caption: Workflow for validating the effects of inhibitors on the NF-κB pathway.

References

Sophoricoside's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoricoside, a natural isoflavone glycoside, has demonstrated significant potential as an anti-cancer agent in a variety of preclinical studies. This guide provides a comparative overview of its effects across different cancer cell lines, supported by experimental data. The information presented herein is intended to facilitate further research and drug development efforts by offering a consolidated resource on the current understanding of this compound's mechanisms of action.

Quantitative Analysis of Anti-Cancer Effects

The inhibitory and pro-apoptotic effects of this compound and its related compounds, such as Sophoridine, have been quantified in several cancer cell lines. The following table summarizes key findings from these studies, offering a side-by-side comparison of its potency.

Cell LineCancer TypeCompoundParameterValueReference
U251 GlioblastomaThis compoundCell ViabilityDose-dependent decrease[1]
Miapaca-2 Pancreatic CancerSophoridineApoptosis Rate10.65 ± 2.91% (at 20 µM for 48h)[2]
SophoridineCell Cycle Arrest (S phase)38.67% (from 26.23% in control)[2]
PANC-1 Pancreatic CancerSophoridineApoptosis Rate15.34 ± 2.36% (at 20 µM for 48h)[2]
SophoridineCell Cycle Arrest (S phase)39.16% (from 29.56% in control)[2]
HCT-116 Colon CancerThis compoundCell ProliferationDose-dependent suppression[1][3]
This compoundApoptosisSignificantly enhanced[1][3]
MCF-7 Breast CancerSophoridineIC50 (48h)~80 µM[4]
MDA-MB-231 Breast CancerSophoridineIC50 (48h)~80 µM[4]
A549 Lung CancerSophoridineProliferationSignificantly suppressed[5]
HL-60 LeukemiaMaackiain (related isoflavonoid)ApoptosisInduced[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound and its analogs.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[5][7]

  • Treatment: Cells were treated with various concentrations of this compound or the vehicle control for specified durations (e.g., 24, 48, 72 hours).[4]

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[5][7]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells were treated with this compound or vehicle control for the indicated times.[2][4]

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.[8][9]

  • Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.[8][9]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).[2][4]

Cell Cycle Analysis

  • Cell Preparation: After treatment with this compound, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[10][11][12]

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.[10][11][12]

  • Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2][10]

Western Blot Analysis

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.[13][14][15]

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[13][14][15]

  • Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.[13][14][16]

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[13][16]

Signaling Pathways and Mechanisms of Action

This compound and its related compounds exert their anti-cancer effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of a compound like this compound in vitro.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with this compound->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Treatment with this compound->Cell Cycle Analysis Protein Extraction Protein Extraction Treatment with this compound->Protein Extraction Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Quantify Apoptotic Cells Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Cell Cycle Analysis->Analyze Cell Cycle Distribution Western Blot Western Blot Protein Extraction->Western Blot Analyze Protein Expression Analyze Protein Expression Western Blot->Analyze Protein Expression Conclusion Conclusion Determine IC50->Conclusion Quantify Apoptotic Cells->Conclusion Analyze Cell Cycle Distribution->Conclusion Analyze Protein Expression->Conclusion G This compound This compound AMPK AMPK This compound->AMPK Activates Proliferation Proliferation AMPK->Proliferation Inhibits Metastasis Metastasis AMPK->Metastasis Inhibits G Sophoridine Sophoridine ROS ROS Sophoridine->ROS Induces JNK JNK ROS->JNK Activates ERK ERK ROS->ERK Activates Apoptosis Apoptosis JNK->Apoptosis S_Phase_Arrest S Phase Arrest ERK->S_Phase_Arrest G This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Viability Cell Viability Apoptosis->Cell_Viability Reduces

References

A Comparative Analysis of Sophoricoside Extraction Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to selecting the optimal sophoricoside extraction strategy, supported by experimental data and detailed protocols.

This compound, a prominent isoflavone glycoside found in Sophora japonica L., has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The efficient extraction of high-purity this compound is a critical first step in both preclinical research and the development of novel therapeutics. This guide provides a comparative analysis of various extraction methodologies, offering a comprehensive overview of their performance based on available experimental data.

Comparative Performance of this compound Extraction Methods

Extraction MethodKey ParametersPurity (%)Extraction TimeSolvent ConsumptionKey AdvantagesPotential Drawbacks
Heat Reflux Extraction Alkaline ethanol solution (pH 8-9) with sodium borate, 70-90% ethanol for crystallization.[1]98.1 - 98.7[1]Several hours[1]HighHigh yield and purity, suitable for large-scale production.[1]Time-consuming, high energy consumption, use of potentially hazardous solvents.[2]
Ultrasound-Assisted Extraction (UAE) 800 W power.[3]96.8[3]20 minutes[3]ModerateRapid, efficient, and simple operation.[3][4]Potential for degradation of thermolabile compounds with prolonged exposure.
Microwave-Assisted Extraction (MAE) 287 W power, 100% methanol.[5]Not explicitly stated for this compound, but high for related flavonoids.80 seconds[5]Low to ModerateExtremely fast, reduced solvent usage, high efficiency.[6][7]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Supercritical CO2, often with a co-solvent like ethanol.[8][9]High (generally)Variable (e.g., ~162 min for related alkaloids).[8][10]Low (CO2 is recycled)Environmentally friendly ("green") method, yields solvent-free extracts, suitable for thermolabile compounds.[8][9][11]High initial equipment cost, may have lower efficiency for polar compounds without a co-solvent.[12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections outline the experimental protocols for the key extraction methods discussed.

Heat Reflux Extraction Protocol

This method is a conventional approach that utilizes heat to increase the solubility of the target compound.

  • Material Preparation: The dried fruits of Sophora japonica are pulverized into a fine powder.

  • Extraction: The powdered material is mixed with an 8-12 fold amount of an alkaline ethanol solution (15-30% ethanol) containing sodium borate, with the pH adjusted to 8-9. The mixture is heated to reflux for 2-4 hours and the extraction is repeated 2-3 times.[1]

  • Neutralization and Purification: The combined extracts are neutralized with an acid (e.g., hydrochloric acid). The neutralized solution is then passed through a macroporous resin column.[1]

  • Elution and Concentration: The column is washed, and then the this compound is eluted with 70% ethanol. The eluent is concentrated to a medicinal extract.[1]

  • Solvent Partitioning and Crystallization: The extract is dissolved in ethyl acetate to remove impurities, followed by dissolution of the remaining solids in acetone. The resulting filter cake is then recrystallized 2-4 times from 70-90% hot ethanol to yield high-purity this compound.[1]

Ultrasound-Assisted Extraction (UAE) Protocol

UAE employs high-frequency sound waves to disrupt plant cell walls and enhance mass transfer.

  • Material Preparation: Dried and powdered Sophora japonica is used as the starting material.

  • Sonication: The powdered material is suspended in a suitable solvent (e.g., ethanol). The suspension is then subjected to ultrasonic irradiation. Optimal parameters have been reported as a power of 800 W for a duration of 20 minutes.[3] The process relies on acoustic cavitation to create micro-jets and shock waves that disrupt cell structures, facilitating the release of intracellular components.[13]

  • Filtration and Concentration: Following sonication, the mixture is filtered to separate the solid residue from the extract. The solvent is then evaporated under reduced pressure to obtain the crude this compound extract.

  • Purification: The crude extract can be further purified using techniques such as column chromatography to achieve high purity.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Material Preparation: Finely ground Sophora japonica material is prepared.

  • Extraction: The powdered material is mixed with a solvent in a microwave-safe extraction vessel. For related flavonoids, optimal conditions have been reported as 100% methanol with a liquid-to-solid ratio of 50:1.[5] The vessel is placed in a microwave extractor and irradiated at a specific power and for a set duration (e.g., 287 W for 80 seconds).[5]

  • Cooling and Filtration: After extraction, the vessel is allowed to cool to room temperature. The extract is then filtered to remove the plant residue.

  • Solvent Removal and Purification: The solvent is removed from the filtrate, typically using a rotary evaporator. Further purification steps, such as chromatography, can be employed to isolate pure this compound.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the solvent.

  • Material Preparation: The plant material is dried and ground to a consistent particle size.

  • Extraction: The ground material is packed into an extraction vessel. Supercritical CO2, sometimes modified with a co-solvent like ethanol to increase polarity, is then passed through the vessel at a specific temperature and pressure (e.g., 70°C and 31 MPa for related alkaloids).[8][10]

  • Separation: The this compound-laden supercritical fluid flows into a separator where the pressure and/or temperature is changed, causing the this compound to precipitate out of the fluid.

  • Collection: The precipitated this compound is collected, and the CO2 can be recycled for further extractions. This method is advantageous as it produces a solvent-free extract.[9][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in comprehension and experimental design.

G cluster_extraction General this compound Extraction Workflow plant_material Sophora japonica (Dried and Powdered) extraction Extraction (e.g., UAE, MAE, HRE, SFE) plant_material->extraction Solvent filtration Filtration extraction->filtration concentration Solvent Evaporation (Concentration) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_this compound High-Purity This compound purification->pure_this compound

A generalized workflow for the extraction and purification of this compound.

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cell proliferation.

G cluster_nfkb This compound's Inhibition of the NF-κB Signaling Pathway This compound This compound ikb_degradation Inhibition of IκBα/β Degradation This compound->ikb_degradation p65_translocation Inhibition of p65 Nuclear Translocation ikb_degradation->p65_translocation inflammatory_response ↓ Pro-inflammatory Cytokine Expression p65_translocation->inflammatory_response

This compound inhibits the NF-κB pathway, reducing inflammation.

G cluster_wnt This compound's Activation of the Wnt/β-catenin Signaling Pathway This compound This compound m4_machr Activation of M4 mAChR This compound->m4_machr wnt_activation Activation of Wnt/β-catenin Signaling m4_machr->wnt_activation hair_growth ↑ Hair Growth Promotion wnt_activation->hair_growth

This compound promotes hair growth via the Wnt/β-catenin pathway.

References

Sophoricoside vs. Synthetic Anti-inflammatory Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of the natural isoflavonoid sophoricoside against commonly used synthetic anti-inflammatory drugs. This analysis is supported by experimental data on their mechanisms of action and efficacy in preclinical models.

This compound, a natural compound isolated from Sophora japonica, has demonstrated significant anti-inflammatory potential.[1][2] This guide evaluates its performance relative to two major classes of synthetic anti-inflammatory drugs: a selective COX-2 inhibitor (Celecoxib) and a corticosteroid (Dexamethasone). The comparison focuses on key inflammatory pathways, including Cyclooxygenase-2 (COX-2) and Interleukin-6 (IL-6) inhibition, as well as the modulation of the NF-κB signaling cascade.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the in vitro efficacy of this compound, celecoxib, and dexamethasone in inhibiting key inflammatory mediators. It is important to note that the IC50 values presented are derived from different studies and, therefore, should be interpreted as indicative rather than absolute direct comparisons.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2)

CompoundIC50 (µM)Source
This compound4.4[3][3]
Celecoxib0.04[3][3]

Table 2: Inhibition of Interleukin-6 (IL-6)

CompoundIC50 (µM)Source
This compound6.1[3][3]
Dexamethasone0.001 - 0.01[4][4]

Mechanisms of Action: A Comparative Overview

This compound and synthetic anti-inflammatory drugs exert their effects through distinct yet sometimes overlapping mechanisms.

This compound has been shown to selectively inhibit COX-2 activity and suppress the bioactivity of the pro-inflammatory cytokine IL-6.[3] Furthermore, it has been demonstrated to inhibit the activation of the NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[5][6] Some studies also suggest that this compound can modulate the NLRP3 inflammasome and the AMPK/Nrf2 signaling axis.[7][8]

Synthetic Nonsteroidal Anti-inflammatory Drugs (NSAIDs) , such as celecoxib, primarily function by inhibiting the COX enzymes.[9][10] Non-selective NSAIDs inhibit both COX-1 and COX-2, while selective NSAIDs like celecoxib preferentially inhibit COX-2, which is upregulated during inflammation.[9][10] This inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[11] Some NSAIDs have also been shown to inhibit the NF-κB pathway.[2]

Corticosteroids , like dexamethasone, have a broad mechanism of action. They bind to the glucocorticoid receptor, and this complex translocates to the nucleus to regulate gene expression.[3][12] This leads to the transrepression of pro-inflammatory genes (e.g., those encoding for cytokines like IL-6 and TNF-α) and the transactivation of anti-inflammatory genes.[3][12] Dexamethasone is also known to inhibit the NF-κB pathway by inducing the expression of IκBα.[12]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the points of intervention for this compound and synthetic anti-inflammatory drugs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB_nucleus NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α, COX-2) NF-κB_nucleus->Pro-inflammatory Genes Induces This compound This compound This compound->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->IκBα Induces NSAIDs NSAIDs NSAIDs->NF-κB (p65/p50) Inhibits

Figure 1: NF-κB Signaling Pathway Inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibits Celecoxib (NSAID) Celecoxib (NSAID) Celecoxib (NSAID)->COX-2 Inhibits

Figure 2: COX-2 Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory activity of compounds like this compound and synthetic drugs.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is prepared in a reaction buffer. Arachidonic acid, the substrate for COX-2, is also prepared in a suitable buffer.

  • Incubation: The test compound (e.g., this compound, celecoxib) at various concentrations is pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or LC-MS/MS.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.

In Vitro IL-6 Inhibition Bioassay

This assay measures the ability of a compound to inhibit the biological activity of IL-6.

  • Cell Culture: An IL-6-dependent cell line (e.g., B9 hybridoma cells) is cultured in appropriate media. These cells require IL-6 for proliferation.

  • Treatment: The cells are treated with a constant, sub-maximal concentration of IL-6 in the presence of varying concentrations of the test compound (e.g., this compound, dexamethasone).

  • Incubation: The cells are incubated for a period sufficient to allow for proliferation (typically 48-72 hours).

  • Cell Proliferation Measurement: Cell viability or proliferation is measured using a colorimetric assay such as the MTT assay.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the IL-6-induced cell proliferation (IC50) is determined.

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compound (e.g., this compound) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the control group.

NF-κB Luciferase Reporter Gene Assay

This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.

  • Cell Line: A cell line (e.g., HEK293T or THP-1) is engineered to stably express a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Seeding and Treatment: The reporter cells are seeded in a multi-well plate. After adherence, the cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone).

  • NF-κB Activation: The NF-κB pathway is then activated by stimulating the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Luciferase Activity Measurement: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Quantification of Inhibition: The percentage of inhibition of NF-κB activity is calculated by comparing the luciferase activity in the compound-treated, stimulated cells to the vehicle-treated, stimulated cells.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX2_Assay COX-2 Inhibition Assay IC50_COX2 IC50 for COX-2 COX2_Assay->IC50_COX2 Determines IL6_Assay IL-6 Inhibition Bioassay IC50_IL6 IC50 for IL-6 IL6_Assay->IC50_IL6 Determines NFkB_Assay NF-κB Reporter Assay NFkB_Inhibition % NF-κB Inhibition NFkB_Assay->NFkB_Inhibition Quantifies Paw_Edema Carrageenan-Induced Paw Edema Edema_Inhibition % Edema Inhibition Paw_Edema->Edema_Inhibition Measures Compound Test Compound (this compound or Synthetic Drug) Compound->COX2_Assay Compound->IL6_Assay Compound->NFkB_Assay Compound->Paw_Edema

Figure 3: Experimental Workflow for Anti-inflammatory Drug Screening.

References

Sophoricoside: A Comparative Analysis of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Sophoricoside against established alternative treatments for allergic asthma, osteoporosis, and autoimmune hepatitis. The information is supported by experimental data to facilitate informed decisions in research and development.

Allergic Asthma: this compound vs. Dexamethasone

This compound has demonstrated significant potential in mitigating allergic asthma, a chronic inflammatory disease of the airways. Its performance in preclinical in vivo models is comparable to Dexamethasone, a corticosteroid commonly used as a positive control in these studies.

Performance Data
ParameterThis compoundDexamethasoneAnimal ModelSource
Total Inflammatory Cells in BALF Significantly ReducedSignificantly ReducedOVA-induced mice[1][2]
Eosinophils in BALF Significantly ReducedSignificantly ReducedOVA-induced mice[1][2]
Neutrophils in BALF Significantly ReducedSignificantly ReducedOVA-induced mice[1][2]
Pro-inflammatory Cytokines (e.g., IL-1β, IL-5, IL-17) in BALF Significantly DecreasedSignificantly DecreasedOVA-induced mice[1][3]
Airway Mucus Secretion & Goblet Cell Hyperplasia Significantly InhibitedSignificantly InhibitedOVA-induced mice[3]
Th2 Cytokine Production SuppressedSuppressedOVA-induced mice[1][4]

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin

Signaling Pathways

This compound primarily exerts its anti-inflammatory effects in allergic asthma by suppressing mast cell activation and CD4+ T cell differentiation.[1][2] Dexamethasone, on the other hand, works through the inhibition of the NLRP3 inflammasome and the Hif-1α-glycolysis-lactate axis.[3][4]

sophoricoside_asthma_pathway cluster_this compound This compound cluster_cellular Cellular Effects cluster_inflammation Inflammatory Response This compound This compound mast_cell Mast Cell Activation This compound->mast_cell inhibits t_cell CD4+ T Cell Differentiation This compound->t_cell inhibits inflammation Airway Inflammation mast_cell->inflammation t_cell->inflammation

This compound's Mechanism in Allergic Asthma

dexamethasone_asthma_pathway cluster_dexamethasone Dexamethasone cluster_pathways Signaling Pathways cluster_inflammation Inflammatory Response dexamethasone Dexamethasone nlrp3 NLRP3 Inflammasome dexamethasone->nlrp3 inhibits hif1a Hif-1α-glycolysis-lactate axis dexamethasone->hif1a inhibits inflammation Airway Inflammation nlrp3->inflammation hif1a->inflammation

Dexamethasone's Mechanism in Allergic Asthma
Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model

  • Sensitization: Female BALB/c mice are sensitized by intraperitoneal injections of ovalbumin emulsified in aluminum hydroxide on days 0 and 14.

  • Challenge: From day 21 to 27, mice are challenged with an aerosolized ovalbumin solution for 30 minutes daily.

  • Treatment: this compound or Dexamethasone is administered (e.g., orally or intraperitoneally) daily from day 18 to 27.

  • Analysis: 24 to 48 hours after the final challenge, bronchoalveolar lavage fluid is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissues are collected for histological examination.

Osteoporosis: this compound vs. Alendronate

In preclinical models of postmenopausal osteoporosis, this compound has shown promise in improving bone health, with effects on bone mineral density and bone turnover markers. Its performance is compared here with Alendronate, a widely prescribed bisphosphonate.

Performance Data
ParameterThis compoundAlendronateAnimal ModelSource
Femoral Bone Mass/BMD Significantly IncreasedSignificantly IncreasedOvariectomized (OVX) rats[5][6]
Tibial Trabecular Bone Volume Significantly IncreasedSignificantly IncreasedOvariectomized (OVX) rats[5][6]
Osteoblast Differentiation PromotedPromotedOvariectomized (OVX) rats[5][6]
Osteoclast Activity ReducedReducedOvariectomized (OVX) rats
Serum RANKL Not specifiedReducedPostmenopausal women

BMD: Bone Mineral Density

Signaling Pathways

This compound's mechanism in osteoporosis is not as clearly defined as in other conditions but is thought to involve estrogenic activity. Alendronate primarily acts by inhibiting the mevalonate pathway in osteoclasts, leading to reduced bone resorption. It also influences osteoblast differentiation through the IFN-β/STAT1 signaling pathway.[5][6]

sophoricoside_osteoporosis_pathway cluster_this compound This compound cluster_cellular Cellular Effects cluster_bone Bone Homeostasis This compound This compound osteoblast Osteoblast Differentiation This compound->osteoblast promotes osteoclast Osteoclast Activity This compound->osteoclast inhibits bone_formation Bone Formation osteoblast->bone_formation bone_resorption Bone Resorption osteoclast->bone_resorption

This compound's Mechanism in Osteoporosis

alendronate_osteoporosis_pathway cluster_alendronate Alendronate cluster_pathways Signaling Pathways cluster_cellular Cellular Effects alendronate Alendronate mevalonate Mevalonate Pathway (in Osteoclasts) alendronate->mevalonate inhibits ifn_stat1 IFN-β/STAT1 Pathway (in Osteoblasts) alendronate->ifn_stat1 activates osteoclast_activity Osteoclast Activity mevalonate->osteoclast_activity osteoblast_diff Osteoblast Differentiation ifn_stat1->osteoblast_diff

Alendronate's Mechanism in Osteoporosis
Experimental Protocol: Ovariectomized (OVX) Rat Model

  • Surgery: Female Sprague-Dawley or Wistar rats undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.

  • Recovery: Animals are allowed to recover for a period (e.g., 2 weeks) to allow for the onset of bone loss.

  • Treatment: this compound or Alendronate is administered daily via oral gavage for a specified duration (e.g., 12 weeks).

  • Analysis: At the end of the treatment period, femora and tibiae are collected for bone mineral density analysis (e.g., using DEXA) and histomorphometric analysis to assess bone architecture and cellular activity.

Autoimmune Hepatitis: this compound vs. Prednisolone

This compound has shown hepatoprotective effects in a mouse model of autoimmune hepatitis, a condition characterized by chronic liver inflammation. Its efficacy is compared with Prednisolone, a corticosteroid that is a standard treatment for this disease.

Performance Data
ParameterThis compoundPrednisoloneAnimal ModelSource
Serum ALT & AST Levels Significantly ReducedSignificantly ReducedConA-induced hepatitis mice[7][8]
Hepatic Inflammatory Cytokine Expression Significantly ReducedSignificantly ReducedConA-induced hepatitis mice[7][8]
Histological Liver Lesions AttenuatedAttenuatedConA-induced hepatitis mice[7][8]
Hepatic Oxidative Stress Significantly InhibitedNot specifiedConA-induced hepatitis mice[7][8]
Hepatic p-p65 NF-κB Expression Significantly SuppressedSuppressedConA-induced hepatitis mice[7][8]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ConA: Concanavalin A

Signaling Pathways

This compound's protective role in autoimmune hepatitis is mediated by limiting the oxidative response and the activation of the NF-κB signaling pathway in hepatocytes.[7][8] Prednisolone exerts its immunosuppressive effects through multiple pathways, including the inhibition of STAT3 and NF-κB, and activation of the Akt/mTOR signaling pathway.[9][10]

sophoricoside_aih_pathway cluster_this compound This compound cluster_pathways Cellular Processes cluster_liver Liver Injury This compound This compound oxidative_stress Oxidative Stress This compound->oxidative_stress inhibits nf_kb NF-κB Signaling This compound->nf_kb inhibits liver_injury Hepatocyte Damage oxidative_stress->liver_injury nf_kb->liver_injury

This compound's Mechanism in Autoimmune Hepatitis

prednisolone_aih_pathway cluster_prednisolone Prednisolone cluster_pathways Signaling Pathways cluster_inflammation Immune Response prednisolone Prednisolone stat3_nfkB STAT3 / NF-κB prednisolone->stat3_nfkB inhibits akt_mtor Akt / mTOR prednisolone->akt_mtor activates inflammation Liver Inflammation stat3_nfkB->inflammation akt_mtor->inflammation modulates

Prednisolone's Mechanism in Autoimmune Hepatitis
Experimental Protocol: Concanavalin A (ConA)-Induced Hepatitis Model

  • Induction: Autoimmune hepatitis is induced in mice (e.g., C57BL/6) by a single intravenous injection of Concanavalin A.

  • Treatment: this compound or Prednisolone is administered (e.g., intraperitoneally or orally) at a specified time point relative to the ConA injection (e.g., 1 hour before or after).

  • Sample Collection: At a predetermined time after ConA injection (e.g., 8 or 24 hours), blood and liver tissues are collected.

  • Analysis: Serum is analyzed for liver enzyme levels (ALT, AST). Liver tissues are used for histological examination and analysis of inflammatory markers and signaling pathway components.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Select Animal Model (e.g., OVA-mice, OVX-rats, ConA-mice) grouping Divide into Groups (Control, Disease, this compound, Alternative) animal_model->grouping induction Induce Disease grouping->induction treatment Administer Treatments induction->treatment monitoring Monitor Animals treatment->monitoring collection Collect Samples (Blood, Tissue, BALF) monitoring->collection biochemical Biochemical Assays (ELISA, Enzyme levels) collection->biochemical histology Histological Examination collection->histology molecular Molecular Analysis (Western Blot, PCR) collection->molecular

General In Vivo Experimental Workflow

References

Sophoricoside vs. Genistein: A Head-to-Head Comparison of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside, an isoflavone glycoside, and its aglycone, genistein, are both naturally occurring compounds predominantly found in plants of the Sophora genus and soy products, respectively. Both molecules have garnered significant attention in the scientific community for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This guide provides a comprehensive head-to-head comparison of this compound and genistein, presenting quantitative data from experimental studies, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in their investigations.

Comparative Analysis of Biological Activities

The biological activities of this compound and genistein have been a subject of numerous studies. While both exhibit a range of similar therapeutic effects, their potency and mechanisms of action can differ significantly. This section provides a comparative overview of their anti-inflammatory, antioxidant, and anti-cancer activities, supported by experimental data.

Anti-inflammatory Activity

Both this compound and genistein have demonstrated potent anti-inflammatory properties. A key study directly comparing their inhibitory effects on interleukin-5 (IL-5), a crucial cytokine in allergic inflammation, revealed that this compound is significantly more potent than genistein.

CompoundTargetAssayIC50 Value (µM)Source
This compoundIL-5 BioactivitymIL-5-dependent Y16 proliferation1.5[3]
GenisteinIL-5 BioactivitymIL-5-dependent Y16 proliferation51.9[3]
GenistinIL-5 BioactivitymIL-5-dependent Y16 proliferation10.6[3]
OrobolIL-5 BioactivitymIL-5-dependent Y16 proliferation9.8[3]

Table 1: Comparative inhibitory concentration (IC50) values of this compound, genistein, and related isoflavonoids on IL-5 bioactivity.

This compound has also been shown to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 of 4.4 µM and IL-6 bioactivity with an IC50 of 6.1 µM.[4] Genistein exerts its anti-inflammatory effects through the inhibition of various signaling pathways, including nuclear factor-kappa B (NF-κB) and prostaglandins (PGs).[5]

Antioxidant Activity

Both compounds are known to possess antioxidant properties, which contribute to their protective effects against various diseases. However, direct comparative studies quantifying their antioxidant capacity are limited. Genistein has been shown to have an IC50 value of 43.17 µg/mL in the ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) assay, demonstrating its radical scavenging activity.[6] this compound has also been reported to have antioxidant effects, contributing to its therapeutic potential in conditions like autoimmune-mediated liver injury by reducing malondialdehyde (MDA) levels and increasing total antioxidant capacity.[7]

Anti-cancer Activity
CompoundCell LineAssayIC50 Value (µM)Source
GenisteinMCF-7 (Breast Cancer)MTT Assay47.5[8]
GenisteinMCF-7 (Breast Cancer)Cell Viability Assay3.7 - 37[9]
GenisteinSK-MEL-28 (Melanoma)MTT Assay> 25 (after 24h)[12]
GenisteinPC-3 (Prostate Cancer)Clonogenic AssayRadiosensitizing effect

Table 2: Inhibitory concentration (IC50) values of genistein on various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and genistein.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of this compound and genistein on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and genistein in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of this compound and genistein.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which is purple. This reduction of DPPH results in a color change to yellow, which can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound, genistein, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions of each sample.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or test tubes, mix 100 µL of each sample dilution with 100 µL of the DPPH solution. A blank containing the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.

Signaling Pathways and Mechanisms of Action

This compound and genistein exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

This compound Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cell growth. Notably, it has been found to activate the Wnt/β-catenin signaling pathway , which is crucial for processes like hair growth. It also exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the NLRP3 inflammasome .[7]

Sophoricoside_Signaling This compound This compound M4_mAChR M4 Muscarinic AChR This compound->M4_mAChR Activates NF_kB NF-κB Pathway This compound->NF_kB Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway M4_mAChR->Wnt_beta_catenin Activates Hair_Growth Hair Growth Wnt_beta_catenin->Hair_Growth Promotes Inflammation Inflammation NF_kB->Inflammation NLRP3->Inflammation

This compound's key signaling pathways.
Genistein Signaling Pathways

Genistein is known to interact with a multitude of signaling pathways, contributing to its diverse biological effects. A primary mechanism of its anti-cancer and anti-inflammatory action is the inhibition of the NF-κB signaling pathway .[6] Genistein can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes. Additionally, genistein is a well-known inhibitor of protein tyrosine kinases and can modulate other pathways such as the MAPK (mitogen-activated protein kinase) pathway .[1][8]

Genistein_Signaling Genistein Genistein PTK Protein Tyrosine Kinases Genistein->PTK Inhibits NF_kB_Activation NF-κB Activation Genistein->NF_kB_Activation Inhibits MAPK_Pathway MAPK Pathway Genistein->MAPK_Pathway Modulates Cell_Proliferation Cell Proliferation PTK->Cell_Proliferation NF_kB_Activation->Cell_Proliferation Inflammation Inflammation NF_kB_Activation->Inflammation MAPK_Pathway->Cell_Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Genistein's key signaling pathways.

Conclusion

Both this compound and its aglycone, genistein, are promising natural compounds with a broad spectrum of biological activities. Experimental evidence suggests that while they share common therapeutic targets, their potency can vary significantly. This compound appears to be a more potent anti-inflammatory agent in specific assays, while genistein's anti-cancer effects are more extensively characterized. The choice between these two molecules for further research and development will depend on the specific therapeutic application. This guide provides a foundational comparison to assist researchers in making informed decisions for their future studies. Further direct comparative investigations are warranted to fully elucidate the therapeutic potential of both compounds.

References

A Comparative Guide to the Immunomodulatory Effects of Sophoricoside and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of Sophoricoside and its analogs, supported by experimental data. It is designed to assist researchers in understanding the therapeutic potential of these compounds in modulating immune responses.

Comparative Efficacy of this compound and Its Analogs

This compound, an isoflavone glycoside primarily isolated from Sophora japonica, and its analogs have demonstrated significant immunomodulatory activities, particularly in the inhibition of pro-inflammatory cytokines. The following table summarizes the inhibitory concentrations (IC50) of this compound and its key analogs—genistein, orobol, and genistin—against various cytokines, providing a clear comparison of their potency.

CompoundIL-5 IC50 (µM)IL-3 IC50 (µM)GM-CSF IC50 (µM)IL-6 IC50 (µM)
This compound 1.9[1]6.9[1]>1006.0[1]
Genistein 51.9[2]InhibitoryInhibitoryInhibitory
Orobol 9.8[2]Inhibitory18.0[1]Inhibitory
Genistin 10.6[2]InhibitoryNo InhibitionNo Inhibition

Note: "Inhibitory" indicates that an inhibitory effect was observed, but the specific IC50 value was not provided in the cited sources. This compound, genistein, and orobol exhibited inhibitory effects on IL-5, IL-3, GM-CSF, and IL-6 bioactivities.[1] Genistin showed inhibitory effects on IL-5 and IL-3 bioactivities but did not inhibit GM-CSF and IL-6 bioactivities.[1]

Key Signaling Pathway: NF-κB Inhibition

A primary mechanism through which this compound exerts its immunomodulatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a critical regulator of inflammatory responses. This compound has been shown to specifically inhibit the phosphorylation and subsequent degradation of IκBα/β, which are inhibitory proteins that sequester NF-κB in the cytoplasm. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3]

Figure 1: this compound-mediated inhibition of the NF-κB signaling pathway.

Experimental Workflow for Validation

The immunomodulatory effects of this compound analogs are typically validated through a series of in vitro and in vivo experiments. A general workflow is outlined below.

Experimental_Workflow Start Start: Compound Selection Cell_Culture Immune Cell Culture (e.g., B cells, T cells, Macrophages) Start->Cell_Culture Treatment Treatment with This compound Analogs Cell_Culture->Treatment Cytokine_Assay Cytokine Production Assay (ELISA) Treatment->Cytokine_Assay Western_Blot Signaling Pathway Analysis (Western Blot for NF-κB) Treatment->Western_Blot Flow_Cytometry T Cell Differentiation Analysis (Flow Cytometry) Treatment->Flow_Cytometry Data_Analysis Data Analysis & Comparison Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Figure 2: General experimental workflow for validating immunomodulatory effects.

Detailed Experimental Protocols

IL-5 Bioassay for Cytokine Inhibition

This protocol is used to determine the inhibitory effect of this compound analogs on Interleukin-5 (IL-5) activity using an IL-5-dependent cell line, such as Y16 or TF-1.

Materials:

  • IL-5 dependent cell line (e.g., Y16)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant murine or human IL-5

  • This compound and its analogs (dissolved in DMSO)

  • 96-well flat-bottom culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT Lysing Solution

Procedure:

  • Cell Preparation: Culture the IL-5 dependent cells in RPMI-1640 with 10% FBS and a maintenance concentration of IL-5. Before the assay, wash the cells three times with RPMI-1640 to remove any residual IL-5 and resuspend in culture medium at a density of 2-3.5 x 10^5 cells/mL.

  • Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound and its analogs in the culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control (medium with IL-5 only).

  • IL-5 Stimulation: Add a predetermined optimal concentration of IL-5 to all wells except the negative control (cells in medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Cell Lysis: Add 50 µL of MTT Lysing Solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation for each compound concentration compared to the positive control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of IL-5-induced cell proliferation.

Western Blot Analysis of NF-κB Activation in B-lymphocytes

This protocol details the procedure for analyzing the effect of this compound analogs on the NF-κB signaling pathway in B-lymphocytes.

Materials:

  • B-lymphocyte cell line (e.g., Ramos)

  • RPMI-1640 medium with 10% FBS

  • This compound analogs

  • Stimulating agent (e.g., anti-IgM antibody)

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture B-lymphocytes and treat with various concentrations of this compound analogs for a specified time before stimulating with an appropriate agent (e.g., anti-IgM) to activate the NF-κB pathway.

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them with RIPA buffer. For nuclear and cytoplasmic fractionation, use a specialized kit. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against phosphorylated and total IκBα to assess degradation, and against p65 to analyze its nuclear translocation. Lamin B1 and β-actin serve as nuclear and cytoplasmic loading controls, respectively.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear proteins to the nuclear loading control.

Flow Cytometry for CD4+ T Cell Differentiation

This protocol is for assessing the impact of this compound analogs on the differentiation of naive CD4+ T cells into different helper T cell subsets (Th1, Th2, Th17).

Materials:

  • Isolated naive CD4+ T cells

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Cytokines for directing differentiation (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β and IL-6 for Th17)

  • This compound analogs

  • Cell stimulation cocktail (PMA, ionomycin, and a protein transport inhibitor like Brefeldin A)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • T Cell Differentiation: Culture naive CD4+ T cells with anti-CD3/anti-CD28 antibodies in the presence of polarizing cytokines and different concentrations of this compound analogs for 3-5 days.

  • Restimulation: Restimulate the differentiated T cells with a cell stimulation cocktail for 4-6 hours to promote intracellular cytokine accumulation.

  • Surface Staining: Harvest the cells and stain for surface markers, such as CD4, by incubating with fluorochrome-conjugated antibodies.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, and then permeabilize them with a permeabilization buffer to allow antibodies to access intracellular targets.

  • Intracellular Staining: Stain for intracellular cytokines (IFN-γ, IL-4, IL-17) by incubating the permeabilized cells with the respective fluorochrome-conjugated antibodies.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the CD4+ T cell population and then determine the percentage of cells expressing each specific cytokine to quantify the differentiation into Th1, Th2, and Th17 subsets. Compare the percentages in the treated groups to the untreated control.

References

Safety Operating Guide

Proper Disposal Procedures for Sophoricoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the safe and compliant disposal of sophoricoside, an isoflavone glycoside utilized in various research applications. Adherence to these procedures is essential to minimize environmental impact and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While not classified as a hazardous substance, good laboratory practice dictates caution.

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard lab coat is required.

  • Respiratory Protection: In cases of handling fine powders where dust generation is possible, a dust mask or respirator should be used.

  • Engineering Controls: Handle this compound in a well-ventilated area. For procedures with a higher risk of aerosolization, a chemical fume hood is recommended.

Step-by-Step Disposal Procedures

The appropriate disposal route for this compound and its associated waste depends on its form (solid, liquid solution, or empty container) and is governed by local, state, and federal regulations. The following procedures are based on general best practices for non-hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

1. Solid this compound Waste

This category includes pure this compound powder, contaminated weighing paper, and other solid materials grossly contaminated with the compound.

  • Segregation: Do not mix solid this compound waste with other laboratory trash.

  • Containment: Collect all solid this compound waste in a designated, leak-proof container with a secure lid. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Labeling: Clearly label the waste container as "this compound Solid Waste" and include the date of accumulation.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.

2. Liquid this compound Waste (Solutions)

This includes any solutions containing this compound, such as stock solutions, experimental media, and the first rinse of contaminated glassware.

  • Segregation: Do not mix this compound solutions with other chemical waste streams, particularly halogenated solvents or strong acids/bases, unless specifically instructed by your EHS office.

  • Containment: Collect all liquid waste in a sealed, chemical-resistant container (e.g., a glass or polyethylene bottle with a screw cap).

  • Labeling: Label the container "this compound Liquid Waste" and list all constituents, including solvents and their approximate concentrations.

  • Sewer Disposal: Do not dispose of this compound solutions down the drain unless you have explicit permission from your institution's EHS office. In many jurisdictions, the disposal of any chemical waste to the sanitary sewer is prohibited.[1]

  • Disposal: Dispose of the sealed and labeled container through your institution's hazardous waste program.

3. Empty this compound Containers

Properly cleaned containers can often be disposed of as non-hazardous waste.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, or DMSO).

    • Collect the first rinseate as hazardous liquid waste and dispose of it accordingly.[2]

    • The subsequent two rinses can often be disposed of down the drain with copious amounts of water, pending approval from your EHS office.

  • Defacing: Completely remove or deface the original product label to prevent misidentification.

  • Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the disposal of chemical waste. These are general guidelines; always adhere to the specific limits set by your institution and local regulations.

ParameterGuidelineRationale
pH of Aqueous Waste for Sewer Disposal 5.5 - 9.0To prevent corrosion of plumbing and to comply with municipal wastewater regulations.[2]
Concentration for Sewer Disposal Institution-specific; generally very low ppm levelsTo minimize environmental impact and avoid interference with wastewater treatment processes.[2]
Quantity of Solid Waste in a Single Container No specific limit for collection; must be in a manageable container for transport.To ensure safe handling and transport by waste management personnel.[2]

Experimental Protocols

There are no standard experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes, as it is not considered a highly reactive or hazardous compound. The primary disposal method is through collection and incineration by a licensed waste management facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

sophoricoside_disposal_workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Waste Area collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect First Rinseate as Liquid Waste triple_rinse->collect_rinseate deface_label Deface Original Label triple_rinse->deface_label disposal_contractor Dispose via Hazardous Waste Contractor store_waste->disposal_contractor collect_rinseate->collect_liquid dispose_container Dispose of Container as Regular Waste/Recycling deface_label->dispose_container

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Sophoricoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Sophoricoside. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure research environment.

Physicochemical and Safety Data

PropertyValueSource
CAS Number 152-95-4[2][3][4]
Molecular Formula C₂₁H₂₀O₁₀[2][3]
Molecular Weight 432.38 g/mol [3][5]
Appearance Off-white to yellow crystalline powder[2][3][4][11]
Solubility Soluble in water, ethanol, and DMSO[2][4][5]
Storage Short-term: 2-8°C; Long-term: -20°C (up to 1 year) or -80°C (up to 2 years)[1][3]
Purity ≥ 98% (HPLC)[3][4]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure when handling this compound. The following equipment should be used:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye and Face Protection : Safety glasses with side shields or goggles are essential. A face shield may be necessary for operations with a higher risk of splashing.

  • Respiratory Protection : For handling the powder outside of a certified fume hood, a filtering half mask or a half mask with appropriate particulate filters is recommended.[12]

  • Body Protection : A lab coat or a long-sleeved overall should be worn.[12]

Operational and Disposal Plans

Handling and Storage:

  • This compound powder should be handled with care to avoid dust formation.

  • It is recommended to work in a well-ventilated area or under a chemical fume hood.

  • Store the compound in tightly sealed, light-resistant containers.[2]

  • For long-term storage, aliquoting the solution after preparation can prevent degradation from repeated freeze-thaw cycles.[1]

Disposal Plan:

  • All waste materials, including empty containers and contaminated PPE, should be disposed of as chemical waste in accordance with local, state, and federal regulations.[13]

  • Do not dispose of this compound down the drain.[13]

  • Used and unused investigational products should be documented and disposed of following institutional and sponsor guidelines.[14]

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE before cleaning the spill.

  • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Exposure:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[15] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15] Seek medical attention.

  • Inhalation : Move to fresh air.[15] If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Fire:

  • Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam fire extinguisher.[15]

  • Do not use a water jet.

Experimental Workflow for Safe Handling

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve store_solid Store Solid at 2-8°C weigh->store_solid spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure store_solution Store Solution at -20°C or -80°C dissolve->store_solution dispose_waste Dispose of Contaminated Materials as Chemical Waste dissolve->dispose_waste dissolve->spill dissolve->exposure store_solution->dispose_waste spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.